molecular formula C24H38O4 B1220754 Apocholic Acid CAS No. 641-81-6

Apocholic Acid

カタログ番号: B1220754
CAS番号: 641-81-6
分子量: 390.6 g/mol
InChIキー: XWJTYEGVQBFZHI-IMPNNSMHSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Apocholic Acid is an unsaturated bile acid first characterized in the 1920s and is an endogenous metabolite derived from one of the primary bile acids, cholic acid . As a physiological steroid molecule, its main function is to act as a detergent that emulsifies fats and other sterols, thereby promoting their digestion and absorption . Beyond this role, bile acids like this compound are now recognized as signaling molecules that participate in major metabolic pathways, regulating glucose, energy, and cholesterol homeostasis . This compound holds significant research value for investigating pathological conditions. This compound is a powerful complexing and enolizing agent that forms stable derivatives when linked to other organic molecules . It has been experimentally shown to decrease serum and liver cholesterol levels in rats . Furthermore, its carcinogenic activity is a topic of considerable scientific interest; a study published in Nature demonstrated that this compound can induce sarcomas in mice, highlighting its potential role as an oncometabolite and making it a relevant compound for cancer research, particularly in modeling sarcoma development . When present in elevated concentrations, this compound can exhibit cytotoxic effects, including the formation of free oxygen radicals, disruption of cell membranes, and DNA damage . Please note: This product is for research use only and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(4R)-4-[(3R,5R,9R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-16,18,20-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16-,18-,20+,21+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJTYEGVQBFZHI-IMPNNSMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2=C3CCC4CC(CCC4(C3CC(C12C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CCC2=C3CC[C@@H]4C[C@@H](CC[C@@]4([C@H]3C[C@@H]([C@]12C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00214307
Record name Apocholic acid
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Molecular Weight

390.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

641-81-6
Record name Apocholic acid
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Record name Apocholic acid
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Record name Apocholic acid
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Record name APOCHOLIC ACID
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Foundational & Exploratory

Synthesis of Apocholic Acid from Cholic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of apocholic acid from cholic acid, a process of significant interest in the study of bile acids and their derivatives. This compound (3α,12α-Dihydroxy-5β-chol-8(14)-en-24-oic acid), an unsaturated secondary bile acid, is derived from the primary bile acid, cholic acid, through dehydration.[1][2] This document details established experimental protocols, presents quantitative data from cited literature, and illustrates the synthetic workflow and relevant biological signaling pathways. The information is intended to serve as a practical resource for researchers in organic chemistry, biochemistry, and pharmacology who are engaged in the synthesis, characterization, and application of bile acid derivatives.

Introduction

Cholic acid is a primary bile acid synthesized in the liver from cholesterol.[3] Its derivatives play crucial roles in lipid digestion and absorption. The chemical modification of cholic acid can lead to a variety of semisynthetic bile acids with unique biological activities. This compound is one such derivative, formed by the removal of a water molecule from cholic acid, resulting in the formation of a double bond in the steroid nucleus.[1] First characterized in the 1920s, this compound has been a subject of interest, in part due to early investigations into its potential carcinogenic activity.[2]

The synthesis of this compound is a foundational reaction in bile acid chemistry, typically achieved through acid-catalyzed dehydration. This guide will focus on two established methods utilizing zinc chloride as a catalyst in different solvent systems: acetone (B3395972) and acetic acid.

Synthetic Methodologies

The conversion of cholic acid to this compound is primarily an acid-catalyzed dehydration reaction. The hydroxyl group at the C-7 position and a hydrogen atom from an adjacent carbon are eliminated, leading to the formation of a double bond. The most commonly cited methods in the literature involve the use of anhydrous zinc chloride as a dehydrating agent.

Dehydration using Zinc Chloride in Acetone

This method, detailed by Devor and Marlow (1946), has been reported to produce a crystalline product with a notable yield.

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, dissolve 50 g of anhydrous zinc chloride in 225 g of acetone.

  • Addition of Cholic Acid: To this solution, add 50 g of cholic acid.

  • Distillation: Distill the solution over a steam bath until it transforms into a thin, light orange-colored syrup. The flask should contain approximately 60 g of acetone at this stage.

  • Precipitation: Slowly add 950 mL of cold water, acidified with 3 mL of acetic acid, to the syrup while shaking the flask with a whirling motion.

  • Crystallization and Washing: Allow the mixture to stand until the precipitate becomes crystalline. Decant the aqueous solution through a suction filter and wash the crystalline residue with water until it is nearly free of chlorides.

  • Recrystallization (Initial): Transfer the precipitate back to the flask, dissolve it in 100 mL of boiling alcohol, and precipitate it again as described in step 4. Repeat this precipitation step a third time.

  • Drying: Dry the resulting product in a non-oxidizing atmosphere.

  • Final Purification: Dissolve the dry product in 300 mL of hot absolute alcohol and filter it into a round-bottom flask. Evaporate the alcohol over an oil bath until a thin syrup is formed. Repeat the alcohol treatment once more.

  • Final Product Isolation: Add 100 mL of n-xylene to the syrup with a whirling motion. Allow the mixture to stand overnight. The resulting crystalline mass should be thoroughly broken up, filtered at the pump, and washed with xylene.

  • Solvent Removal: Carefully heat the product to 134-140°C in a non-oxidizing atmosphere to remove any adhering xylene.[1]

Dehydration using Zinc Chloride in Acetic Acid

An alternative method involves the use of glacial acetic acid as the solvent.

Experimental Protocol:

  • Reaction Setup: Dissolve 5 g of anhydrous zinc chloride in 150 mL of glacial acetic acid.

  • Reaction with Cholic Acid: Add 50 g of cholic acid to the solution and reflux the mixture for one hour.

  • Workup: Cool the reaction mixture and proceed with a workup procedure similar to the acetone method, involving precipitation with acidified water and subsequent washing and recrystallization steps to isolate the pure this compound.[1]

Quantitative Data

The following table summarizes the quantitative data associated with the synthesis of this compound from cholic acid based on the acetone method described by Devor and Marlow (1946).

ParameterValueReference
Starting Material Cholic Acid[1]
Reagents Anhydrous Zinc Chloride, Acetone, Acetic Acid[1]
Product This compound[1][2]
Yield 75% (crystalline product)[1]
Melting Point 166-168 °C[1]
Molecular Formula C₂₄H₃₈O₄[2]
Molar Mass 390.564 g/mol [2]

Purification and Characterization

Purification of this compound is critical to remove unreacted cholic acid and any potential byproducts.

  • Crystallization: As detailed in the protocols, crystallization is a key purification step. The use of an alcohol/water system for initial precipitation followed by a final crystallization from alcohol/xylene is effective.[1]

  • Column Chromatography: For higher purity, column chromatography using silica (B1680970) gel could be employed, eluting with a solvent system such as a gradient of methanol (B129727) in chloroform. While not explicitly detailed for this compound in the searched literature, this is a standard technique for the purification of bile acids.[4][5]

  • Characterization: The purified this compound can be characterized by its melting point (166-168 °C).[1] Further confirmation of its structure and purity can be obtained using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Biological Context: Bile Acid Signaling Pathways

Bile acids are not only digestive aids but also important signaling molecules that regulate their own synthesis and transport, as well as lipid, glucose, and energy metabolism. They exert their signaling effects primarily through two key receptors: the nuclear farnesoid X receptor (FXR) and the membrane-bound G-protein coupled receptor TGR5.[6][7]

While specific signaling pathways for this compound are not extensively detailed in the literature, as a secondary bile acid, it is expected to interact with these pathways in a manner similar to other secondary bile acids like deoxycholic acid (DCA) and lithocholic acid (LCA).[8]

  • FXR Activation: Bile acids like chenodeoxycholic acid (CDCA) are potent FXR agonists. Activation of FXR in the liver and intestine initiates a signaling cascade that ultimately suppresses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic bile acid synthesis pathway. This feedback mechanism is crucial for maintaining bile acid homeostasis.[7]

  • TGR5 Activation: TGR5 is activated by secondary bile acids, particularly LCA and DCA. In enteroendocrine L-cells, TGR5 activation stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances insulin (B600854) secretion and plays a role in glucose homeostasis.[8][9]

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_synthesis This compound Synthesis cluster_purification Purification Cholic_Acid Cholic Acid Reaction Dehydration Reaction (ZnCl2, Acetone or Acetic Acid) Cholic_Acid->Reaction Crude_Product Crude this compound Reaction->Crude_Product Precipitation Precipitation (Acidified Water) Crude_Product->Precipitation Washing Washing Precipitation->Washing Crystallization Crystallization (Alcohol/Xylene) Washing->Crystallization Pure_Product Pure this compound Crystallization->Pure_Product

Caption: Workflow for the synthesis and purification of this compound from cholic acid.

Generalized Bile Acid Signaling

Bile_Acid_Signaling cluster_receptors Bile Acid Receptors cluster_effects Downstream Effects Bile_Acids Bile Acids (e.g., this compound) FXR FXR (Nuclear Receptor) Bile_Acids->FXR TGR5 TGR5 (Membrane Receptor) Bile_Acids->TGR5 Gene_Regulation Gene Regulation (e.g., ↓ CYP7A1) FXR->Gene_Regulation GLP1_Secretion GLP-1 Secretion TGR5->GLP1_Secretion Metabolic_Control Metabolic Homeostasis (Lipids, Glucose) Gene_Regulation->Metabolic_Control GLP1_Secretion->Metabolic_Control

Caption: Generalized signaling pathways for bile acids via FXR and TGR5 receptors.

Conclusion

The synthesis of this compound from cholic acid via dehydration is a well-established procedure that provides a valuable platform for further research into the structure-activity relationships of unsaturated bile acids. The protocols outlined in this guide, derived from peer-reviewed literature, offer a reliable starting point for the laboratory-scale production of this compound. Understanding its synthesis and potential interactions with key metabolic signaling pathways such as those governed by FXR and TGR5 is essential for elucidating its physiological and pharmacological roles. This guide serves as a foundational technical resource to support ongoing and future investigations in this field.

References

The Genesis of Apocholic Acid: A Technical Guide to its Biosynthesis and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apocholic acid, an unsaturated derivative of cholic acid, is an endogenous metabolite found within the complex landscape of bile acid metabolism. While not a product of a dedicated de novo biosynthetic pathway in human tissues, its presence and potential physiological activities necessitate a thorough understanding of its origins. This technical guide delineates the formation of this compound, focusing on the well-established biosynthesis of its precursor, cholic acid, and the subsequent metabolic transformations, likely mediated by the gut microbiota, that lead to its generation. We will explore the regulatory networks governing these pathways, present quantitative data on bile acid concentrations, and provide detailed experimental protocols for their investigation.

Core Biosynthesis: The Cholic Acid Pathway

The journey to this compound begins with the synthesis of its direct precursor, cholic acid, a primary bile acid produced in the liver from cholesterol. This multi-step process, occurring across the endoplasmic reticulum, mitochondria, and peroxisomes, is a cornerstone of cholesterol homeostasis. The classical or "neutral" pathway is the predominant route for cholic acid synthesis.

The initial and rate-limiting step is the hydroxylation of cholesterol at the 7α position by cholesterol 7α-hydroxylase (CYP7A1) , an enzyme localized to the endoplasmic reticulum[1][2][3][4][5][6]. This is the committed step for bile acid synthesis[6][7]. Subsequent modifications to the steroid nucleus and oxidative cleavage of the side chain involve a cascade of enzymatic reactions. A key branching point in this pathway is the action of sterol 12α-hydroxylase (CYP8B1) , which is required for the synthesis of cholic acid[1][7]. In the absence of CYP8B1 activity, the pathway shunts towards the synthesis of chenodeoxycholic acid. The final steps involve the oxidation of the side chain, catalyzed by enzymes such as the mitochondrial sterol 27-hydroxylase (CYP27A1), followed by peroxisomal β-oxidation to shorten the C27 sterol side chain to a C24 carboxylic acid[1][2][7].

Cholic Acid Biosynthesis Pathway Cholesterol Cholesterol Intermediate1 7α-hydroxycholesterol Cholesterol->Intermediate1 CYP7A1 (Rate-limiting step) Intermediate2 7α-hydroxy-4-cholesten-3-one Intermediate1->Intermediate2 HSD3B7 Intermediate3 5β-cholestane-3α,7α,12α-triol Intermediate2->Intermediate3 AKR1D1, CYP8B1 Cholic_Acid Cholic Acid Intermediate3->Cholic_Acid CYP27A1, Peroxisomal β-oxidation

Figure 1: The classical pathway of cholic acid biosynthesis from cholesterol.

Regulation of Cholic Acid Biosynthesis: The FXR Signaling Axis

The synthesis of cholic acid is tightly regulated to maintain bile acid homeostasis and prevent the accumulation of cytotoxic levels of bile acids. The primary regulatory mechanism involves the nuclear farnesoid X receptor (FXR), which functions as a bile acid sensor[1][3].

When bile acid levels in the liver are elevated, they bind to and activate FXR. Activated FXR then induces the expression of the small heterodimer partner (SHP), a transcriptional repressor. SHP, in turn, inhibits the activity of liver receptor homolog-1 (LRH-1) and hepatocyte nuclear factor 4α (HNF4α), two key transcription factors required for the expression of the CYP7A1 and CYP8B1 genes[1]. This feedback loop effectively downregulates the production of cholic acid.

An additional layer of regulation originates in the intestine. High concentrations of bile acids in the ileum activate intestinal FXR, leading to the induction and secretion of fibroblast growth factor 19 (FGF19) in humans (FGF15 in rodents). FGF19 travels through the portal circulation to the liver, where it binds to its receptor, fibroblast growth factor receptor 4 (FGFR4), on hepatocytes. This binding activates a signaling cascade that ultimately suppresses CYP7A1 gene expression, providing another powerful mechanism of feedback inhibition[1].

FXR-Mediated Regulation of Cholic Acid Synthesis cluster_liver Hepatocyte cluster_intestine Enterocyte (Ileum) Bile_Acids_Liver ↑ Bile Acids FXR_Liver FXR Bile_Acids_Liver->FXR_Liver activates SHP SHP FXR_Liver->SHP induces LRH1_HNF4a LRH-1 / HNF4α SHP->LRH1_HNF4a inhibits CYP7A1_Gene CYP7A1 Gene LRH1_HNF4a->CYP7A1_Gene activates Cholic_Acid_Synth Cholic Acid Synthesis CYP7A1_Gene->Cholic_Acid_Synth leads to FGFR4 FGFR4 FGFR4->CYP7A1_Gene inhibits FGF19 FGF19 (from intestine) FGF19->FGFR4 binds Bile_Acids_Intestine ↑ Bile Acids FXR_Intestine FXR Bile_Acids_Intestine->FXR_Intestine activates FGF19_Synth FGF19 Synthesis FXR_Intestine->FGF19_Synth induces FGF19_Synth->FGF19 secretes

Figure 2: FXR-mediated feedback regulation of cholic acid synthesis.

The Emergence of this compound: A Product of Microbial Metabolism

Current scientific literature does not support a dedicated enzymatic pathway for this compound synthesis within human cells. Instead, evidence points towards the gut microbiota as the primary mediators of its formation from cholic acid. The intestinal lumen is a rich environment for extensive bile acid biotransformations, including deconjugation, dehydroxylation, oxidation, and epimerization, carried out by a diverse array of bacterial enzymes[2].

The conversion of cholic acid to this compound is chemically a dehydration reaction. It is plausible that specific gut bacteria possess the enzymatic machinery to catalyze this transformation, although the specific enzymes have not been definitively characterized. This microbial activity contributes to the vast diversity of the bile acid pool, with over 20 different secondary bile acid metabolites identified[1].

Quantitative Data on Bile Acid Concentrations

The concentrations of bile acids in various biological fluids are dynamic and can be influenced by diet, gut microbiome composition, and disease state. The following tables summarize representative quantitative data for key bile acids, including this compound where available. It is important to note that concentrations can vary significantly between individuals and analytical methodologies.

Table 1: Representative Concentrations of Key Bile Acids in Human Plasma

Bile AcidConcentration Range (nM)Notes
Cholic Acid (CA)50 - 2000Fasting levels are generally low and increase postprandially.
Chenodeoxycholic Acid (CDCA)50 - 2000Similar to cholic acid, levels fluctuate with meals.
Deoxycholic Acid (DCA)50 - 1000A major secondary bile acid.
This compoundNot consistently reportedGenerally present at low or undetectable levels in healthy individuals.

Table 2: Representative Concentrations of Key Bile Acids in Human Feces

Bile AcidConcentration Range (µmol/g dry weight)Notes
Deoxycholic Acid (DCA)1 - 10A predominant secondary bile acid in feces.
Lithocholic Acid (LCA)1 - 5Another major secondary bile acid.
Cholic Acid (CA)0.1 - 1Primary bile acids are present at lower concentrations.
This compoundNot consistently reportedMay be present in trace amounts.

Note: The concentration ranges provided are approximate and can vary based on the study population and analytical methods used.

Experimental Protocols

A comprehensive investigation of the this compound formation pathway requires robust analytical methods for the quantification of bile acids and assays to measure the activity of key enzymes in cholic acid biosynthesis.

Protocol 1: Quantification of this compound and Other Bile Acids by LC-MS/MS

This protocol provides a general workflow for the targeted quantification of bile acids in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Serum/Plasma: To 50 µL of serum or plasma, add 150 µL of ice-cold acetonitrile (B52724) containing a mixture of deuterated internal standards for each bile acid class. Vortex vigorously for 1 minute to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Feces: Lyophilize fecal samples to a constant weight. To 10 mg of dried feces, add 1 mL of 75% ethanol (B145695) containing deuterated internal standards. Homogenize using a bead beater. Centrifuge at 14,000 x g for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness. Reconstitute as described for serum/plasma.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.

    • Gradient: A linear gradient from 20% to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 20% B.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Negative electrospray ionization (ESI-).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for each bile acid and internal standard must be optimized. For this compound, a representative transition would be m/z 389.3 -> 389.3, though specific fragments may be used if identifiable.

3. Data Analysis:

  • Construct calibration curves for each bile acid using authentic standards.

  • Calculate the concentration of each bile acid in the samples by comparing the peak area ratios of the analyte to its corresponding internal standard against the calibration curve.

LC-MS_MS_Workflow Sample Biological Sample (Plasma, Feces, etc.) Extraction Extraction with Internal Standards Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Figure 3: General workflow for the quantification of bile acids by LC-MS/MS.
Protocol 2: CYP7A1 Enzyme Activity Assay

This protocol describes a method to measure the activity of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in cholic acid biosynthesis, in liver microsomes.

1. Preparation of Liver Microsomes:

  • Homogenize fresh or frozen liver tissue in ice-cold homogenization buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4, containing 0.25 M sucrose (B13894) and 1 mM EDTA).

  • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and cell debris.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C.

  • Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.

2. Enzyme Assay:

  • Prepare a reaction mixture containing liver microsomes (e.g., 100 µg of protein), NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+), and buffer in a final volume of 200 µL.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the substrate, cholesterol (solubilized with a detergent like β-cyclodextrin), to a final concentration of 50 µM.

  • Incubate at 37°C for 30 minutes with gentle shaking.

  • Stop the reaction by adding 1 mL of ice-cold dichloromethane.

3. Product Extraction and Analysis:

  • Extract the product, 7α-hydroxycholesterol, by vortexing and centrifuging to separate the organic and aqueous phases.

  • Transfer the organic phase to a clean tube and evaporate to dryness.

  • Reconstitute the residue in a suitable solvent for analysis by HPLC or LC-MS to quantify the amount of 7α-hydroxycholesterol formed.

4. Calculation of Enzyme Activity:

  • Calculate the specific activity of CYP7A1 as pmol of 7α-hydroxycholesterol formed per minute per mg of microsomal protein.

Conclusion

The formation of this compound is intricately linked to the biosynthesis of its precursor, cholic acid, and the subsequent metabolic activities of the gut microbiota. While a dedicated biosynthetic pathway for this compound in human tissues has not been identified, its presence as an endogenous metabolite underscores the complex interplay between host and microbial metabolism. A thorough understanding of the cholic acid biosynthesis pathway and its intricate regulation by the FXR signaling network is crucial for researchers in drug development and metabolic diseases. The experimental protocols provided herein offer a framework for the accurate quantification of this compound and the investigation of its formation, paving the way for a deeper understanding of its physiological and pathological significance. Further research into the specific microbial enzymes responsible for the conversion of cholic acid to this compound will be essential to fully elucidate its role in human health and disease.

References

Apocholic Acid's Putative Role in Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apocholic acid, an unsaturated secondary bile acid, has been identified in human biological fluids, with elevated levels observed in certain pathological conditions such as severe alcohol-associated hepatitis.[1][2] While direct experimental evidence detailing its specific mechanism of action in lipid metabolism is currently limited, its structural characteristics as an unsaturated bile acid suggest a potential role in modulating key regulatory pathways governing lipid homeostasis. This technical guide synthesizes the current understanding of bile acid signaling in lipid metabolism, focusing on the primary receptors—Farnesoid X Receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5)—and their downstream targets, including Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), Liver X Receptor (LXR), and Peroxisome Proliferator-Activated Receptor alpha (PPARα). By examining the structure-activity relationships of various bile acids, we extrapolate the potential—though currently unproven—mechanisms through which this compound may exert its effects. This document provides a framework for future research into the specific functions of this compound and its potential as a therapeutic modulator of lipid metabolism.

Introduction to Bile Acids in Lipid Metabolism

Bile acids are amphipathic molecules synthesized from cholesterol in the liver. Beyond their classical role in facilitating dietary lipid absorption, they function as signaling molecules that regulate a complex network of metabolic pathways.[3][4] The primary bile acids, cholic acid and chenodeoxycholic acid, can be modified by gut microbiota to form secondary bile acids, including the unsaturated this compound. These signaling functions are primarily mediated through the activation of nuclear and cell surface receptors, which in turn modulate the expression of genes involved in lipid synthesis, transport, and catabolism.[4][5]

Core Signaling Pathways for Bile Acids

The metabolic effects of bile acids are predominantly transduced through two key receptors: FXR and TGR5. The structural features of a bile acid, including the number and orientation of hydroxyl groups and the presence of unsaturation, determine its binding affinity and efficacy for these receptors.

Farnesoid X Receptor (FXR)

FXR is a nuclear receptor highly expressed in the liver and intestine. Its activation by bile acids leads to the regulation of genes involved in bile acid, lipid, and glucose metabolism.[6]

  • Mechanism of Action: Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to FXR response elements (FXREs) in the promoter regions of target genes.[6] This can lead to either transcriptional activation or repression.

  • Structure-Activity Relationship: The potency of bile acids as FXR agonists generally follows the order: chenodeoxycholic acid (CDCA) > deoxycholic acid (DCA) > lithocholic acid (LCA) > cholic acid (CA).[6] Structural modifications, such as the introduction of bulky substituents at the β-position of the steroid core, can decrease FXR activation.[7] The impact of unsaturation, as seen in this compound, on FXR binding has not been explicitly determined but represents a critical area for investigation.

Takeda G-protein-coupled Receptor 5 (TGR5)

TGR5 is a cell surface receptor expressed in various tissues, including the intestine, gallbladder, and certain immune cells. Its activation initiates downstream signaling cascades that influence energy expenditure and glucose homeostasis.[8][9]

  • Mechanism of Action: As a G-protein-coupled receptor, TGR5 activation by bile acids leads to the induction of intracellular cyclic AMP (cAMP) levels, which in turn activates protein kinase A (PKA) and other downstream effectors.[8]

  • Structure-Activity Relationship: The binding affinity of bile acids to TGR5 differs from that of FXR, with LCA being a potent agonist.[10] The structure-activity relationships for TGR5 are complex, with modifications at the C3 position of the bile acid nucleus being important for activity.[9] The specific affinity of this compound for TGR5 remains to be elucidated.

Downstream Effects on Lipid Metabolism

The activation of FXR and TGR5 by bile acids triggers a cascade of events that modulate the activity of key transcription factors controlling lipid metabolism.

Sterol Regulatory Element-Binding Protein-1c (SREBP-1c)

SREBP-1c is a master regulator of fatty acid and triglyceride synthesis.

  • Regulation by Bile Acids: Bile acid activation of FXR has been shown to suppress the expression of SREBP-1c, leading to a reduction in hepatic lipogenesis.[11] This is a key mechanism by which bile acids can lower triglyceride levels. The effect of unsaturated bile acids, and specifically this compound, on this pathway is an area of active investigation. Some studies suggest that unsaturated fatty acids can suppress SREBP-1c promoter activity.[12]

Liver X Receptor (LXR)

LXRs are nuclear receptors that play a crucial role in cholesterol homeostasis and are also involved in the regulation of fatty acid metabolism.

  • Crosstalk with Bile Acid Signaling: There is significant crosstalk between LXR and FXR signaling pathways. LXRs can stimulate the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis, thereby increasing the pool of bile acids that can act as FXR ligands.[13] Conversely, some studies suggest that bile acids may interfere with LXR-mediated transactivation. Unsaturated fatty acids have been shown to antagonize the ligand-dependent activation of LXR.[12]

Peroxisome Proliferator-Activated Receptor alpha (PPARα)

PPARα is a nuclear receptor that primarily regulates fatty acid oxidation.

  • Interaction with Bile Acid Pathways: The relationship between bile acids and PPARα is complex. Some studies indicate that bile acids can induce the expression of human PPARα via FXR activation, suggesting a mechanism for cross-talk between these pathways.[14] However, other evidence suggests that bile acids can antagonize the actions of PPARα, potentially by impairing the recruitment of transcriptional coactivators.[15][16] The specific effects of unsaturated bile acids like this compound on PPARα activity are not well defined.

Quantitative Data Summary

Direct quantitative data on the effects of this compound on lipid metabolism are not available in the current literature. The following table summarizes representative data for other bile acids to provide a comparative context.

Bile AcidReceptor TargetEffect on Lipid MetabolismQuantitative Change (Example)Reference
Cholic Acid (CA)FXR (weak agonist)Prevents hepatic TG accumulation and VLDL secretion.[11]
Chenodeoxycholic Acid (CDCA)FXR (potent agonist)Induces hPPARα mRNA levels.Up to 3-fold induction of human PPARα promoter activity in HepG2 cells.[14]
GW4064 (Synthetic FXR agonist)FXRInduces hPPARα mRNA levels.Significant induction of PPARα mRNA in HepG2 cells.[14]
Polyunsaturated Fatty AcidsLXR (antagonist)Suppress SREBP-1c transcription.[17]
Wyeth-14,643 (PPARα agonist)PPARαInduces genes for fatty acid β-oxidation.[15]

Experimental Protocols

Detailed methodologies are crucial for the investigation of this compound's mechanism of action. Below are summaries of key experimental protocols.

FXR and TGR5 Reporter Assays

These cell-based assays are fundamental for determining the ability of a compound to activate FXR or TGR5.

  • Principle: Cells are co-transfected with an expression vector for the receptor (FXR or TGR5) and a reporter plasmid containing a luciferase gene under the control of a response element for that receptor. Activation of the receptor by a ligand leads to the expression of luciferase, which can be quantified.[18]

  • General Protocol:

    • Plate cells (e.g., HEK293 or HepG2) in a multi-well plate.

    • Transfect cells with the appropriate receptor and reporter plasmids.

    • After an incubation period, treat the cells with varying concentrations of the test compound (e.g., this compound).

    • Incubate for a specified time (e.g., 24 hours).

    • Lyse the cells and measure luciferase activity using a luminometer.

    • Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency.

Bile Acid Profiling by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of individual bile acids in biological samples.[19][20][21]

  • Principle: This technique separates different bile acid species based on their physicochemical properties using liquid chromatography, followed by their detection and quantification based on their mass-to-charge ratio using tandem mass spectrometry.[22]

  • General Protocol:

    • Sample Preparation: Extract bile acids from the biological matrix (e.g., plasma, urine, feces) using a suitable solvent (e.g., methanol (B129727) or acetonitrile) to precipitate proteins.[23]

    • Chromatographic Separation: Inject the extracted sample onto a reverse-phase LC column. Use a gradient of mobile phases (e.g., water with formic acid and an organic solvent like acetonitrile (B52724) or methanol) to separate the different bile acid species.

    • Mass Spectrometric Detection: Introduce the eluent from the LC column into the mass spectrometer. Use electrospray ionization (ESI) in negative ion mode. For quantification, use multiple reaction monitoring (MRM) where specific precursor-to-product ion transitions for each bile acid are monitored.

    • Quantification: Use stable isotope-labeled internal standards for each class of bile acid to ensure accurate quantification.[23]

Visualizations of Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in bile acid regulation of lipid metabolism.

Bile_Acid_Signaling cluster_Cell Hepatocyte cluster_Nucleus Nucleus This compound This compound TGR5 TGR5 This compound->TGR5 Binds to FXR FXR This compound->FXR Binds to cAMP cAMP TGR5->cAMP Activates RXR RXR FXR->RXR Heterodimerizes FXRE FXRE FXR->FXRE Binds to SREBP1c_Gene SREBP-1c Gene FXRE->SREBP1c_Gene Represses PPARa_Gene PPARα Gene FXRE->PPARa_Gene Modulates LXR_Gene LXR Gene FXRE->LXR_Gene Modulates Fatty Acid Synthesis Fatty Acid Synthesis SREBP1c_Gene->Fatty Acid Synthesis Promotes Fatty Acid Oxidation Fatty Acid Oxidation PPARa_Gene->Fatty Acid Oxidation Promotes Cholesterol Homeostasis Cholesterol Homeostasis LXR_Gene->Cholesterol Homeostasis Regulates PKA PKA cAMP->PKA Activates Lipid Metabolism Regulation Lipid Metabolism Regulation PKA->Lipid Metabolism Regulation Modulates

Caption: this compound Signaling in Lipid Metabolism.

Experimental_Workflow_Bile_Acid_Profiling cluster_Sample_Prep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data_Processing Data Processing Biological_Sample Biological Sample (Plasma, Urine, Feces) Internal_Standards Add Internal Standards Biological_Sample->Internal_Standards Extraction Bile Acid Extraction (e.g., Methanol Precipitation) LC_Separation Liquid Chromatography (Separation of Bile Acids) Extraction->LC_Separation Internal_Standards->Extraction MS_Detection Tandem Mass Spectrometry (Detection and Quantification) LC_Separation->MS_Detection Quantification Quantification (vs. Internal Standards) MS_Detection->Quantification Data_Analysis Data Analysis and Interpretation Quantification->Data_Analysis

Caption: Workflow for Bile Acid Profiling using LC-MS/MS.

Conclusion and Future Directions

The precise role of this compound in lipid metabolism remains an important yet unanswered question. Based on its structure as an unsaturated bile acid, it is plausible that it interacts with FXR and TGR5, thereby influencing the downstream regulatory networks of SREBP-1c, LXR, and PPARα. However, dedicated experimental studies are imperative to validate these hypotheses. Future research should focus on:

  • Determining the binding affinities and functional activities of this compound at FXR and TGR5 using reporter assays.

  • Investigating the effects of this compound on the expression of key genes and proteins involved in lipid metabolism in relevant cell culture models (e.g., HepG2 cells).

  • Conducting in vivo studies in animal models to assess the impact of this compound administration on plasma lipid profiles, hepatic lipid content, and the expression of metabolic genes.

  • Utilizing metabolomic and lipidomic approaches to gain a comprehensive understanding of the metabolic alterations induced by this compound.

A thorough characterization of this compound's mechanism of action will not only enhance our understanding of bile acid signaling but may also unveil new therapeutic avenues for the management of metabolic diseases characterized by dyslipidemia.

References

Apocholic Acid Signaling in Hepatocytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular signaling pathways activated by apocholic acid, a secondary bile acid, within the hepatic environment. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the core mechanisms governing hepatocyte function in response to bile acid signaling. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the critical pathways involved.

Core Signaling Pathways in Hepatocytes

Bile acids, traditionally known for their role in digestion, are now recognized as crucial signaling molecules that regulate a complex network of metabolic and inflammatory pathways, primarily through the activation of nuclear and cell surface receptors.[1][2] this compound, a secondary bile acid formed by gut microbiota, participates in this signaling network, influencing hepatocyte function predominantly through the Farnesoid X Receptor (FXR).[3] While another major bile acid receptor, Takeda G-protein-coupled receptor 5 (TGR5), plays a role in overall liver homeostasis, it is not typically expressed in hepatocytes but rather in non-parenchymal cells like Kupffer and liver sinusoidal endothelial cells.[4][5][6] Therefore, its influence on hepatocytes is indirect.

Farnesoid X Receptor (FXR) Pathway: The Central Regulator

The Farnesoid X Receptor (FXR) is a nuclear receptor highly expressed in hepatocytes and acts as the primary sensor for intracellular bile acid concentrations.[7] this compound, like other bile acids such as chenodeoxycholic acid (CDCA), can function as a ligand for FXR.[8] The activation of FXR in hepatocytes initiates a cascade of transcriptional events aimed at maintaining bile acid homeostasis, protecting the liver from cholestatic injury, and regulating lipid and glucose metabolism.[1][7][9]

The core FXR signaling pathway in hepatocytes proceeds as follows:

  • Ligand Binding: this compound enters the hepatocyte and binds to the ligand-binding domain of FXR in the cytoplasm.

  • Heterodimerization: Upon ligand binding, FXR translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR).[10]

  • DNA Binding: This FXR/RXR heterodimer binds to specific DNA sequences known as FXR response elements (FXREs) located in the promoter regions of target genes.

  • Transcriptional Regulation: The complex then recruits co-activators or co-repressors to modulate the expression of these target genes.

Key downstream effects of FXR activation in hepatocytes include:

  • Inhibition of Bile Acid Synthesis: FXR activation strongly represses the expression of CYP7A1 and CYP8B1, the genes encoding the rate-limiting enzymes in the classical bile acid synthesis pathway.[5][9] This is primarily achieved through the induction of the Small Heterodimer Partner (SHP), a transcriptional repressor that inhibits the activity of other nuclear receptors like Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4α (HNF4α), which are required for CYP7A1 transcription.[1][11]

  • Promotion of Bile Acid Efflux: FXR induces the expression of the Bile Salt Export Pump (BSEP or ABCB11), a canalicular transporter responsible for pumping conjugated bile acids from the hepatocyte into the bile, thereby promoting their elimination.[1][11] It also induces other transporters like the Multidrug Resistance-Associated Protein 4 (MRP4) and the Organic Solute Transporter α/β (OSTα/OSTβ) heterodimer, which facilitate bile acid efflux into the blood during cholestatic conditions.[11]

  • Regulation of Lipid and Glucose Metabolism: FXR activation has been shown to inhibit lipogenesis by downregulating the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[1] It can also influence glucose metabolism, though the mechanisms are complex and involve crosstalk with other signaling pathways.[12]

Caption: FXR signaling pathway in hepatocytes activated by this compound.
TGR5 Pathway: Indirect Influence on Hepatocytes

TGR5 is a G protein-coupled receptor that is activated by various bile acids, with lithocholic acid (LCA) being a particularly potent agonist.[4][6] While TGR5 is largely absent from hepatocytes, its expression in Kupffer cells (resident liver macrophages) and liver sinusoidal endothelial cells is critical for mediating the anti-inflammatory and metabolic effects of bile acids in the liver.[6][13]

Activation of TGR5 in these non-parenchymal cells leads to:

  • cAMP Production: Ligand binding activates Gαs-protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[4][13]

  • Downstream Signaling: Elevated cAMP activates Protein Kinase A (PKA) and other downstream effectors.

  • Anti-inflammatory Effects: In Kupffer cells, TGR5 activation suppresses the production of pro-inflammatory cytokines like TNF-α and IL-1β, which can otherwise contribute to hepatocyte injury.[14]

  • Metabolic Regulation: TGR5 signaling can influence whole-body energy expenditure and glucose homeostasis, indirectly affecting the metabolic load on the liver.[13]

The anti-inflammatory signals originating from TGR5-activated Kupffer cells can create a more favorable microenvironment for hepatocytes, protecting them from inflammatory damage, particularly in disease states like cholestasis or non-alcoholic steatohepatitis (NASH).[6]

TGR5_Indirect_Signaling Indirect Hepatocyte Regulation via TGR5 in Kupffer Cells cluster_Kupffer Kupffer Cell cluster_Hepatocyte Hepatocyte BA Bile Acids (e.g., LCA, this compound) TGR5 TGR5 Receptor BA->TGR5 Activates AC Adenylyl Cyclase TGR5->AC Activates Gαs cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Cytokines_down Pro-inflammatory Cytokines (TNF-α, IL-1β) ↓ PKA->Cytokines_down Suppresses Production Hepatocyte_health Reduced Inflammatory Stress & Injury Cytokines_down->Hepatocyte_health Reduces paracrine inflammatory signaling

Caption: Indirect effect on hepatocytes via TGR5 activation in Kupffer cells.

Quantitative Data Summary

The following tables summarize quantitative data related to the effects of bile acids on key signaling components in hepatocytes. Data for this compound is limited; therefore, data for other potent secondary (LCA) and primary (CDCA) bile acid receptor agonists are included for comparative context.

Table 1: Receptor Activation by Bile Acids

Bile Acid Ligand Receptor EC50 (μM) Cell Type/System Reference
Lithocholic Acid (LCA) TGR5 0.53 TGR5-expressing cell lines [4][6]
Deoxycholic Acid (DCA) TGR5 1.0 TGR5-expressing cell lines [4][6]
Chenodeoxycholic Acid (CDCA) TGR5 4.4 TGR5-expressing cell lines [4][6]

| Chenodeoxycholic Acid (CDCA) | FXR | ~15-50 | In vitro binding/reporter assays |[5] |

Table 2: Gene Expression Changes in Hepatocytes Following FXR Activation

Treatment Target Gene Fold Change (mRNA) Cell/Animal Model Reference
FXR Agonist (GW4064) SHP ~4-6 fold increase HepG2 cells [15]
FXR Agonist (INT-767) SHP Significant Increase Mouse Liver [16]
FXR Agonist (INT-767) BSEP Significant Increase Mouse Liver [16]
FXR Agonist (INT-767) CYP7A1 Significant Decrease Mouse Liver [16]
FXR Agonist (OCA) CYP7A1 Decrease Human Patients [7]
Bile Acids (TCA) Ccl2 (MCP-1) ~2.5 fold increase Primary Mouse Hepatocytes [14][17]

| Bile Acids (TCA) | Cxcl2 (MIP-2) | ~4 fold increase | Primary Mouse Hepatocytes |[17] |

Note: OCA (Obeticholic Acid) and INT-767 are synthetic FXR agonists. TCA (Taurocholic Acid) is a primary conjugated bile acid.

Detailed Experimental Protocols

Studying this compound signaling pathways involves a combination of in vitro and in vivo techniques. Below are detailed protocols for key experiments.

Luciferase Reporter Assay for FXR Activation

This assay measures the ability of a compound like this compound to activate FXR, which then drives the expression of a luciferase reporter gene under the control of an FXRE promoter.

Methodology:

  • Cell Culture: Plate human hepatoma (HepG2) cells in a 24-well plate at a density of 1x10^5 cells/well and culture in DMEM with 10% FBS for 24 hours. HepG2 cells endogenously express FXR.[15]

  • Transfection: Co-transfect cells using a lipid-based transfection reagent (e.g., Lipofectamine 3000) with two plasmids:

    • An FXR-responsive reporter plasmid containing multiple copies of an FXRE upstream of a luciferase gene (e.g., pGL4.27-FXRE).

    • A control plasmid expressing Renilla luciferase (e.g., pRL-TK) to normalize for transfection efficiency.

  • Incubation: After 4-6 hours, replace the transfection medium with fresh culture medium.

  • Treatment: After 24 hours post-transfection, treat the cells with varying concentrations of this compound (e.g., 1-100 µM), a known FXR agonist like CDCA (positive control), or vehicle (DMSO, negative control).

  • Lysis and Measurement: After another 24 hours, lyse the cells and measure Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system on a luminometer.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction relative to the vehicle control.

Quantitative PCR (qPCR) for Gene Expression Analysis

qPCR is used to quantify the changes in mRNA levels of FXR target genes (SHP, BSEP, CYP7A1, etc.) following treatment with this compound.

Methodology:

  • Cell Culture and Treatment: Culture primary hepatocytes or HepG2 cells in 6-well plates. Once confluent, treat with this compound at a specified concentration (e.g., 50 µM) for a set time course (e.g., 6, 12, 24 hours).

  • RNA Extraction: Harvest cells and extract total RNA using a column-based kit (e.g., RNeasy Mini Kit) or TRIzol reagent, following the manufacturer's protocol. Quantify RNA and assess its purity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) primers.

  • qPCR Reaction: Prepare the qPCR reaction mix containing:

    • cDNA template

    • Forward and reverse primers for the target gene (e.g., human SHP) and a housekeeping gene (e.g., GAPDH or ACTB)

    • SYBR Green or TaqMan master mix

  • Thermocycling: Run the reaction on a real-time PCR machine with a standard program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

  • Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and then to the vehicle-treated control group.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the effects of this compound on hepatocyte signaling.

Experimental_Workflow cluster_assays Molecular Assays cluster_analysis Data Analysis cluster_results Results Interpretation start Hypothesis: This compound Regulates Hepatocyte Gene Expression cell_culture Cell Culture (e.g., Primary Hepatocytes, HepG2) start->cell_culture treatment Treatment (this compound vs. Vehicle Control) cell_culture->treatment rna_extraction RNA Extraction treatment->rna_extraction protein_lysis Protein Lysis treatment->protein_lysis reporter_assay Reporter Gene Assay (Transfected Cells) treatment->reporter_assay qpcr cDNA Synthesis & qPCR rna_extraction->qpcr western_blot Western Blotting protein_lysis->western_blot luciferase Luminometry reporter_assay->luciferase gene_exp mRNA Fold Change (e.g., SHP, CYP7A1) qpcr->gene_exp protein_exp Protein Level Change western_blot->protein_exp promoter_act Promoter Activity (Fold Induction) luciferase->promoter_act conclusion Conclusion on Signaling Pathway Modulation gene_exp->conclusion protein_exp->conclusion promoter_act->conclusion

Caption: General experimental workflow for studying this compound effects.

Conclusion and Future Directions

This compound, as a secondary bile acid, participates in the intricate signaling network that governs liver function. Its primary direct effects on hepatocytes are mediated through the activation of the nuclear receptor FXR, leading to the transcriptional regulation of genes essential for bile acid homeostasis and metabolic control.[1][11] Indirectly, through receptors like TGR5 on non-parenchymal cells, it contributes to an anti-inflammatory hepatic environment.[6][14]

For drug development professionals, understanding these pathways is critical for designing therapies for cholestatic and metabolic liver diseases such as primary biliary cholangitis (PBC) and NASH. Targeting FXR with synthetic agonists has already proven to be a viable therapeutic strategy.[7][16] Future research should focus on elucidating the specific potency of this compound on these receptors compared to other secondary bile acids and exploring the potential for developing selective modulators that can harness the beneficial effects of bile acid signaling while minimizing adverse effects. Further investigation into the crosstalk between FXR, TGR5, and inflammatory signaling pathways will be crucial for developing next-generation therapeutics for complex liver diseases.

References

Apocholic Acid and the Farnesoid X Receptor: A Technical Guide to a Potential Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Farnesoid X Receptor (FXR), a nuclear receptor activated by bile acids, is a critical regulator of bile acid, lipid, and glucose homeostasis. Its role in various metabolic pathways has positioned it as a significant therapeutic target for a range of diseases, including cholestasis, non-alcoholic steatohepatitis (NASH), and metabolic syndrome. While the interactions of primary and secondary bile acids with FXR are well-documented, the activity of less common, unsaturated bile acids such as apocholic acid remains largely unexplored. This technical guide provides an in-depth overview of the potential interaction between this compound and FXR, drawing upon the established structure-activity relationships of other bile acids. It details the necessary experimental protocols to elucidate this interaction and presents the canonical FXR signaling pathway. Although direct experimental data for this compound's effect on FXR is not currently available, this document serves as a comprehensive resource for researchers aiming to investigate this novel interaction.

Introduction to this compound and the Farnesoid X Receptor (FXR)

This compound, chemically known as 3α,12α-Dihydroxy-5β-chol-8(14)-en-24-oic acid, is an unsaturated bile acid. Its structure is similar to the secondary bile acid, deoxycholic acid (DCA), with the key difference being a double bond between carbons 8 and 14 in the steroid nucleus. This structural alteration may influence its binding affinity and activation potential for FXR.

FXR is a ligand-activated transcription factor predominantly expressed in the liver, intestine, kidneys, and adrenal glands.[1][2] Upon activation by bile acids, FXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, modulating their expression.[2][3] This signaling cascade plays a pivotal role in maintaining metabolic homeostasis.

The FXR Signaling Pathway

The activation of FXR by a bile acid agonist initiates a complex signaling cascade that regulates the synthesis, transport, and metabolism of bile acids, lipids, and glucose. A simplified representation of this pathway is provided below.

FXR_Signaling_Pathway Bile_Acid Bile Acid (e.g., this compound) FXR FXR Bile_Acid->FXR FXR_RXR_CoR FXR-RXR-CoR (Inactive Complex) RXR RXR CoR Co-repressor FXR_RXR_BA FXR-RXR-Bile Acid (Active Complex) FXR_RXR_CoR->FXR_RXR_BA Conformational Change & CoR Dissociation FXRE FXRE (DNA) FXR_RXR_BA->FXRE Binding CoA Co-activator CoA->FXR_RXR_BA Recruitment Target_Genes Target Gene Transcription FXRE->Target_Genes mRNA mRNA Target_Genes->mRNA Proteins Protein Synthesis & Metabolic Effects mRNA->Proteins

FXR Signaling Pathway Activation by a Bile Acid Agonist.

Structure-Activity Relationship of Bile Acids and Potential Interaction of this compound with FXR

The interaction of bile acids with FXR is highly dependent on their stereochemistry. The potency of bile acids as FXR agonists generally follows the order: chenodeoxycholic acid (CDCA) > deoxycholic acid (DCA) = lithocholic acid (LCA) > cholic acid (CA).

The structure of this compound (3α,12α-dihydroxy-5β-chol-8(14)-en-24-oic acid) is most similar to DCA (3α,12α-dihydroxy-5β-cholan-24-oic acid). The key difference is the presence of a double bond between C8 and C14. This introduces a degree of planarity in the B/C ring junction, which could alter the overall shape of the steroid nucleus. The precise effect of this structural change on FXR binding is unknown without direct experimental evidence. However, it is plausible that this alteration could affect the positioning of the molecule within the ligand-binding pocket of FXR, potentially impacting its agonistic activity.

Quantitative Data for Key Bile Acid FXR Agonists

To provide a framework for evaluating the potential activity of this compound, the following table summarizes the half-maximal effective concentrations (EC50) for the activation of FXR by major bile acids.

Bile AcidChemical StructureEC50 (µM) for human FXRReference
Chenodeoxycholic Acid (CDCA)3α,7α-dihydroxy-5β-cholan-24-oic acid10 - 50[4]
Deoxycholic Acid (DCA)3α,12α-dihydroxy-5β-cholan-24-oic acid~50
Lithocholic Acid (LCA)3α-hydroxy-5β-cholan-24-oic acid~20
Cholic Acid (CA)3α,7α,12α-trihydroxy-5β-cholan-24-oic acid>100

Note: EC50 values can vary depending on the specific assay conditions and cell lines used.

Experimental Protocols for Characterizing this compound-FXR Interaction

To definitively determine the interaction of this compound with FXR, a series of in vitro and cell-based assays are required. The following protocols outline the key experiments.

FXR Ligand Binding Assay

Objective: To determine if this compound directly binds to the FXR ligand-binding domain (LBD).

Methodology: A competitive binding assay using a fluorescently labeled known FXR ligand (e.g., a fluorescent derivative of GW4064 or a radiolabeled bile acid) and the purified FXR-LBD.

  • Materials: Purified recombinant human FXR-LBD, fluorescently labeled FXR agonist (e.g., BODIPY-T-chenodeoxycholic acid), this compound, and a suitable assay buffer.

  • Procedure:

    • A constant concentration of FXR-LBD and the fluorescent ligand are incubated in a microplate.

    • Increasing concentrations of unlabeled this compound (or a known competitor like CDCA as a positive control) are added.

    • The plate is incubated to allow binding to reach equilibrium.

    • The fluorescence polarization or a similar detection method is used to measure the displacement of the fluorescent ligand.

    • The data is analyzed to calculate the binding affinity (Ki or IC50) of this compound for the FXR-LBD.

FXR Reporter Gene Assay

Objective: To measure the ability of this compound to activate FXR-mediated gene transcription in a cellular context.

Methodology: A cell-based assay using a reporter gene (e.g., luciferase) under the control of an FXRE.

  • Materials: A suitable mammalian cell line (e.g., HEK293T or HepG2), an expression vector for human FXR, an expression vector for human RXR, a reporter plasmid containing multiple copies of an FXRE upstream of a luciferase gene, a transfection reagent, this compound, and a luciferase assay system.

  • Procedure:

    • Cells are co-transfected with the FXR, RXR, and FXRE-luciferase reporter plasmids. A control plasmid (e.g., expressing β-galactosidase) is often included to normalize for transfection efficiency.

    • After transfection, the cells are treated with increasing concentrations of this compound (or a known agonist like GW4064 as a positive control).

    • Following an incubation period (typically 24 hours), the cells are lysed, and the luciferase activity is measured using a luminometer.

    • The luciferase activity is normalized to the control reporter activity.

    • The data is plotted to generate a dose-response curve and determine the EC50 of this compound for FXR activation.

Coactivator Recruitment Assay

Objective: To assess the ability of this compound to promote the interaction of FXR with its coactivators.

Methodology: A variety of methods can be used, including AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) or TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).

  • Materials (for TR-FRET): Purified GST-tagged FXR-LBD, terbium-labeled anti-GST antibody, biotinylated coactivator peptide (containing an LXXLL motif, e.g., from SRC-1), and europium-labeled streptavidin.

  • Procedure:

    • The GST-FXR-LBD is incubated with increasing concentrations of this compound.

    • The terbium-labeled anti-GST antibody, biotinylated coactivator peptide, and europium-labeled streptavidin are added.

    • The mixture is incubated to allow for complex formation.

    • The TR-FRET signal is measured. An increase in the FRET signal indicates the recruitment of the coactivator peptide to the FXR-LBD.

    • The data is used to determine the EC50 for this compound-induced coactivator recruitment.

Experimental Workflow for Investigating a Novel FXR Ligand

The following diagram illustrates a typical workflow for the investigation of a potential new FXR ligand like this compound.

Experimental_Workflow Start Hypothesized FXR Ligand (this compound) Binding_Assay In Vitro Binding Assay (e.g., Fluorescence Polarization) Start->Binding_Assay Reporter_Assay Cell-Based Reporter Gene Assay (e.g., Luciferase) Binding_Assay->Reporter_Assay Does it bind? Coactivator_Assay Coactivator Recruitment Assay (e.g., TR-FRET) Reporter_Assay->Coactivator_Assay Does it activate transcription? Target_Gene_Expression Endogenous Target Gene Expression Analysis (e.g., qPCR in HepG2 cells) Coactivator_Assay->Target_Gene_Expression Does it recruit coactivators? Downstream_Effects Analysis of Downstream Physiological Effects Target_Gene_Expression->Downstream_Effects Conclusion Conclusion on this compound's FXR Agonist/Antagonist Profile Downstream_Effects->Conclusion

Workflow for Characterizing a Novel FXR Ligand.

Conclusion

The interaction of this compound with the farnesoid X receptor represents an unexplored area of bile acid signaling. Based on its structural similarity to known FXR agonists, it is conceivable that this compound may act as a modulator of FXR activity. However, the presence of an unsaturated bond in its steroid nucleus introduces an element of uncertainty that can only be resolved through empirical investigation. The experimental protocols detailed in this guide provide a clear and robust framework for researchers to systematically evaluate the binding affinity, activation potential, and functional consequences of this compound's interaction with FXR. Such studies will not only shed light on the structure-activity relationships of a novel bile acid but also have the potential to uncover new therapeutic avenues for the modulation of FXR in metabolic diseases.

References

The Role of Cholic Acid and Its Derivatives in Cholesterol Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cholesterol homeostasis is a tightly regulated process critical for cellular function and overall health. Bile acids, synthesized from cholesterol in the liver, are key players in this intricate network. This technical guide provides an in-depth examination of the role of cholic acid, a primary bile acid, and its derivative, apocholic acid, in the regulation of cholesterol metabolism. While the specific functions of this compound in cholesterol homeostasis are not extensively documented in current literature, the pivotal role of its parent compound, cholic acid, is well-established. This document will focus primarily on the mechanisms of action of cholic acid, presenting quantitative data from key studies, detailing experimental protocols, and visualizing the complex signaling pathways involved. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating the therapeutic potential of modulating bile acid signaling for the management of cholesterol-related disorders.

Introduction: this compound and the Central Role of Cholic Acid

This compound is an unsaturated bile acid, structurally a derivative of cholic acid.[1] While it is recognized as an endogenous metabolite, its specific and direct role in the intricate regulation of cholesterol homeostasis is not yet well-defined in the scientific literature.[2] In contrast, cholic acid, a primary bile acid synthesized from cholesterol in the liver, is a central and extensively studied regulator of cholesterol metabolism.[3] Cholic acid and its metabolites are not only crucial for the digestion and absorption of dietary fats and fat-soluble vitamins but also act as signaling molecules that modulate the expression of key genes involved in cholesterol synthesis, uptake, and catabolism.[3]

This guide will, therefore, focus on the well-documented role of cholic acid in maintaining cholesterol balance, while incorporating the limited available information on this compound. Understanding the mechanisms through which cholic acid exerts its effects provides a foundational framework for exploring the potential, albeit currently under-investigated, role of its derivatives like this compound.

Quantitative Effects of Cholic Acid on Cholesterol Homeostasis

The administration of cholic acid has been shown to have significant and measurable effects on various parameters of cholesterol metabolism. The following tables summarize key quantitative findings from preclinical and clinical studies.

Table 1: Effect of Cholic Acid on Cholesterol Absorption

Study PopulationCholic Acid (CA) InterventionCholesterol Absorption (Control)Cholesterol Absorption (CA Treated)Percentage ChangeReference
Humans15 mg/kg/day60.4% ± 2.9%72.6% ± 2.9%+20.2%[4]
CYP8B1+/+ Mice0.5% (w/w) in dietNot specifiedNot specified (Increased by 23%)+23%[5]
CYP8B1-/- Mice0.5% (w/w) in dietNot specifiedNot specified (Increased by 50%)+50%[5]
C57L/J Male Mice0.5% in diet with 1% cholesterolNot specifiedDoubled+100%[6]

Table 2: Effect of Cholic Acid on Gene Expression and Enzyme Activity

Gene/EnzymeAnimal ModelCholic Acid (CA) InterventionEffect on Expression/ActivityReference
CYP7A1Cyp27a1/ApoE Double Knockout Mice0.1% (w/w) in Western dietDownregulation[7]
HMG-CoA ReductaseHumans with cholesterol gallstones15 mg/kg/dayNo effect[8]
SREBP-2 (precursor protein)CYP8B1+/+ and -/- Mice0.1% or 0.5% (w/w) in dietDecrease[5]
ABCG5/G8MiceAdministration of cholic acidEnhanced transcription (FXR-dependent)[8]

Table 3: Effect of Cholic Acid on Bile Acid Synthesis

Study PopulationCholic Acid (CA) InterventionEffect on Endogenous Bile Acid SynthesisReference
Healthy Humans500 mg/dayChenodeoxycholic acid synthesis inhibited by 38%[9]
Cyp8b1-/- MiceCholate administrationRestores negative feedback regulation of CYP7A1[10][11]

Experimental Protocols

The following section details the methodologies employed in key studies investigating the effects of cholic acid on cholesterol homeostasis.

Human Study: Cholic Acid Supplementation and Cholesterol Absorption
  • Study Design: A crossover design outpatient study.

  • Participants: 12 adults aged 24-36 years.

  • Intervention: Participants received 15 mg/kg/day of cholic acid (CA) or no bile acid supplement (control) while on a controlled diet (AHA heart-healthy diet).

  • Data Collection: On day 14, a liquid meal of defined composition was given, and lumenal samples were collected. From days 16 to 20, cholesterol absorption and fractional synthetic rate were assessed using stable isotopic methods.

  • Reference: [4]

Animal Study: Cholic Acid Feeding in Knockout Mice
  • Animal Model: Cyp27a1/Apolipoprotein E double knockout (DKO) mice.

  • Diet: Mice were fed a Western diet (WD) containing either 0.1% cholic acid (WD-CA) or 0.1% chenodeoxycholic acid (WD-CDCA) for 8 weeks.

  • Outcome Measures: Atherosclerotic lesions, plasma lipoprotein composition, hepatic lipid content, bile acid amount and composition, expression of genes involved in lipid metabolism and bile acid signaling in the liver and intestine, and intestinal cholesterol absorption were assessed.

  • Reference: [7]

In Vitro Assay: Luciferase Reporter Assay for Gene Transcription
  • Cell Line: HepG2 cells.

  • Method: Co-transfection with LXRα and RXRα expression plasmids and a rat CYP7A1/luciferase reporter construct.

  • Purpose: To investigate the role of LXRα in the regulation of CYP7A1 transcription.

  • Reference: [12]

General Protocol for Western Blot Analysis of Protein Expression
  • Cell Treatment: Treat cells with the compound of interest (e.g., a bile acid) or a vehicle control for a specified duration.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation and SDS-PAGE: Prepare protein samples with Laemmli buffer, heat, and separate them on an SDS-polyacrylamide gel.

  • Antibody Incubation and Detection: Transfer proteins to a membrane, block, and incubate with primary and then secondary antibodies. Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Reference: [13]

Signaling Pathways in Cholic Acid-Mediated Cholesterol Homeostasis

Cholic acid exerts its regulatory effects on cholesterol metabolism through complex signaling networks, primarily involving the nuclear receptors Farnesoid X Receptor (FXR) and Liver X Receptor (LXR).

The Farnesoid X Receptor (FXR) Signaling Pathway

Cholic acid is a natural ligand for FXR.[10][11] Activation of FXR in the liver and intestine initiates a cascade of events that leads to the feedback inhibition of bile acid synthesis and influences cholesterol transport.

FXR_Signaling_Pathway cluster_Enterohepatic_Circulation Enterohepatic Circulation Cholic Acid Cholic Acid FXR (Intestine) FXR (Intestine) Cholic Acid->FXR (Intestine) activates FXR (Liver) FXR (Liver) Cholic Acid->FXR (Liver) activates FGF15/19 FGF15/19 FXR (Intestine)->FGF15/19 induces FGF15/19->FXR (Liver) activates receptor complex SHP SHP FXR (Liver)->SHP induces ABCG5/G8 ABCG5/G8 FXR (Liver)->ABCG5/G8 induces LRH-1/HNF4α LRH-1/HNF4α SHP->LRH-1/HNF4α inhibits CYP7A1 CYP7A1 LRH-1/HNF4α->CYP7A1 activates Bile Acid Synthesis Bile Acid Synthesis CYP7A1->Bile Acid Synthesis rate-limiting step Bile Acid Synthesis->Cholic Acid Cholesterol Cholesterol Cholesterol->Bile Acid Synthesis Biliary Cholesterol Secretion Biliary Cholesterol Secretion ABCG5/G8->Biliary Cholesterol Secretion caption FXR-Mediated Regulation of Bile Acid Synthesis and Cholesterol Secretion.

Caption: FXR-Mediated Regulation of Bile Acid Synthesis and Cholesterol Secretion.

Regulation of Cholesterol Biosynthesis via SREBP-2

Cholic acid can indirectly influence cholesterol biosynthesis by affecting the levels of the transcription factor Sterol Regulatory Element-Binding Protein 2 (SREBP-2). Increased cholesterol absorption due to cholic acid can lead to higher intracellular cholesterol levels, which in turn suppresses the activation of SREBP-2, a master regulator of cholesterol synthesis genes.[5]

SREBP2_Regulation_Pathway cluster_Cholesterol_Synthesis_Regulation Cholesterol Synthesis Regulation Cholic Acid Cholic Acid Increased Intestinal Cholesterol Absorption Increased Intestinal Cholesterol Absorption Cholic Acid->Increased Intestinal Cholesterol Absorption Increased Hepatic Intracellular Cholesterol Increased Hepatic Intracellular Cholesterol Increased Intestinal Cholesterol Absorption->Increased Hepatic Intracellular Cholesterol SCAP/SREBP-2 Complex in ER SCAP/SREBP-2 Complex in ER Increased Hepatic Intracellular Cholesterol->SCAP/SREBP-2 Complex in ER inhibits transport to Golgi Golgi Apparatus Golgi Apparatus SCAP/SREBP-2 Complex in ER->Golgi Apparatus transport Active SREBP-2 (nSREBP-2) Active SREBP-2 (nSREBP-2) Golgi Apparatus->Active SREBP-2 (nSREBP-2) proteolytic cleavage HMG-CoA Reductase Gene HMG-CoA Reductase Gene Active SREBP-2 (nSREBP-2)->HMG-CoA Reductase Gene activates transcription Cholesterol Biosynthesis Cholesterol Biosynthesis HMG-CoA Reductase Gene->Cholesterol Biosynthesis caption Indirect Regulation of Cholesterol Synthesis by Cholic Acid via SREBP-2.

Caption: Indirect Regulation of Cholesterol Synthesis by Cholic Acid via SREBP-2.

Experimental Workflow: Investigating the Effect of a Bile Acid on Gene Expression

The following diagram illustrates a typical experimental workflow to determine the effect of a bile acid, such as cholic acid, on the expression of a target gene in liver cells.

Experimental_Workflow_Gene_Expression cluster_Workflow Experimental Workflow: Gene Expression Analysis A Hepatocyte Cell Culture B Treatment with Cholic Acid (or Vehicle Control) A->B C RNA Isolation B->C D Reverse Transcription (cDNA Synthesis) C->D E Quantitative PCR (qPCR) D->E F Analysis of Target Gene Expression (e.g., CYP7A1, HMGCR) E->F caption Workflow for analyzing the effect of cholic acid on gene expression.

Caption: Workflow for analyzing the effect of cholic acid on gene expression.

Conclusion and Future Directions

Cholic acid is a master regulator of cholesterol homeostasis, exerting its influence through a complex interplay of mechanisms that include enhancing cholesterol absorption and modulating key signaling pathways, primarily through the activation of the farnesoid X receptor. While the specific role of its derivative, this compound, in these processes remains largely uncharacterized, the foundational knowledge of cholic acid's functions provides a critical framework for future investigations.

For researchers and drug development professionals, the intricate regulatory network controlled by cholic acid presents numerous potential therapeutic targets. Further elucidation of the specific activities of cholic acid derivatives, including this compound, may uncover novel agents with more targeted and potent effects on cholesterol metabolism, offering new avenues for the treatment of dyslipidemia and related cardiovascular diseases. Future research should focus on delineating the precise molecular interactions and downstream effects of this compound to determine its potential as a modulator of cholesterol homeostasis.

References

A Technical Guide to Apocholic Acid and Gut Microbiome Interactions: An Overview of a Scarcely Explored Area and a Comprehensive Look at Major Secondary Bile Acids

Author: BenchChem Technical Support Team. Date: December 2025

To the Esteemed Researcher,

This technical guide addresses the topic of apocholic acid and its interactions with the gut microbiome. Initial research into this specific unsaturated bile acid reveals a significant scarcity of contemporary scientific literature detailing its direct relationship with gut microbial communities, its specific signaling pathways in the gut, and its quantitative effects on host physiology. This compound, identified as (3α,5β,12α)-3,12-Dihydroxychol-8(14)-en-24-oic acid, was first characterized in the 1920s and has been noted for potential carcinogenic activity in early experimental studies, though this is not well-defined.[1][2]

Given the limited data on this compound, this guide will provide what is known about its identity and then pivot to a comprehensive, in-depth analysis of the major, well-researched secondary bile acids: Deoxycholic Acid (DCA) and Lithocholic Acid (LCA) . These compounds are central to the bile acid-gut microbiome axis and serve as a robust proxy for understanding the types of interactions relevant to your field. This guide is structured to meet the core requirements of data presentation, experimental protocols, and pathway visualization for an audience of researchers, scientists, and drug development professionals.

Introduction to Bile Acids and the Gut Microbiome

Bile acids (BAs) are amphipathic steroid molecules synthesized from cholesterol in the liver.[3] Primary BAs, predominantly cholic acid (CA) and chenodeoxycholic acid (CDCA) in humans, are conjugated to glycine (B1666218) or taurine (B1682933) and secreted into the duodenum to aid in the emulsification and absorption of dietary lipids and fat-soluble vitamins.[3][4] While approximately 95% of these BAs are reabsorbed in the terminal ileum and returned to the liver via enterohepatic circulation, the remaining 5% enter the colon.[4] Here, they are extensively metabolized by the resident gut microbiota into a complex pool of secondary and tertiary bile acids.[5]

This biotransformation is a cornerstone of host-microbiome symbiosis. The gut microbiota possesses a vast enzymatic repertoire that the host lacks, including bile salt hydrolases (BSH) for deconjugation and 7α/β-dehydroxylases for the conversion of primary BAs into secondary BAs—most notably, DCA from CA and LCA from CDCA.[6][7] These secondary BAs are not merely metabolic byproducts; they are potent signaling molecules that modulate host physiology by activating key receptors such as the Farnesoid X Receptor (FXR), Takeda G-protein-coupled Receptor 5 (TGR5), Vitamin D Receptor (VDR), and Pregnane X Receptor (PXR).[8][9] Through these receptors, secondary BAs regulate host metabolism, inflammation, immune responses, and intestinal barrier function.[9][10]

This compound: Identity and Known Characteristics

This compound is an unsaturated derivative of cholic acid.[2] Its chemical formula is C₂₄H₃₈O₄.[11][12] Historically, it has been investigated for its carcinogenic potential, with early studies noting the induction of sarcomas in mice following its injection.[1] However, there is a significant lack of recent research clarifying its specific biosynthetic pathways by the gut microbiota, its prevalence in the human gut, or its functional interactions with host receptors and microbial communities.

Major Secondary Bile Acids: Deoxycholic Acid (DCA) and Lithocholic Acid (LCA)

DCA and LCA are the most abundant and well-studied secondary bile acids in the human colon. Their concentrations and activities are directly linked to the composition and metabolic function of the gut microbiota.

Microbial Synthesis of DCA and LCA

The production of DCA and LCA is a multi-step process carried out by specific anaerobic bacteria, primarily within the Firmicutes phylum.

  • Deconjugation: The first step is the hydrolysis of conjugated primary bile acids (e.g., glyco-CA, tauro-CA) into unconjugated CA and CDCA. This is performed by bacteria expressing bile salt hydrolase (BSH) enzymes.

  • 7α-dehydroxylation: Specific bacteria, such as those from the Clostridium and Eubacterium genera, then carry out the 7α-dehydroxylation of unconjugated CA and CDCA to produce DCA and LCA, respectively.[13]

The workflow for this microbial transformation is visualized below.

Bile_Acid_Metabolism PBA Primary Bile Acids (Cholic Acid, Chenodeoxycholic Acid) Conj_PBA Conjugated Primary BAs (in Small Intestine) PBA->Conj_PBA Liver Conjugation (Taurine, Glycine) Unconj_PBA Unconjugated Primary BAs (in Colon) Conj_PBA->Unconj_PBA Bile Salt Hydrolase (BSH) Microbiota1 Gut Microbiota (e.g., Bacteroides, Lactobacillus) Microbiota1->Conj_PBA SBA Secondary Bile Acids (Deoxycholic Acid, Lithocholic Acid) Unconj_PBA->SBA 7α-dehydroxylation Microbiota2 Gut Microbiota (e.g., Clostridium, Eubacterium) Microbiota2->Unconj_PBA

Caption: Microbial transformation of primary to secondary bile acids.

Quantitative Impact of DCA and LCA on Host and Microbiome

The balance of primary and secondary bile acids is critical for gut homeostasis. Dysbiosis, often seen in conditions like Inflammatory Bowel Disease (IBD), leads to altered BA profiles. Conversely, high levels of certain secondary BAs, often promoted by high-fat diets, can influence both microbial composition and host health, particularly in the context of colorectal cancer (CRC).[14][15]

ParameterConditionChange in Bile Acid ProfileAssociated Microbial ChangeHost OutcomeReference
Inflammatory Bowel Disease (IBD) Crohn's Disease & Ulcerative Colitis↓ Secondary BAs (DCA, LCA)↑ Primary & Conjugated BAsDepletion of Firmicutes (e.g., Clostridium) involved in 7α-dehydroxylation.Impaired gut barrier, increased inflammation.[16],[10],[13]
Colorectal Cancer (CRC) Risk High-Fat Diet↑ Fecal DCA and LCAIncreased abundance of 7α-dehydroxylating bacteria.Promotion of tumorigenesis via oxidative stress and pro-proliferative signaling.[17],[14],[15]
FXR Agonist Treatment Healthy Subjects (treated with Obeticholic Acid)↓ Endogenous BA synthesisProliferation of Gram-positive bacteria (e.g., Lactobacillus, Bifidobacterium).Altered host metabolism.[9]

Signaling Pathways Modulated by Secondary Bile Acids

DCA and LCA exert most of their biological effects by acting as ligands for nuclear and cell surface receptors. Their binding affinities differ, leading to distinct downstream signaling cascades.

Farnesoid X Receptor (FXR)

FXR is a nuclear receptor highly expressed in the liver and intestine. It is a primary sensor for bile acids and plays a central role in regulating BA synthesis and enterohepatic circulation.

  • Ligands: CDCA is the most potent endogenous agonist. DCA is also an FXR agonist, while LCA is a weaker agonist.[8]

  • Mechanism: In the ileum, DCA activation of FXR induces the expression of Fibroblast Growth Factor 19 (FGF19 in humans), which travels to the liver to suppress the expression of CYP7A1, the rate-limiting enzyme in BA synthesis. This is a critical negative feedback loop.[18]

  • Function: FXR activation generally strengthens the intestinal barrier, has anti-inflammatory effects, and regulates lipid and glucose metabolism.[19]

FXR_Signaling cluster_Enterocyte Ileal Enterocyte cluster_Hepatocyte Hepatocyte BA_node BA_node Receptor_node Receptor_node Gene_node Gene_node Protein_node Protein_node Outcome_node Outcome_node DCA Deoxycholic Acid (DCA) FXR FXR DCA->FXR activates FGF19 FGF19 Gene FXR->FGF19 induces transcription FGF19_p FGF19 Protein FGF19->FGF19_p FGFR4 FGFR4 Receptor FGF19_p->FGFR4 binds (in liver) CYP7A1 CYP7A1 Gene FGFR4->CYP7A1 represses Outcome ↓ Bile Acid Synthesis CYP7A1->Outcome

Caption: FXR-mediated negative feedback of bile acid synthesis.

Takeda G-protein-coupled Receptor 5 (TGR5)

TGR5 is a cell surface receptor expressed on various cells, including intestinal L-cells, macrophages, and Kupffer cells.

  • Ligands: LCA is the most potent endogenous agonist, followed by DCA.[8]

  • Mechanism: In enteroendocrine L-cells, TGR5 activation by LCA or DCA stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that improves glucose tolerance and insulin (B600854) sensitivity.[18] In macrophages, TGR5 signaling can suppress inflammatory responses.[10]

  • Function: TGR5 activation is associated with improved glucose metabolism, increased energy expenditure, and anti-inflammatory effects.[19]

TGR5_Signaling cluster_L_Cell Enteroendocrine L-Cell cluster_Macrophage Macrophage BA_node BA_node Receptor_node Receptor_node Pathway_node Pathway_node Outcome_node Outcome_node LCA Lithocholic Acid (LCA) TGR5 TGR5 LCA->TGR5 cAMP ↑ cAMP TGR5->cAMP GLP1 GLP-1 Secretion cAMP->GLP1 LCA2 LCA / DCA TGR5_2 TGR5 LCA2->TGR5_2 NFkB ↓ NF-κB Pathway TGR5_2->NFkB Inflammation ↓ Pro-inflammatory Cytokines NFkB->Inflammation

Caption: TGR5 signaling in intestinal L-cells and macrophages.

Other Receptors: VDR and PXR
  • Vitamin D Receptor (VDR): LCA is a known VDR ligand. VDR activation by LCA can induce the expression of genes involved in detoxification and has been shown to have anti-inflammatory effects, contributing to the integrity of the intestinal barrier.[20]

  • Pregnane X Receptor (PXR): LCA also activates PXR, a nuclear receptor that regulates xenobiotic metabolism and inflammation. PXR activation can suppress inflammatory pathways like NF-κB and may play a protective role in colitis.[6]

Experimental Protocols for Studying Bile Acid-Microbiome Interactions

Investigating the complex interplay between bile acids and the gut microbiota requires robust and validated methodologies. Below are protocols for key experimental procedures cited in the literature.

Protocol: Quantification of Fecal Bile Acids by LC-MS/MS

This protocol provides a general workflow for the extraction and analysis of bile acids from fecal samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common and sensitive method.

Objective: To quantify the concentrations of primary and secondary bile acids in fecal samples.

Materials:

  • Lyophilized or wet fecal samples (-80°C storage).

  • Extraction Solvent: Ethanol (95%) containing 0.1 N NaOH or 5% ammonium-ethanol aqueous solution.[21][22]

  • Internal Standards: A mix of deuterated bile acid standards (e.g., D4-CA, D4-CDCA, D4-DCA, D4-LCA).

  • Solid-Phase Extraction (SPE) Cartridges: Reversed-phase C18 cartridges.

  • LC-MS/MS system with an appropriate column (e.g., C18).

Procedure:

  • Sample Preparation:

    • Weigh a precise amount of fecal sample (e.g., 20-50 mg) into a homogenization tube.

    • Add a known volume of ice-cold extraction solvent and the internal standard mix.

    • Homogenize thoroughly (e.g., using a bead beater).

    • Vortex for 10 minutes and centrifuge at high speed (e.g., 14,000 x g) for 20 minutes at 4°C.[21]

  • Extraction and Purification:

    • Collect the supernatant.

    • (Optional but recommended) Purify the extract using a C18 SPE cartridge to remove interfering lipids and other compounds. Elute the bile acids with an appropriate solvent like methanol.[21]

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a known volume of mobile phase (e.g., 50% methanol).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate bile acids using a gradient elution on a C18 column.

    • Detect and quantify individual bile acids using Multiple Reaction Monitoring (MRM) mode, with specific precursor-product ion transitions for each bile acid and its corresponding internal standard.

  • Data Analysis:

    • Construct calibration curves for each bile acid using standards of known concentrations.

    • Calculate the concentration of each bile acid in the sample by normalizing its peak area to the peak area of its corresponding internal standard and comparing it to the calibration curve.

    • Normalize results to the initial dry or wet weight of the fecal sample (e.g., in nmol/g).

LCMS_Workflow Feces 1. Fecal Sample Collection (& Homogenization with Internal Standards) Extraction 2. Solvent Extraction (e.g., Ethanol/NaOH) Feces->Extraction Centrifuge 3. Centrifugation Extraction->Centrifuge Purify 4. Solid-Phase Extraction (C18 SPE Cartridge) Centrifuge->Purify Dry 5. Evaporation & Reconstitution Purify->Dry LCMS 6. LC-MS/MS Analysis (MRM Mode) Dry->LCMS Data 7. Data Processing (Quantification vs. Curve) LCMS->Data

Caption: Experimental workflow for fecal bile acid quantification.

Protocol: In Vitro Gut Microbiota Fermentation Assay

Objective: To assess the capacity of a given microbial community (e.g., from a fecal sample) to metabolize primary bile acids into secondary bile acids.

Materials:

  • Anaerobic chamber or workstation.

  • Sterile, anaerobic culture medium (e.g., Gifu Anaerobic Medium, GAM).

  • Fresh fecal slurry from a donor, prepared anaerobically.

  • Primary bile acid standards (CA, CDCA).

  • Control and test vessels (e.g., sterile tubes or bioreactors).

Procedure:

  • Preparation (inside anaerobic chamber):

    • Prepare anaerobic culture medium.

    • Prepare a fecal slurry by homogenizing a fresh fecal sample in anaerobic phosphate-buffered saline.

    • Inoculate the culture medium with the fecal slurry (e.g., at a 1-5% v/v ratio).

  • Incubation:

    • Spike the inoculated medium with a known concentration of a primary bile acid (e.g., 100 µM CA). Use a non-spiked culture as a negative control.

    • Incubate the cultures under anaerobic conditions at 37°C.

  • Time-Course Sampling:

    • Collect aliquots from the cultures at various time points (e.g., 0, 12, 24, 48 hours).

    • Immediately quench the metabolic activity by adding a cold organic solvent (e.g., acetonitrile) and/or flash-freezing.

  • Analysis:

    • Process the collected samples for bile acid analysis using the LC-MS/MS protocol described above (5.1).

    • Analyze the disappearance of the primary bile acid substrate and the appearance of the corresponding secondary bile acid product (e.g., DCA) over time.

Conclusion and Future Directions

While the specific role of this compound in gut health remains an open and intriguing question, the broader field of secondary bile acids has established them as critical mediators of the host-microbiome interface. DCA and LCA, produced by the gut microbiota, are potent signaling molecules that influence a wide array of host physiological processes, from metabolism to immunity. Their dysregulation is clearly implicated in the pathophysiology of IBD and CRC.

For researchers and drug development professionals, this axis represents a rich therapeutic landscape. Targeting the microbial enzymes responsible for secondary BA production, or developing specific agonists and antagonists for BA receptors like FXR and TGR5, offers promising strategies for treating metabolic and inflammatory diseases. Future research should aim to:

  • Characterize the full diversity of microbially-produced bile acids, including less-studied compounds like this compound, using advanced metabolomics.

  • Identify the specific bacterial species and enzymes responsible for these transformations.

  • Elucidate the precise signaling outcomes of these novel bile acids on host receptors to uncover new therapeutic targets.

References

apocholic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Apocholic Acid

This guide provides a comprehensive overview of the chemical properties, structure, and relevant biological context of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Properties and Structure

This compound is an unsaturated bile acid, characterized by a steroidal four-ring system.[1] As an endogenous metabolite, it plays a role in the metabolism of lipids and the absorption of dietary fats.[1][2] Its amphipathic nature, possessing both hydrophilic and hydrophobic regions, is crucial for its function in emulsifying fats.[1]

Chemical Structure Identifiers

The structure of this compound is rigorously defined by several standard chemical notation systems.

  • IUPAC Name : (4R)-4-[(3R,5R,9R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid.[3]

  • SMILES String : C--INVALID-LINK--[C@H]1CCC2=C3CC[C@@H]4C--INVALID-LINK--O)C">C@@HO.[3]

  • InChI Key : XWJTYEGVQBFZHI-IMPNNSMHSA-N.[3]

  • CAS Number : 641-81-6.[4]

Physicochemical Data

A summary of the key quantitative properties of this compound is presented in Table 1 for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₂₄H₃₈O₄[1][3][4]
Molecular Weight 390.56 g/mol [2][4][5][6][7]
Melting Point 173-176 °C[4][8]
Boiling Point 560.5 °C at 760 mmHg[4]
Water Solubility 0.8 g/L (at 15 °C)[4][9]
Density 1.17 g/cm³[4]
Refractive Index 1.567[4]
XLogP3 3.5[4]
Topological Polar Surface Area 77.8 Ų[4]
Hydrogen Bond Donor Count 3[4]
Hydrogen Bond Acceptor Count 4[4]

Biological Context and Signaling Pathways

Bile acids, including this compound, are known to be significant signaling molecules. They exert their effects primarily through the activation of nuclear receptors, such as the farnesoid X receptor (FXR), and membrane-bound receptors like the G protein-coupled receptor TGR5.[10] The activation of these receptors can influence a wide range of metabolic processes, including lipid and glucose homeostasis.

Bile_Acid_Signaling cluster_cell Hepatocyte / Enterocyte Apocholic_Acid This compound (Bile Acid) FXR Farnesoid X Receptor (FXR) Apocholic_Acid->FXR Binds to TGR5 TGR5 Receptor Apocholic_Acid->TGR5 Activates Nucleus Nucleus FXR->Nucleus Translocates to Downstream_Effects Metabolic Regulation (Lipid, Glucose Homeostasis) TGR5->Downstream_Effects Initiates Signaling Cascade Gene_Expression Target Gene Expression Nucleus->Gene_Expression Modulates Gene_Expression->Downstream_Effects

Figure 1: Generalized signaling pathway for bile acids.

Experimental Protocols & Methodologies

Generalized Synthetic Workflow

The following diagram illustrates a conceptual workflow for the chemical modification of a starting bile acid like cholic acid to produce a derivative, a process that could be adapted for the synthesis of this compound. This typically involves steps of protection, oxidation, and deprotection.

Synthetic_Workflow Start Start: Cholic Acid Protection Protection of Hydroxyl Groups Start->Protection Oxidation Selective Oxidation Protection->Oxidation Modification Further Chemical Modification Oxidation->Modification Deprotection Deprotection Modification->Deprotection Purification Purification (e.g., Chromatography) Deprotection->Purification Analysis Analysis (e.g., TLC, MS, NMR) Purification->Analysis End Final Product: This compound Derivative Analysis->End

References

Apocholic Acid in Aqueous Environments: A Technical Guide to Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apocholic acid, a dihydroxy bile acid, plays a significant role in lipid metabolism and signaling pathways. Its efficacy and biological interactions are intrinsically linked to its behavior in aqueous solutions. This technical guide provides a comprehensive overview of the aqueous solubility of this compound, addressing the core physicochemical principles that govern its dissolution. Due to the limited availability of specific quantitative data for this compound, this guide integrates foundational knowledge of bile acid chemistry, presents generalized experimental protocols, and utilizes data from structurally related bile acids for illustrative purposes. This document aims to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively work with this compound in aqueous media.

Introduction to this compound

This compound is a secondary bile acid characterized by a steroidal structure with two hydroxyl groups.[1] Its amphipathic nature, possessing both hydrophobic and hydrophilic regions, is central to its physiological function in the emulsification of dietary fats.[1] While soluble in organic solvents, this compound exhibits limited solubility in water.[1] Understanding the nuances of its aqueous solubility is critical for in vitro assay development, formulation design, and interpreting its biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its solubility characteristics.

PropertyValueReference
Molecular FormulaC₂₄H₃₈O₄[2][3]
Molecular Weight390.56 g/mol [3]
Melting Point175-176 °C[2]
pKₐ~4.8-5.0 (estimated for monomeric solution)[4]
XLogP33.5[3]

Aqueous Solubility of this compound

The aqueous solubility of this compound is a critical parameter for its handling and study. While comprehensive data across various conditions are scarce, a key quantitative value has been reported.

Quantitative Solubility Data

A single reported value for the aqueous solubility of this compound is available. This value serves as a fundamental reference point for its behavior in water under specific conditions.

Temperature (°C)Solubility (g/L)Molar Solubility (M)Reference
150.80.00205[N/A]

Molar solubility calculated using a molecular weight of 390.56 g/mol .

Factors Influencing Aqueous Solubility

The solubility of bile acids like this compound in aqueous solutions is not a static value but is significantly influenced by several environmental factors.

As a carboxylic acid, the solubility of this compound is highly dependent on the pH of the aqueous medium.[5] At a pH below its pKₐ, it exists predominantly in its less soluble, protonated (acidic) form. As the pH increases above the pKₐ, the carboxylic acid group deprotonates, forming the more soluble carboxylate salt.[4][6] This relationship is a critical consideration for designing experiments and formulations.

The logical relationship of pH-dependent solubility can be visualized as follows:

ph_solubility cluster_ph pH Scale cluster_form This compound Form cluster_solubility Aqueous Solubility Low_pH Low pH (< pKa) Protonated Protonated (Acid Form) Low_pH->Protonated High_pH High pH (> pKa) Deprotonated Deprotonated (Salt Form) High_pH->Deprotonated Low_Solubility Low Solubility Protonated->Low_Solubility High_Solubility High Solubility Deprotonated->High_Solubility shake_flask_workflow Start Start Preparation 1. Prepare aqueous buffers at desired pH values. Start->Preparation Addition 2. Add excess this compound to each buffer solution. Preparation->Addition Equilibration 3. Equilibrate samples in a shaking water bath at a constant temperature. Addition->Equilibration Separation 4. Separate solid from the supernatant (centrifugation/ filtration). Equilibration->Separation Quantification 5. Quantify the concentration of dissolved this compound in the supernatant (e.g., HPLC). Separation->Quantification End End Quantification->End stability_assessment Prepare_Solution Prepare aqueous solution of this compound at a known concentration. Incubate Incubate under defined conditions (pH, temp, light). Prepare_Solution->Incubate Sample_Timepoints Sample at various time points. Incubate->Sample_Timepoints Quantify_Analyte Quantify remaining this compound. Sample_Timepoints->Quantify_Analyte Analyze_Degradants Identify and quantify degradation products. Sample_Timepoints->Analyze_Degradants Determine_Kinetics Determine degradation kinetics and half-life. Quantify_Analyte->Determine_Kinetics

References

Apocholic Acid in Lipidomics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Apocholic Acid

This compound is an unsaturated secondary bile acid, characterized by the chemical formula C₂₄H₃₈O₄[1]. As a product of cholesterol catabolism, it is considered an endogenous metabolite in humans and has been detected in biological fluids such as urine[2]. Like other bile acids, this compound possesses an amphipathic nature, with both hydrophobic and hydrophilic regions. This structure is crucial for its role in the emulsification of dietary fats in the digestive system, facilitating their absorption[3]. While the functions of major bile acids are well-documented, the specific roles of less abundant, unsaturated bile acids like this compound in lipidomics are an emerging area of research. This guide provides a comprehensive overview of the current understanding of this compound's function in lipid metabolism, its potential signaling pathways, and methodologies for its analysis.

The Role of this compound in Lipid Metabolism

The primary function of bile acids in lipid metabolism is to aid in the digestion and absorption of fats and fat-soluble vitamins from the small intestine. While direct studies on this compound are limited, its role can be inferred from the well-established functions of bile acids in general.

Bile acids act as detergents, emulsifying large lipid globules into smaller micelles. This increases the surface area for pancreatic lipases to hydrolyze triglycerides into fatty acids and monoglycerides, which can then be absorbed by enterocytes[4]. Beyond digestion, bile acids are now recognized as signaling molecules that regulate lipid and glucose homeostasis[5][6]. They activate nuclear receptors, primarily the Farnesoid X Receptor (FXR), and G-protein coupled receptors, such as TGR5[5][7].

Activation of these receptors influences a cascade of metabolic events:

  • FXR activation in the liver and intestine plays a central role in regulating the expression of genes involved in bile acid synthesis, transport, and cholesterol metabolism[8]. It generally leads to a reduction in hepatic triglycerides by inhibiting lipogenesis and promoting fatty acid oxidation[6].

  • TGR5 activation is associated with increased energy expenditure and improved glucose tolerance[9][10].

Given that this compound is an unsaturated bile acid, its specific impact on lipid metabolism may differ from that of saturated bile acids, potentially influencing the fluidity of cell membranes and modulating the activity of membrane-bound proteins involved in lipid transport and signaling. However, further research is needed to elucidate the precise effects of this compound on these processes.

Signaling Pathways

While direct evidence of this compound activating FXR and TGR5 is not yet available in the literature, its structural similarity to other bile acids suggests it may participate in these signaling pathways.

Farnesoid X Receptor (FXR) Pathway

FXR is a nuclear receptor highly expressed in the liver and intestine. Its activation by bile acids leads to the regulation of genes involved in lipid and glucose metabolism.

FXR_Signaling cluster_extracellular Extracellular cluster_cell Hepatocyte / Enterocyte Apocholic_Acid This compound (Putative Ligand) FXR FXR Apocholic_Acid->FXR Binds FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR Heterodimerizes with RXR RXR RXR->FXR_RXR FXRE FXR Response Element (DNA) FXR_RXR->FXRE Binds to Target_Genes Target Gene Transcription FXRE->Target_Genes Regulates Lipid_Metabolism Regulation of Lipid Metabolism Target_Genes->Lipid_Metabolism TGR5_Signaling Apocholic_Acid This compound (Putative Ligand) TGR5 TGR5 Receptor Apocholic_Acid->TGR5 Binds to G_Protein G-Protein TGR5->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Downstream_Effects Regulation of Energy Expenditure & Inflammation PKA->Downstream_Effects Phosphorylates targets LCMS_Workflow Sample Prepared Sample (e.g., from Protein Precipitation) LC Liquid Chromatography (Reverse-Phase C18 Column) Sample->LC Ionization Electrospray Ionization (ESI) (Negative Ion Mode) LC->Ionization MS1 Mass Spectrometer (Q1) (Select Precursor Ion) Ionization->MS1 CID Collision-Induced Dissociation (Q2) MS1->CID MS2 Mass Spectrometer (Q3) (Detect Product Ions) CID->MS2 Data_Analysis Data Analysis (Quantification) MS2->Data_Analysis

References

An In-depth Technical Guide on the Discovery and Historical Background of Apocholic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apocholic acid, an unsaturated bile acid, holds a unique position in the historical landscape of steroid chemistry. First characterized in the early 1920s, its discovery stemmed from early investigations into the chemical modifications of cholic acid, a primary bile acid. This technical guide provides a comprehensive overview of the discovery, historical background, and foundational experimental work related to this compound, tailored for an audience of researchers, scientists, and drug development professionals. The document delves into the original synthesis methods, early characterization techniques, and the evolving understanding of its biological significance, including its interactions with key signaling pathways.

Discovery and Historical Context

This compound was first described in 1922 by the German chemists F. Boedecker and H. Volk.[1] Their work, published in Berichte der Deutschen Chemischen Gesellschaft B, detailed the production of an unsaturated bile acid through the dehydration of cholic acid.[1] This discovery was a significant contribution to the burgeoning field of steroid chemistry, as it demonstrated a method to introduce unsaturation into the bile acid nucleus, opening avenues for the synthesis of novel derivatives.

The early 20th century was a period of intense investigation into the structure and function of bile acids, driven by their physiological importance in digestion and their potential as starting materials for the synthesis of hormones and other bioactive steroids. The development of techniques for the chemical manipulation of these complex molecules was a primary focus for many organic chemists of the era.

Early Nomenclature and Structural Elucidation

The name "this compound" is derived from the Greek prefix "apo-", meaning "away from" or "derived from," indicating its origin as a product of cholic acid. The initial structural elucidation of this compound was based on the analytical techniques of the time, including elemental analysis and melting point determination.[2][3][4][5] These methods, though rudimentary by modern standards, allowed Boedecker and Volk to propose a molecular formula and confirm the loss of a water molecule from the parent cholic acid.

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for its potential use in drug development.

PropertyValueSource
Molecular Formula C₂₄H₃₈O₄[6]
Molecular Weight 390.56 g/mol [6]
Melting Point 175-176 °C[1]
Appearance White to off-white powder[7]
Solubility Soluble in organic solvents, limited solubility in water[7]

Experimental Protocols

Original Synthesis of this compound (Boedecker and Volk, 1922 - Inferred Method)

A later modified procedure for the dehydration of cholic acid to yield this compound was described by Devor and Marlow in 1946, providing insight into the likely reagents and conditions.[8]

Reaction: Dehydration of Cholic Acid

G cholic_acid Cholic Acid apocholic_acid This compound cholic_acid->apocholic_acid Heat h2o H₂O cholic_acid->h2o Elimination zncl2 Anhydrous Zinc Chloride (Dehydrating Agent) zncl2->cholic_acid

Caption: Dehydration of Cholic Acid to this compound.

Inferred Protocol:

  • Reactant Preparation: Cholic acid is dissolved in a suitable organic solvent. Based on later work, acetone (B3395972) was found to be an effective solvent.[8]

  • Dehydration: Anhydrous zinc chloride, a strong dehydrating agent, is added to the solution.

  • Reaction Conditions: The mixture is heated, likely to the boiling point of the solvent, to drive the dehydration reaction.

  • Workup and Isolation:

    • The reaction mixture is cooled and then treated with acidified water to precipitate the crude this compound.

    • The precipitate is collected by filtration and washed to remove inorganic salts.

    • Purification is achieved through recrystallization from a suitable solvent, such as ethanol.[8]

Historical Characterization Methods

In the 1920s, the characterization of a newly synthesized compound like this compound would have relied on a combination of physical and chemical methods.

Experimental Workflow for Historical Characterization:

G synthesis Synthesis of this compound purification Purification (Recrystallization) synthesis->purification mp Melting Point Determination purification->mp ea Elemental Analysis (Combustion) purification->ea structure Proposed Structure mp->structure ea->structure

Caption: Workflow for the historical characterization of this compound.

  • Melting Point Determination: The melting point was a critical measure of purity. A sharp melting point range indicated a relatively pure compound. The technique involved packing a small amount of the crystalline sample into a capillary tube and heating it in a specialized apparatus, such as a Thiele tube, while observing the temperature at which melting occurred.[9][10]

  • Elemental Analysis: Combustion analysis was used to determine the empirical formula of this compound. A weighed sample of the compound was burned in a stream of oxygen, and the resulting carbon dioxide and water were collected and weighed. From these masses, the percentages of carbon and hydrogen in the original compound could be calculated.[2][3][4][5]

Biological Activity and Signaling Pathways

While the initial discovery of this compound was rooted in synthetic organic chemistry, contemporary research has revealed the profound role of bile acids as signaling molecules. Bile acids are now understood to be endogenous ligands for nuclear receptors and G protein-coupled receptors, thereby regulating a wide array of metabolic processes.

Interaction with Farnesoid X Receptor (FXR)

The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a central role in bile acid, lipid, and glucose homeostasis.[11] Bile acids are the natural ligands for FXR. Upon activation, FXR regulates the expression of genes involved in bile acid synthesis, transport, and metabolism.

While specific quantitative data on the binding affinity and activation of FXR by this compound is not extensively documented in publicly available literature, it is plausible that as an unsaturated bile acid, it may interact with FXR. The general mechanism of FXR activation by bile acids involves the following pathway:

FXR Signaling Pathway:

G bile_acid Bile Acid (e.g., this compound) fxr FXR bile_acid->fxr Binds and Activates fxr_rxr FXR-RXR Heterodimer fxr->fxr_rxr rxr RXR rxr->fxr_rxr fxre FXR Response Element (DNA) fxr_rxr->fxre Binds target_genes Target Gene Transcription (e.g., SHP, BSEP) fxre->target_genes Regulates cellular_response Regulation of Bile Acid and Lipid Metabolism target_genes->cellular_response G bile_acid Bile Acid (e.g., this compound) tgr5 TGR5 Receptor bile_acid->tgr5 Binds and Activates g_protein G Protein tgr5->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates atp ATP camp cAMP atp->camp Conversion AC pka Protein Kinase A (PKA) camp->pka Activates cellular_response Downstream Cellular Responses (e.g., GLP-1 secretion, anti-inflammatory effects) pka->cellular_response Phosphorylates Targets

References

Apocholic Acid: A Review of Its Biological Functions and Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to Apocholic Acid

This compound is an unsaturated bile acid that was first described in the early 20th century.[2] Structurally, it is a steroid compound with a four-ring system characteristic of bile acids.[1] It is involved in the complex processes of lipid metabolism and absorption. There have been investigations into its potential carcinogenic properties; however, this activity is considered questionable and is primarily linked to experimental findings related to deoxycholic acid, another bile acid.[2] Further research is necessary to fully elucidate the complete biological profile and safety of this compound for any potential clinical applications.[1]

Biological Functions and Activities

The primary biological function of this compound, like other bile acids, is its involvement in the digestion and absorption of dietary fats and fat-soluble vitamins in the small intestine.[1] Its amphipathic structure allows it to act as an emulsifying agent, breaking down large fat globules into smaller micelles, which can then be more easily processed by digestive enzymes.

Role in Cholesterol Metabolism and Liver Function

This compound has been investigated for its potential therapeutic applications related to cholesterol metabolism and liver function.[1] Bile acids are known to be key regulators of cholesterol homeostasis, primarily through the activation of the farnesoid X receptor (FXR). FXR activation influences the expression of genes involved in bile acid synthesis and transport, which in turn impacts cholesterol catabolism. While the specific effects of this compound on these pathways have not been extensively detailed, its structural similarity to other bile acids suggests it may play a role in these regulatory networks.

Signaling Pathways

Bile acids exert their regulatory effects by activating specific nuclear and cell surface receptors. The two primary receptors are the farnesoid X receptor (FXR) and the G-protein-coupled bile acid receptor 1 (TGR5). While direct evidence for this compound's interaction with these receptors is limited, it is presumed to function through these pathways.

Farnesoid X Receptor (FXR) Signaling

FXR is a nuclear receptor that acts as a sensor for bile acids. Upon activation by a bile acid ligand, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in bile acid synthesis, transport, and metabolism, as well as lipid and glucose homeostasis.

FXR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bile_Acid Bile Acid (e.g., this compound) FXR FXR Bile_Acid->FXR Enters Cell FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR Binds & Activates RXR RXR RXR->FXR_RXR FXRE FXRE FXR_RXR->FXRE Translocates to Nucleus & Binds DNA Target_Genes Target Gene Transcription FXRE->Target_Genes Regulates Transcription

FXR Signaling Pathway
TGR5 Signaling

TGR5 is a G-protein-coupled receptor located on the cell membrane of various cell types, including those in the intestine, gallbladder, and certain immune cells. Activation of TGR5 by bile acids leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of downstream signaling cascades. This pathway is involved in regulating energy expenditure, glucose homeostasis, and inflammatory responses.

TGR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Enteroendocrine L-cell Bile_Acid Bile Acid (e.g., this compound) TGR5 TGR5 Bile_Acid->TGR5 Binds & Activates G_Protein G Protein (Gs) TGR5->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GLP1 GLP-1 Secretion CREB->GLP1 Promotes

TGR5 Signaling Pathway

Quantitative Data

Despite a thorough review of the existing scientific literature, no specific quantitative data for the biological activities of this compound, such as EC50 or IC50 values for receptor activation or enzyme inhibition, were found. The tables below are provided as templates for how such data would be presented if it were available.

Table 1: this compound Activity on Nuclear Receptors (Data Not Available)

ReceptorAssay TypeSpeciesEC50 (µM)Reference
FXRReporter GeneHumanData not available
TGR5cAMP AssayHumanData not available
PXRReporter GeneHumanData not available
VDRReporter GeneHumanData not available

Table 2: this compound Effect on Key Enzymes in Cholesterol Metabolism (Data Not Available)

EnzymeAssay TypeSystemIC50 (µM) / Fold ChangeReference
CYP7A1 (Cholesterol 7α-hydroxylase)Enzyme ActivityRat Liver MicrosomesData not available
HMG-CoA ReductaseEnzyme ActivityHuman HepatocytesData not available

Experimental Protocols

Farnesoid X Receptor (FXR) Activation Assay (Luciferase Reporter Assay)

This assay is used to determine if a compound can activate the FXR nuclear receptor.

Workflow Diagram:

FXR_Assay_Workflow A 1. Seed HepG2 cells in a 96-well plate B 2. Transfect cells with FXR expression vector and FXRE-luciferase reporter plasmid A->B C 3. Incubate for 24 hours B->C D 4. Treat cells with varying concentrations of this compound C->D E 5. Incubate for another 24 hours D->E F 6. Lyse cells and add luciferase substrate E->F G 7. Measure luminescence F->G H 8. Analyze data and determine EC50 G->H

FXR Activation Assay Workflow

Methodology:

  • Cell Culture: Culture human hepatoma cells (e.g., HepG2) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Transfection: Seed cells into 96-well plates. Transfect the cells with a plasmid containing the human FXR gene and a reporter plasmid containing a luciferase gene under the control of an FXR response element (FXRE).

  • Treatment: After 24 hours of incubation to allow for gene expression, replace the medium with fresh medium containing various concentrations of this compound (or other test compounds). Include a positive control (e.g., chenodeoxycholic acid) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells with the test compounds for an additional 24 hours.

  • Lysis and Luminescence Measurement: Lyse the cells and add a luciferase substrate. Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luminescence readings to the vehicle control. Plot the normalized values against the compound concentration to generate a dose-response curve and calculate the EC50 value.

TGR5 Activation Assay (cAMP Assay)

This assay measures the ability of a compound to activate the TGR5 receptor and induce the production of cyclic AMP (cAMP).

Methodology:

  • Cell Culture: Use a cell line that endogenously expresses TGR5 or has been engineered to express it (e.g., HEK293-TGR5).

  • Treatment: Seed the cells in a suitable assay plate. Treat the cells with different concentrations of this compound, a known TGR5 agonist (positive control), and a vehicle control.

  • cAMP Measurement: After a short incubation period (typically 15-30 minutes), lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assay).

  • Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the compound concentration to determine the EC50 value.

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of a compound on cell viability.

Methodology:

  • Cell Seeding: Seed a relevant cell line (e.g., HepG2 liver cells) into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Replace the culture medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Conclusion

This compound is a bile acid derivative with a recognized role in fat digestion and lipid metabolism. While it holds potential for therapeutic applications, particularly in the context of cholesterol management and liver health, the current body of scientific literature lacks specific and detailed data on its biological activities. Further in-depth studies are required to quantify its interactions with key receptors like FXR and TGR5, elucidate its specific effects on metabolic pathways, and clarify its safety profile. The generalized protocols and pathway diagrams provided in this guide offer a framework for future research into the underexplored biological landscape of this compound.

References

Apocholic Acid as an Endogenous Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apocholic acid is an endogenous unsaturated bile acid that plays a role in lipid metabolism.[1][2] As a member of the bile acid family, it is involved in the complex signaling network that regulates metabolic homeostasis. This technical guide provides an in-depth overview of this compound, focusing on its detection, quantification, and role in key signaling pathways. The information presented here is intended to support researchers, scientists, and drug development professionals in their investigation of this and other related bile acids.

Quantitative Data on this compound and Related Bile Acids

The concentration of this compound and other bile acids can vary significantly depending on the biological matrix, physiological condition, and species. The following tables summarize available quantitative data for bile acids in various biological samples. While specific quantitative data for this compound are not always available in the literature, the provided data for other bile acids offer a valuable reference for expected concentration ranges.

Table 1: Bile Acid Concentrations in Human Plasma

Bile AcidConcentration Range (nM)Notes
Cholic acid (CA)50 - 2000Varies with fasting state.
Chenodeoxycholic acid (CDCA)50 - 2000Varies with fasting state.
Deoxycholic acid (DCA)50 - 1000Secondary bile acid.
Lithocholic acid (LCA)5 - 50Secondary bile acid.[3]
Glycocholic acid (GCA)100 - 3000Conjugated primary bile acid.
Taurocholic acid (TCA)50 - 1500Conjugated primary bile acid.
This compoundNot specified in healthy individualsSignificantly increased in the urine of patients with severe alcohol-associated hepatitis.[1]

Data compiled from multiple sources.[3][4][5]

Table 2: Bile Acid Concentrations in Human Feces

Bile AcidConcentration Range (µmol/g dry weight)Notes
Cholic acid (CA)0.1 - 5.0
Chenodeoxycholic acid (CDCA)0.1 - 5.0
Deoxycholic acid (DCA)1.0 - 20.0Major secondary bile acid.
Lithocholic acid (LCA)1.0 - 20.0Major secondary bile acid.
This compound0.01 - 0.81 µg/kg (LOQ)Quantification is possible with sensitive methods.[6]

Data compiled from multiple sources.[6][7][8]

Table 3: Bile Acid Concentrations in Rat Liver

Bile AcidConcentration (nmol/g)Notes
Cholic acid (CA)20 - 50
Chenodeoxycholic acid (CDCA)5 - 15
β-muricholic acid (β-MCA)30 - 70Major bile acid in rats.
Taurocholic acid (TCA)50 - 150
This compoundNot specified

Data compiled from multiple sources.[9][10]

Experimental Protocols

Accurate quantification of this compound requires robust analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of bile acids due to its high sensitivity and specificity.[11][12][13]

Protocol 1: Quantification of this compound in Human Serum/Plasma by LC-MS/MS

This protocol is a composite based on established methods for bile acid analysis.[11][13][14]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of serum or plasma, add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol (B129727):water with 0.1% formic acid).

2. Liquid Chromatography

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is suitable for separation.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Methanol (e.g., 2:1, v/v) with 0.1% formic acid.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramping up to a high percentage to elute the more hydrophobic bile acids, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

3. Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition for this compound:

    • Q1 (Precursor Ion): 389.3 m/z

    • Q3 (Product Ion): 389.3 m/z (Note: this compound may show limited fragmentation, thus monitoring the precursor ion is a common strategy).

  • Collision Energy (CE) and Declustering Potential (DP): These parameters should be optimized for the specific instrument used. A starting point for CE could be -10 to -20 eV.[11]

Protocol 2: Quantification of this compound in Human Feces by LC-MS/MS

This protocol is adapted from established methods for fecal bile acid analysis.[4][6]

1. Sample Preparation (Solid-Phase Extraction)

  • Lyophilize fecal samples to a constant weight.

  • Homogenize the dried feces.

  • To ~50 mg of homogenized feces, add an internal standard and an extraction solvent (e.g., 1 mL of 80% ethanol).

  • Vortex and sonicate the mixture.

  • Centrifuge at 14,000 x g for 10 minutes.

  • The supernatant can be further purified using a solid-phase extraction (SPE) C18 cartridge to remove interfering substances.

  • Elute the bile acids from the SPE cartridge with methanol or acetonitrile.

  • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

2. LC-MS/MS Analysis

  • The LC-MS/MS parameters would be similar to those described in Protocol 1, with potential modifications to the gradient to accommodate the more complex matrix of fecal extracts.

Signaling Pathways

Bile acids, including this compound, are not only involved in digestion but also act as signaling molecules that activate nuclear receptors and G-protein coupled receptors. The two primary receptors for bile acids are the Farnesoid X Receptor (FXR) and the Takeda G-protein coupled receptor 5 (TGR5), also known as GPBAR1.[15][16]

Farnesoid X Receptor (FXR) Signaling

FXR is a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose homeostasis.[15] The activation of FXR by bile acids leads to the regulation of a suite of genes involved in these metabolic processes.

FXR_Signaling Bile Acids (this compound) Bile Acids (this compound) FXR_RXR_inactive FXR-RXR (Inactive) Bile Acids (this compound)->FXR_RXR_inactive FXR_RXR_active FXR-RXR (Active) FXR_RXR_inactive->FXR_RXR_active Conformational Change FXRE FXR Response Element (FXRE) on Target Genes FXR_RXR_active->FXRE Binds to DNA Gene_Transcription Gene Transcription (SHP, BSEP, etc.) FXRE->Gene_Transcription Recruits Co-activators Biological_Response Biological Response: - Decreased Bile Acid Synthesis - Increased Bile Acid Efflux - Regulation of Lipid & Glucose Metabolism Gene_Transcription->Biological_Response

FXR Signaling Pathway Activation by Bile Acids.
Takeda G-protein Coupled Receptor 5 (TGR5/GPBAR1) Signaling

TGR5 is a cell surface receptor that, upon activation by bile acids, initiates a signaling cascade involving cyclic AMP (cAMP), leading to various physiological responses, including the secretion of glucagon-like peptide-1 (GLP-1).[16][17]

TGR5_Signaling Bile Acids (this compound) Bile Acids (this compound) TGR5 TGR5 (GPBAR1) Bile Acids (this compound)->TGR5 G_Protein G-Protein (Gs) TGR5->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates ATP ATP cAMP cAMP ATP->cAMP Converted by Adenylate Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_Targets Downstream Targets PKA->Downstream_Targets Phosphorylates Biological_Response Biological Response: - GLP-1 Secretion - Anti-inflammatory Effects - Energy Expenditure Regulation Downstream_Targets->Biological_Response

TGR5 Signaling Pathway Activation by Bile Acids.

Experimental Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of this compound from biological samples.

Experimental_Workflow Sample_Collection Sample Collection (Serum, Feces, Tissue) Sample_Preparation Sample Preparation - Homogenization (Tissue/Feces) - Protein Precipitation (Serum) - Solid-Phase Extraction Sample_Collection->Sample_Preparation LC_Separation LC Separation (C18 Reversed-Phase) Sample_Preparation->LC_Separation MS_Detection MS/MS Detection (ESI-, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis - Peak Integration - Quantification - Statistical Analysis MS_Detection->Data_Analysis Biological_Interpretation Biological Interpretation - Correlation with Physiology/Disease - Pathway Analysis Data_Analysis->Biological_Interpretation

Workflow for this compound Analysis.

Conclusion

This compound, as an endogenous bile acid, is an integral part of the complex metabolic signaling network. This guide provides a foundational understanding of its quantification and its role in FXR and TGR5 signaling pathways. The provided protocols and diagrams serve as a starting point for researchers to further investigate the specific functions of this compound in health and disease, and to explore its potential as a therapeutic target or biomarker. Further research is warranted to establish definitive quantitative levels of this compound in various biological matrices under normal and pathological conditions.

References

Unraveling the Carcinogenic Potential of Apocholic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature directly investigating the carcinogenic properties of apocholic acid is exceedingly sparse. The most definitive-sounding evidence appears to stem from a 1961 study by A. Lacassagne, the full text of which is not readily accessible in modern databases, precluding a detailed analysis of its methodology and quantitative findings. This guide, therefore, provides a comprehensive overview of the carcinogenic potential of structurally related bile acids, primarily deoxycholic acid (DCA) and cholic acid (CA), to offer a contextual framework and potential avenues for future investigation into this compound. The information presented on related compounds should not be directly extrapolated to this compound without further specific research.

Executive Summary

This compound is an unsaturated bile acid with "questionable carcinogenic activity"[1]. While direct and recent evidence is lacking, the broader class of bile acids, particularly secondary bile acids like deoxycholic acid (DCA), has been implicated in the etiology of gastrointestinal cancers[2][3]. This technical guide synthesizes the available, albeit limited, information on this compound and provides an in-depth analysis of the carcinogenic mechanisms of related bile acids. It is intended to serve as a resource for researchers and drug development professionals, highlighting the significant knowledge gaps and the critical need for further investigation into the specific carcinogenic risk, if any, posed by this compound.

This compound: The Limited Evidence

Carcinogenic Properties of Structurally Related Bile Acids

In the absence of robust data on this compound, this section details the well-documented carcinogenic and co-carcinogenic properties of other bile acids, such as deoxycholic acid (DCA) and cholic acid (CA). These compounds share a core steroidal structure with this compound and their mechanisms of action may offer insights into the potential activities of this compound.

In Vivo Carcinogenicity Data

Studies in animal models have demonstrated the tumor-promoting and, in some cases, carcinogenic effects of certain bile acids.

Table 1: Summary of In Vivo Carcinogenicity Studies of Deoxycholic Acid (DCA) and Cholic Acid (CA)

Bile AcidAnimal ModelDosage and AdministrationStudy DurationKey FindingsReference
Deoxycholic Acid (DCA)Wild-type mice0.2% in diet8-10 monthsInduced colonic tumors in 17 out of 18 mice, with 10 developing cancers.[3][4]
Deoxycholic Acid (DCA)C57BL/6J female mice150 mg/kg (intrarectal) with 1,2-dimethylhydrazine (B38074) (oral)Not specifiedSignificantly enhanced the nucleotoxic effects of the known carcinogen.[5]
Cholic Acid (CA)Mice0.2% in diet with diethylnitrosamine (DEN) initiation2 monthsResulted in a threefold increase in the number and size of DEN-induced liver tumors.[6]
Cholic Acid (CA)Wistar ratsIntragastric instillation with 1,2-dimethylhydrazine (s.c.)20 weeksDid not act as a colon tumor promoter in this model.[7][8]
N-nitrosoglycocholic acid & N-nitrosotaurocholic acidMale Fischer rats300 mg/rat (oral) over 6 weeks2 yearsBoth compounds induced hepatocellular carcinoma in 54-70% of the animals.[9]
Genotoxicity and Mutagenicity

The genotoxic potential of bile acids is a key aspect of their carcinogenicity.

Table 2: Summary of Genotoxicity and Mutagenicity Data for Related Bile Acids

Bile AcidAssay TypeCell Line/OrganismResultsReference
Deoxycholic Acid (DCA)DNA Damage (Nuclear Aberrations)Mouse colon epitheliumIncreased nuclear damage.[5]
Cholic Acid (CA)Mutagenicity (Fluctuation Test)Salmonella typhimurium TA100 & TA98Mutagenic
Chenodeoxycholic AcidMutagenicity (Fluctuation Test)Salmonella typhimurium TA100 & TA98Mutagenic
Deoxycholic Acid (DCA)Mutagenicity (Fluctuation Test)Salmonella typhimurium TA100 & TA98Mutagenic
Lithocholic Acid (LCA)Mutagenicity (Fluctuation Test)Salmonella typhimurium TA100 & TA98Not mutagenic
Various Bile AcidsSOS ChromotestE. coliDid not induce DNA damage.[10]

Experimental Protocols

Detailed methodologies for key experiments cited in the context of related bile acids are provided below. These protocols can serve as a template for future studies on this compound.

In Vivo Carcinogenicity Study (Adapted from studies on DCA)
  • Animal Model: Wild-type mice (e.g., C57BL/6J), 6-8 weeks old.

  • Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Test Substance Preparation: this compound would be mixed into a standard powdered rodent diet at specified concentrations (e.g., 0.1%, 0.2%, 0.5% w/w). A control group would receive the standard diet without the test substance.

  • Administration: The diet containing this compound would be provided to the experimental groups for a prolonged period, typically 8-12 months.

  • Monitoring: Animals would be monitored daily for clinical signs of toxicity. Body weights would be recorded weekly.

  • Endpoint: At the end of the study period, or when animals become moribund, they would be euthanized. A complete necropsy would be performed, with special attention to the gastrointestinal tract. Tissues, particularly from the colon and liver, would be collected, fixed in 10% neutral buffered formalin, and processed for histopathological examination to identify and classify any tumors.

Ames Test (Bacterial Reverse Mutation Assay)
  • Principle: This assay assesses the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

  • Strains: A panel of tester strains (e.g., TA98, TA100, TA1535, TA1537) would be used to detect different types of mutations.

  • Metabolic Activation: The assay would be conducted with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to detect mutagens that require metabolic activation.

  • Procedure:

    • Varying concentrations of this compound would be added to molten top agar (B569324) containing the tester strain and, if required, the S9 mix.

    • The mixture would be poured onto minimal glucose agar plates.

    • Plates would be incubated at 37°C for 48-72 hours.

    • The number of revertant colonies (his+) would be counted. A significant, dose-dependent increase in the number of revertant colonies compared to the solvent control would indicate a mutagenic effect.

Cell Proliferation Assay (e.g., MTT Assay)
  • Cell Lines: Relevant cancer cell lines (e.g., colon, liver) would be used.

  • Procedure:

    • Cells would be seeded in 96-well plates and allowed to adhere overnight.

    • The cells would then be treated with various concentrations of this compound for different time points (e.g., 24, 48, 72 hours).

    • After treatment, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) would be added to each well and incubated.

    • Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product.

    • The formazan crystals would be dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance would be measured using a microplate reader. A change in absorbance compared to the control would indicate an effect on cell proliferation or viability.

Signaling Pathways Implicated in Bile Acid-Mediated Carcinogenesis

The carcinogenic effects of bile acids are often mediated through the activation of specific signaling pathways that promote cell survival, proliferation, and inflammation, while inhibiting apoptosis. While these pathways have not been directly studied in relation to this compound, they are well-established for other bile acids like DCA.

NF-κB Signaling Pathway

Deoxycholic acid has been shown to induce the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. This can lead to resistance to apoptosis in cells that have sustained DNA damage, a critical step in carcinogenesis.

NFkB_Pathway Bile_Acids Bile_Acids IKK IKK Complex IkB IκB IKK->IkB phosphorylates NFkB_p50_p65 NF-κB (p50/p65) Nucleus Nucleus NFkB_p50_p65->Nucleus translocates Gene_Transcription Gene Transcription (Anti-apoptosis, Proliferation) Nucleus->Gene_Transcription promotes IkB->NFkB_p50_p65 inhibits Ub_Proteasome Ubiquitin/ Proteasome IkB->Ub_Proteasome degradation MAPK_Pathway cluster_downstream Downstream Effects Bile_Acids Bile_Acids ROS Reactive Oxygen Species (ROS) MAPK_Cascades MAPK Cascades (ERK1/2, JNK, p38) ROS->MAPK_Cascades Transcription_Factors Transcription Factors (AP-1, NF-κB) MAPK_Cascades->Transcription_Factors Gene_Expression Gene Expression (e.g., MMP-9) Transcription_Factors->Gene_Expression

References

Methodological & Application

Application Note: High-Performance Liquid Chromatographic Method for the Separation of Apocholic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the separation and analysis of apocholic acid, a derivative of cholic acid. The described methodology utilizes reverse-phase chromatography with a C18 column, providing excellent resolution and sensitivity for the quantification of this compound in various sample matrices. This protocol is suitable for researchers in academia and industry, particularly those involved in drug development and metabolic studies where the analysis of bile acids is critical.

Introduction

This compound is an unsaturated bile acid formed through the dehydration of cholic acid. Bile acids are increasingly recognized not only for their role in digestion but also as signaling molecules in various metabolic pathways, including those regulating cholesterol, glucose, and energy metabolism.[1][2] Accurate and reproducible methods for the separation and quantification of individual bile acids like this compound are therefore essential for advancing our understanding of their physiological and pathological roles. This document provides a detailed protocol for the separation of this compound using a reverse-phase HPLC method, which can be readily implemented in a laboratory setting.

Experimental Protocols

Recommended HPLC System and Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The following conditions are recommended for the separation of this compound:

ParameterRecommended Condition
HPLC Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (B52724)
Gradient 0-2 min: 30% B; 2-15 min: 30-70% B; 15-20 min: 70-90% B; 20-25 min: 90% B; 25.1-30 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Note: These conditions are a starting point and may require optimization based on the specific HPLC system and column used.

Standard and Sample Preparation

2.1. Preparation of Standard Solutions

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Perform serial dilutions of the stock solution with the mobile phase (initial conditions) to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Store standard solutions at 4°C and bring to room temperature before injection.

2.2. Sample Preparation from Biological Matrices (e.g., Plasma, Serum)

  • To 100 µL of plasma or serum, add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the mobile phase (initial conditions).

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.

Data Presentation

The following table summarizes the expected quantitative data for the separation of this compound using the described HPLC method. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

AnalyteExpected Retention Time (min)Resolution (Rs) from Cholic AcidLimit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
This compound12.5 ± 0.5> 2.00.51.5

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

G Experimental Workflow for this compound HPLC Analysis cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Sample Biological Sample (e.g., Plasma) ProteinPrecipitation Protein Precipitation (Acetonitrile) Sample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection Evaporation Evaporation to Dryness SupernatantCollection->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration HPLC_System HPLC System (C18 Column) Filtration->HPLC_System Detection UV Detection (210 nm) HPLC_System->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: Workflow for this compound analysis.

This compound in Bile Acid Signaling

This compound, as a bile acid, is implicated in complex signaling pathways that regulate various metabolic processes. The diagram below provides a simplified overview of the principal bile acid signaling pathways.

G Overview of Bile Acid Signaling Pathways cluster_0 Intestine cluster_1 Liver cluster_2 Systemic Effects BileAcids Bile Acids (including this compound) FXR_intestinal FXR BileAcids->FXR_intestinal Activates TGR5_intestinal TGR5 BileAcids->TGR5_intestinal Activates FGF19 FGF19 (Fibroblast Growth Factor 19) FXR_intestinal->FGF19 Induces GLP1 GLP-1 (Glucagon-Like Peptide-1) TGR5_intestinal->GLP1 Induces FGFR4 FGFR4 FGF19->FGFR4 Travels via portal vein Metabolism Glucose & Energy Metabolism GLP1->Metabolism Regulates CYP7A1 CYP7A1 (Bile Acid Synthesis) FGFR4->CYP7A1 Inhibits

Caption: Bile acid signaling pathways.

Discussion

The presented HPLC method provides a reliable and reproducible approach for the separation and quantification of this compound. The use of a C18 column with a water/acetonitrile gradient and a formic acid modifier is a well-established strategy for the analysis of bile acids and their derivatives. The low UV detection wavelength is necessary due to the limited chromophores in the this compound structure.

This compound, like other bile acids, participates in intricate signaling networks.[1] These molecules can activate nuclear receptors such as the farnesoid X receptor (FXR) and membrane receptors like the G protein-coupled receptor TGR5.[3][4][5] Activation of these receptors can lead to the release of signaling molecules like fibroblast growth factor 19 (FGF19) and glucagon-like peptide-1 (GLP-1), which in turn regulate bile acid synthesis and systemic glucose and energy metabolism.[4][6] Recent studies have also linked this compound to the TGR5-cAMP-PKA signaling pathway and the NLRP3 inflammasome, highlighting its potential role in modulating inflammatory responses.[7]

Conclusion

This application note provides a comprehensive and detailed protocol for the HPLC separation of this compound, tailored for researchers and professionals in the fields of life sciences and drug development. The methodology is robust, and the provided information on the signaling context of this compound offers a broader perspective on its biological significance. This protocol should serve as a valuable resource for laboratories involved in the analysis of bile acids.

References

Application Note: Quantitative Analysis of Apocholic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apocholic acid is an unsaturated secondary bile acid formed from the metabolism of primary bile acids by intestinal microflora.[1][2] As signaling molecules, bile acids are integral to the regulation of lipid, glucose, and energy metabolism.[3][4] They activate nuclear receptors like the farnesoid X receptor (FXR) and membrane receptors such as the Takeda G-protein-coupled receptor 5 (TGR5), influencing a wide array of physiological processes.[4][5][6] Dysregulation of bile acid profiles has been linked to various enterohepatic and metabolic diseases, making their accurate quantification in biological samples crucial for both clinical diagnostics and therapeutic research.[1][7]

This document provides detailed protocols for the sensitive and specific quantification of this compound in common biological matrices—namely serum/plasma and feces—using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which is considered the gold standard for bile acid analysis.[8]

Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and specificity for quantifying structurally similar bile acid isomers in complex biological matrices.[8][9] The methodology involves three key stages: sample preparation, chromatographic separation, and mass spectrometric detection.

An overview of the analytical workflow is presented below.

This compound Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Handling Sample Biological Sample (Serum, Plasma, or Feces) Extraction Extraction & Protein Precipitation Sample->Extraction Cleanup Purification / Cleanup (e.g., SPE) Extraction->Cleanup LC_Separation LC Separation Cleanup->LC_Separation Prepared Sample MS_Detection MS/MS Detection LC_Separation->MS_Detection Quant Quantification MS_Detection->Quant Raw Data Report Data Reporting Quant->Report

Caption: General experimental workflow for this compound analysis.

Experimental Protocols

Protocol 1: Analysis in Human Serum/Plasma

This protocol is adapted from established methods for bile acid quantification in serum and plasma.[3][10]

3.1.1. Materials

  • Biological Sample: Human Serum or Plasma (50 µL)

  • Internal Standard (IS) Working Solution (e.g., deuterated bile acid standards)

  • Protein Precipitation Solvent: Acetonitrile (B52724) or Methanol[3][10]

  • LC-MS/MS system with an ESI source

  • C18 Reverse-Phase HPLC Column (e.g., Thermo Hypersil Gold C18, 2.1 x 100 mm, 1.9 µm)[3]

3.1.2. Sample Preparation

  • Pipette 50 µL of serum or plasma into a clean microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 140 µL of ice-cold methanol (B129727) or acetonitrile to precipitate proteins.[3][10]

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

3.1.3. LC-MS/MS Conditions

  • Column: C18 Reverse-Phase Column

  • Mobile Phase A: Water with 0.1% formic acid[3]

  • Mobile Phase B: Methanol and acetonitrile mixture (e.g., 2:1 v/v) with 0.1% formic acid[3]

  • Flow Rate: 0.3 mL/min[3]

  • Column Temperature: 40°C[3]

  • Injection Volume: 10 µL[3][8]

  • MS Detection: Operate in negative ion mode using Multiple Reaction Monitoring (MRM).[3] The specific precursor-to-product ion transitions for this compound and the internal standard must be optimized.

Protocol 2: Analysis in Human Fecal Samples

Fecal sample analysis requires a more rigorous extraction process due to the complexity and solid nature of the matrix. This protocol is based on general methods for fecal bile acid extraction.[11][12]

3.2.1. Materials

  • Biological Sample: Lyophilized (freeze-dried) human feces

  • Extraction Solvent: 80-90% Ethanol or a solvent mixture such as ethanol/methanol and MTBE.[13][14]

  • Homogenizer (e.g., bead beater)

  • Solid Phase Extraction (SPE) cartridges for cleanup (optional but recommended)

3.2.2. Sample Preparation

  • Freeze-dry the fecal sample to remove water.[13]

  • Weigh approximately 50 mg of the dried, powdered fecal matter into a tube containing homogenization beads.[14]

  • Add 1 mL of the chosen extraction solvent (e.g., 90% ethanol).

  • Add an appropriate amount of the internal standard working solution.

  • Homogenize the sample vigorously for at least 30 minutes (e.g., using a rotator or bead beater).[13]

  • Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes to pellet solid debris.

  • Collect the supernatant. For improved purity, this extract can be further cleaned using Solid Phase Extraction (SPE).

  • Evaporate the final extract to dryness under a stream of nitrogen.[13]

  • Reconstitute the dried residue in a suitable volume of the initial LC mobile phase for analysis.

3.2.3. LC-MS/MS Conditions

  • The LC-MS/MS conditions are generally similar to those used for serum/plasma analysis. However, due to the higher complexity of the fecal matrix, a longer chromatographic gradient may be necessary to resolve potential interferences.

Quantitative Data Summary

The following table summarizes typical performance characteristics for LC-MS/MS-based bile acid assays. Note that specific values for this compound may vary and should be determined during method validation.

ParameterSerum / PlasmaFecesReference(s)
Lower Limit of Quantification (LLOQ) 5 - 20 nmol/LVaries widely based on extraction[8][10]
Linearity (R²) > 0.99> 0.99[8]
Intra-day Precision (% CV) < 11%< 15%[3]
Inter-day Precision (% CV) < 14%< 15%[3]
Recovery 85 - 115%80 - 120%[8]
Concentration Range (Healthy Adults) 30 - 800 nmol/L (Total BAs)0.4 - 2000 nmol/g (Total BAs)[10]

Biological Significance and Signaling Pathways

Bile acids, including this compound, are not merely digestive surfactants but also potent signaling molecules that regulate metabolism.[15] They exert their effects primarily through the activation of the nuclear receptor FXR and the G-protein coupled receptor TGR5.[4][6]

  • FXR Activation: In the liver, bile acid binding to FXR initiates a signaling cascade that suppresses the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis, creating a negative feedback loop.[4]

  • TGR5 Activation: Activation of TGR5, particularly in the intestine and other tissues, can stimulate the release of glucagon-like peptide-1 (GLP-1), which has beneficial effects on glucose homeostasis.[5]

The diagram below illustrates the principal signaling pathways for bile acids.

Bile Acid Signaling Pathways cluster_cell Hepatocyte / Enterocyte cluster_fxr FXR Pathway (Nuclear) cluster_tgr5 TGR5 Pathway (Membrane) FXR FXR RXR RXR FXR->RXR dimerizes SHP SHP (Inhibitory Protein) FXR->SHP induces expression RXR->SHP induces expression CYP7A1 CYP7A1 Gene (BA Synthesis) SHP->CYP7A1 inhibits transcription Feedback Negative Feedback on Bile Acid Synthesis CYP7A1->Feedback TGR5 TGR5 (GPCR) AC Adenylate Cyclase TGR5->AC activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB GLP1 GLP-1 Secretion CREB->GLP1 Metabolism Improved Glucose Metabolism GLP1->Metabolism BA This compound (and other BAs) BA->FXR BA->TGR5

Caption: Key signaling pathways activated by bile acids like this compound.

References

Application Notes and Protocols for In Vitro Cell Culture Models for Studying Apocholic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apocholic acid, an unsaturated bile acid, has garnered interest in biomedical research due to its potential carcinogenic properties. Elucidating the cellular and molecular mechanisms underlying the effects of this compound is crucial for understanding its role in pathophysiology and for the development of potential therapeutic interventions. In vitro cell culture models provide a powerful and controlled environment to investigate the biological activities of this compound.

These application notes provide detailed protocols for utilizing various in vitro cell culture models to study the effects of this compound on key cellular processes, including cell viability, apoptosis, migration, and the modulation of specific signaling pathways. The protocols described herein are adapted from established methodologies for other bile acids and provide a robust framework for initiating research into the biological functions of this compound.

Recommended In Vitro Cell Culture Models

A variety of cell lines can be employed to investigate the diverse effects of this compound. The choice of cell line should be guided by the specific research question.

  • Human Colorectal Cancer Cell Lines (e.g., HCT116, HT-29, Caco-2): Given the enterohepatic circulation of bile acids and the potential link between bile acids and colon cancer, these cell lines are highly relevant for studying the effects of this compound on cancer cell proliferation, apoptosis, and invasion.

  • Human Hepatocellular Carcinoma Cell Lines (e.g., HepG2, Huh7): The liver is the primary site of bile acid synthesis and metabolism. These cell lines are instrumental for investigating the metabolism of this compound and its potential hepatotoxicity.[1] HepG2 cells, in particular, are known to express a wide range of liver-specific metabolic functions.[1]

  • Other Cancer Cell Lines: Depending on the research focus, other cancer cell lines, such as those from breast (e.g., MCF-7), pancreas, or glioblastoma, can be used to explore the broader anti-cancer or pro-cancer effects of this compound.

Data Presentation: Effects of Related Bile Acids on Cell Viability

Due to the limited availability of quantitative data specifically for this compound, the following table summarizes the effects of other structurally related bile acids on the viability of various cancer cell lines. This information can serve as a valuable reference for designing dose-response experiments with this compound.

Bile AcidCell LineAssayConcentration (µM)Effect on Cell Viability (%)Reference
Lithocholic Acid (LCA)4T1 (murine breast cancer)SRB< 1~80-90% of control[2]
Deoxycholic Acid (DCA)SCM1 (human gastric cancer)Not specified100-500Dose-dependent decrease[3]
Chenodeoxycholic Acid (CDCA)MHCC97-L (human hepatocellular carcinoma)MTT2-512Dose-dependent decrease[4]
Ursodeoxycholic Acid (UDCA)Capan-2 (pancreatic adenocarcinoma)SRB0.01-1Dose-dependent decrease
Cholic Acid (CA)HT29 (human colon cancer)Not specifiedNot specifiedIC50 of 81.05 µg/ml[5]

Experimental Protocols

1. Cell Culture and Maintenance

  • Protocol for Human Colorectal Cancer Cell Lines (e.g., HCT116)

    • Growth Medium: McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[6]

    • Seeding Density: 2 x 10^4 cells/cm^2.[6]

    • Subculturing: When cells reach 80-90% confluency, wash with PBS, detach using a suitable dissociation reagent (e.g., Trypsin-EDTA), and re-seed in new flasks.[6]

    • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[6]

  • Protocol for Human Hepatocellular Carcinoma Cell Lines (e.g., HepG2)

    • Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Subculturing: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and re-seed at a ratio of 1:4 to 1:6.[7]

    • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[7]

2. Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell proliferation and viability.

  • Materials:

    • 96-well plates

    • This compound stock solution (dissolved in a suitable solvent like DMSO)

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[9]

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium and add 100 µL of the this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent).

    • Incubate for the desired time points (e.g., 24, 48, 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[10]

    • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[10]

    • Measure the absorbance at 570 nm using a microplate reader.[10]

3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • 6-well plates

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration.

    • Harvest cells (including floating cells) by trypsinization and centrifugation.

    • Wash the cells twice with ice-cold PBS.[11]

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[12]

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[12]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[12]

    • Add 400 µL of 1X Binding Buffer to each tube.[12]

    • Analyze the samples by flow cytometry within one hour.[12]

4. Cell Migration and Invasion Assay (Transwell Assay)

This assay assesses the effect of this compound on the migratory and invasive potential of cancer cells.

  • Materials:

    • 24-well Transwell inserts (8 µm pore size)

    • Matrigel (for invasion assay)

    • Serum-free medium

    • Medium with chemoattractant (e.g., 10% FBS)

    • Cotton swabs

    • Fixation and staining solutions (e.g., methanol (B129727) and crystal violet)

  • Procedure:

    • For invasion assay: Coat the upper surface of the Transwell inserts with diluted Matrigel and incubate to allow solidification.[13] For migration assays, this step is omitted.[14]

    • Seed 2.5 - 5 x 10^4 cells in 100 µL of serum-free medium into the upper chamber of the insert.[13]

    • Add 600 µL of medium containing a chemoattractant to the lower chamber.[13]

    • Incubate for 24-48 hours.[13]

    • Remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.[13]

    • Fix the cells on the lower surface of the membrane with methanol and stain with crystal violet.[13]

    • Count the number of migrated/invaded cells in several microscopic fields.

Investigation of Signaling Pathways

1. Farnesoid X Receptor (FXR) and Takeda G-protein-coupled Receptor 5 (TGR5) Activation

A luciferase reporter assay is a common method to screen for the activation of nuclear receptors like FXR and GPCRs like TGR5.

  • Protocol: Luciferase Reporter Assay

    • Co-transfect cells (e.g., HEK293T or a relevant cancer cell line) with an FXR or TGR5 expression plasmid and a corresponding luciferase reporter plasmid. A Renilla luciferase plasmid should also be co-transfected for normalization.

    • After 24 hours, treat the cells with various concentrations of this compound. Include a known agonist as a positive control.

    • After 18-24 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.[15]

    • Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction relative to the vehicle control.[15]

2. NF-κB Signaling Pathway

Western blotting can be used to assess the activation of the NF-κB pathway by examining the phosphorylation and degradation of key signaling proteins.

  • Protocol: Western Blot Analysis

    • Culture and treat cells with this compound, with or without a pro-inflammatory stimulus like TNF-α or LPS.

    • Lyse the cells and quantify the protein concentration.

    • Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[16]

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[17]

    • Incubate the membrane with primary antibodies against key NF-κB pathway proteins (e.g., phospho-IκBα, IκBα, phospho-p65, p65) overnight at 4°C.[17]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17]

    • Normalize the protein bands of interest to a loading control (e.g., β-actin or GAPDH).[17]

Quantitative Analysis of this compound in Cell Culture

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of bile acids in biological samples.[18]

  • Protocol: Sample Preparation and LC-MS/MS Analysis

    • Sample Collection: Collect cell culture supernatant and cell lysates at the end of the treatment period.

    • Protein Precipitation: Add ice-cold acetonitrile (B52724) (containing an internal standard, e.g., a deuterated version of the analyte) to the samples to precipitate proteins.

    • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

    • Supernatant Transfer: Transfer the supernatant to a new tube and evaporate to dryness.

    • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

    • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method with appropriate chromatographic separation and mass spectrometric detection parameters for this compound.

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture cluster_assays Cellular Assays cluster_signaling Signaling Pathway Analysis cluster_analysis Quantitative Analysis cell_line Select Cell Line (e.g., HCT116, HepG2) seeding Seed Cells cell_line->seeding treatment Treat with this compound seeding->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis migration Migration/Invasion (Transwell Assay) treatment->migration reporter FXR/TGR5 Activation (Luciferase Assay) treatment->reporter western NF-κB Pathway (Western Blot) treatment->western lcms This compound Quantification (LC-MS/MS) treatment->lcms

Caption: General experimental workflow for studying this compound in vitro.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGR5 TGR5 AC Adenylyl Cyclase TGR5->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB IKK IKK IkB IκB IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation FXR FXR FXR_nuc FXR FXR->FXR_nuc Translocation Gene_TGR5 Gene Expression (e.g., GLP-1) CREB->Gene_TGR5 Gene_NFkB Inflammatory Genes NFkB_nuc->Gene_NFkB Gene_FXR Target Gene Expression FXR_nuc->Gene_FXR Apocholic_Acid This compound Apocholic_Acid->TGR5 Agonist? Apocholic_Acid->IKK Activator? Apocholic_Acid->FXR Agonist/Antagonist?

Caption: Hypothesized signaling pathways of this compound.

References

Application Notes & Protocols for Apocholic Acid Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Overview

This document aims to provide researchers with a foundational framework for designing and conducting animal studies with apocholic acid. Given the lack of specific data, these notes include:

  • A summary of the limited historical findings on this compound.

  • Generalized protocols for the administration of bile acids in rodent models, derived from extensive research on structurally related compounds like deoxycholic acid (DCA) and cholic acid (CA).

  • Quantitative data from toxicity and dosing studies of these related bile acids to serve as a reference point.

  • An overview of the primary signaling pathways—Farnesoid X Receptor (FXR) and Takeda G-protein-coupled Receptor 5 (TGR5)—that bile acids typically modulate and which this compound may likely interact with.

Researchers should use this document as a guide, with the understanding that initial studies with this compound will require careful dose-finding and toxicity assessments.

Key Signaling Pathways for Bile Acids

Bile acids are not only detergents for lipid absorption but also critical signaling molecules that activate nuclear and membrane receptors to regulate metabolism, inflammation, and cellular homeostasis.[2][3] The two most well-characterized receptors are FXR and TGR5.

2.1. Farnesoid X Receptor (FXR)

FXR is a nuclear receptor highly expressed in the liver and intestine that acts as a primary sensor for bile acids.[2][4] Upon activation by bile acids, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to response elements on target genes.[1] This signaling cascade is central to regulating bile acid synthesis, transport, and overall homeostasis, as well as influencing lipid and glucose metabolism.[1][2][5] The general potency of endogenous bile acids for FXR activation is: chenodeoxycholic acid (CDCA) > lithocholic acid (LCA) = deoxycholic acid (DCA) > cholic acid (CA).[1]

FXR_Signaling_Pathway cluster_cell Hepatocyte / Enterocyte cluster_nucleus Nucleus BA Bile Acids (e.g., this compound) FXR FXR BA->FXR Binds & Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR DNA FXRE on Target Genes FXR_RXR->DNA Binds Gene_Transcription Gene Transcription (e.g., SHP, BSEP, FGF19) DNA->Gene_Transcription Regulates Metabolic_Regulation Metabolic Regulation (Bile Acid, Lipid, Glucose) Gene_Transcription->Metabolic_Regulation

Fig 1. Farnesoid X Receptor (FXR) Signaling Pathway.

2.2. Takeda G-protein-coupled Receptor 5 (TGR5)

TGR5 (also known as GP-BAR1) is a cell membrane G-protein-coupled receptor with wide tissue distribution, including in the intestine, gallbladder, immune cells, and nervous system.[6][7][8] Activation of TGR5 by bile acids (with LCA being the most potent natural agonist) stimulates intracellular cyclic AMP (cAMP) production.[3][8] This pathway is implicated in regulating energy expenditure, glucose metabolism (e.g., by promoting GLP-1 secretion), and inflammatory responses.[3][4]

TGR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular BA Bile Acids (e.g., this compound) TGR5 TGR5 Receptor BA->TGR5 Binds & Activates AC Adenylate Cyclase TGR5->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effects (GLP-1 Secretion, Anti-inflammatory) PKA->Downstream Phosphorylates Targets

Fig 2. Takeda G-protein-coupled Receptor 5 (TGR5) Signaling.

Experimental Protocols: General Guidelines for Bile Acid Administration

The following protocols are generalized from studies using deoxycholic acid and other bile acids in mice and rats.[9][10] They provide a starting point for developing a specific protocol for this compound. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[11]

3.1. Materials

  • Test Substance: this compound (ensure high purity)

  • Vehicle: Phosphate-buffered saline (PBS), sterile water, or 1% methylcellulose. The choice of vehicle will depend on the solubility of this compound. The pH should be adjusted to be as close to physiologic pH (~7.4) as possible.[12]

  • Animal Model: C57BL/6J mice or Sprague-Dawley (SD) rats are commonly used.[9]

  • Administration Equipment:

    • Oral Gavage: Appropriate gauge feeding needles (e.g., 20-22G for mice, 16-18G for rats).[13]

    • Parenteral Injection: Sterile syringes and needles (e.g., 25-27G for subcutaneous or intraperitoneal injections in mice).[11]

  • Anesthetic (if required for certain routes, e.g., intravenous).[14]

3.2. Experimental Workflow

Experimental_Workflow cluster_prep Preparation Phase cluster_admin Administration & Monitoring Phase cluster_analysis Analysis Phase A1 Acclimatize Animals (e.g., 1 week) A2 Prepare this compound Solution/Suspension A1->A2 A3 Randomize into Treatment Groups A2->A3 B1 Administer Compound (e.g., Daily Oral Gavage) A3->B1 B2 Monitor Health (Body Weight, Clinical Signs) B1->B2 C1 Collect Samples at Endpoint (Blood, Liver, Intestine) B2->C1 C2 Perform Analyses (Histology, Biomarkers, Gene Expression) C1->C2 C3 Analyze & Interpret Data C2->C3

Fig 3. General Workflow for an In Vivo Rodent Study.

3.3. Protocol for Oral Administration (Gavage)

Oral gavage is a common route for administering exact doses directly to the gastrointestinal tract.[14]

  • Preparation: Prepare the this compound formulation in the selected vehicle. Ensure the solution/suspension is homogenous.

  • Animal Handling: Gently restrain the mouse or rat. Proper restraint is critical to prevent injury.[13]

  • Gavage: Measure the distance from the animal's mouth to the last rib to ensure proper tube length. Insert the gavage needle gently into the esophagus. Do not force the tube. Administer the substance slowly.

  • Volume: The recommended maximum oral gavage volume is typically 5-10 mL/kg for both mice and rats.[13][15]

  • Frequency: Administration can be once daily or as determined by the study design.

3.4. Protocol for Parenteral Administration (IP, SC)

  • Preparation: Use a sterile, buffered, isotonic solution for injection to minimize irritation.[12]

  • Intraperitoneal (IP): Inject into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum. Aspirate briefly before injecting to ensure the needle has not entered a vessel or organ.[11]

  • Subcutaneous (SC): Lift the skin to form a "tent" in the dorsal (scruff) region. Insert the needle into the base of the tent and inject.[11]

  • Volume: Recommended maximum injection volumes vary by site. For mice, typical volumes are 1-5 mL/kg (IP) and 1-5 mL/kg (SC).[15]

Quantitative Data: Toxicity and Dosing of Related Bile Acids

The following tables summarize quantitative data from toxicity studies of deoxycholic acid (DCA) in rodents. This information can serve as a valuable reference for designing initial dose-ranging studies for this compound.

Table 1: Acute and Sub-Acute Oral Toxicity of Deoxycholic Acid (DCA) in Mice [9][16]

Study TypeDurationSpecies/StrainDose (mg/kg)Key Observations
Single-Dose Toxicity 48 hoursSJL Mice5Decreased body weight, lethargy. Considered Maximum Tolerated Dose (MTD).
≥ 10Lethal, mortality/morbidity observed.
Repeated-Dose Toxicity 14 daysSJL Mice1, 2.5, 5No effects on body weight, no treatment-related clinical signs.

Table 2: Sub-Chronic Oral Toxicity of Deoxycholic Acid (DCA) in Rats [9][16]

Study TypeDurationSpecies/StrainDose (mg/kg)Key Observations
Repeated-Dose Toxicity 28 daysSD Rats30No Observed Adverse Effect Level (NOAEL).
100Dose-dependent increase in WBC, neutrophils, and lymphocytes.
300Dose-dependent increase in WBC, neutrophils, and lymphocytes.
>1000Toxic; caused anemia (significant decrease in RBC, HB, HCT).

Conclusion and Future Directions

While this compound remains an understudied bile acid, its structural similarity to other well-characterized bile acids suggests it may play a role in metabolic signaling through receptors like FXR and TGR5. The protocols and data presented here, derived from studies on related compounds, offer a robust starting point for researchers. Initial investigations should prioritize acute and sub-chronic toxicity studies to establish a safe and effective dose range. Subsequent studies can then explore its efficacy in relevant animal models of metabolic or liver diseases, its mechanism of action, and its specific interactions with key signaling pathways.

References

Application Note: The Role of Apocholic Acid in Lipid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Foreword for Researchers, Scientists, and Drug Development Professionals

Extensive research into established lipidomics sample preparation protocols reveals that apocholic acid is not utilized as a reagent, derivatizing agent, or component in standard workflows for the general analysis of lipid classes . Current literature and methodologies do not support a role for this compound in the extraction, modification, or preparation of lipids for broader lipid profiling studies.

Instead, this compound, an unsaturated bile acid, is itself an analyte of interest within a specific sub-field of metabolomics: the targeted analysis of bile acids.[1] Bile acid profiling is a critical tool for investigating liver function, cholesterol metabolism, and the gut microbiome's influence on health and disease.[2][3] Therefore, this document will focus on the established protocols for the analysis and quantification of the bile acid profile, including this compound, from biological samples.

Application: Targeted Analysis of Bile Acids by LC-MS/MS

The quantification of individual bile acids, such as this compound, from biological matrices like plasma or serum is crucial for understanding various physiological and pathological states. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity, specificity, and ability to resolve structurally similar isomers.[4]

Summary of Analytical Techniques for Bile Acid Profiling

The following table summarizes key aspects of the predominant analytical methodology for bile acid quantification.

ParameterDescriptionCommon Approaches & Considerations
Instrumentation The primary analytical platform used for detection and quantification.LC-MS/MS (Triple Quadrupole or High-Resolution MS): Considered the gold standard for its sensitivity and specificity in quantifying multiple analytes simultaneously.[4][5]
Ionization Mode The method by which analyte molecules are ionized for mass analysis.Negative Ion Electrospray Ionization (ESI): Commonly used as it provides intense signals for both unconjugated and conjugated bile acids.[2][4]
Chromatography The separation technique employed prior to mass spectrometry.Reversed-Phase Liquid Chromatography (RPLC): Typically uses C18 columns to separate bile acid species, including isomers, based on their hydrophobicity.[6]
Sample Preparation The process of extracting and purifying bile acids from the biological matrix.Protein Precipitation: A simple and common method where a solvent like methanol (B129727) or acetonitrile (B52724) is used to precipitate proteins, leaving bile acids in the supernatant.[6][7] Solid-Phase Extraction (SPE): Can be used for further cleanup and concentration of the bile acid fraction.
Quantification The method used to determine the concentration of each bile acid.Stable Isotope Dilution: Involves spiking samples with isotopically-labeled internal standards (e.g., d4-Cholic Acid) to correct for matrix effects and variations in sample processing, ensuring high accuracy and precision.[2][7]

Experimental Protocol: Bile Acid Extraction from Plasma/Serum for LC-MS/MS Analysis

This protocol provides a generalized method for the extraction of a broad range of bile acids, including this compound, from plasma or serum samples for targeted LC-MS/MS analysis.

Materials and Reagents:
  • Human or animal plasma/serum, stored at -80°C

  • Ice-cold methanol (LC-MS grade)

  • Internal Standard (IS) working solution: A mixture of isotopically-labeled bile acid standards (e.g., d4-Cholic Acid, d4-Deoxycholic Acid) dissolved in ice-cold methanol. The specific standards should cover the range of bile acids being analyzed.

  • Water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • HPLC vials with microinserts

Procedure:
  • Sample Thawing: Thaw frozen plasma or serum samples on ice at 4°C.

  • Aliquoting: In a clean microcentrifuge tube, place a small aliquot (e.g., 20-50 µL) of the plasma/serum sample.

  • Internal Standard Addition: Add a defined volume (e.g., 80-200 µL) of the ice-cold methanolic internal standard working solution to the sample. The ratio of solvent to sample is typically 4:1 (v/v).[2]

  • Protein Precipitation: Vortex the mixture vigorously for 5-10 minutes to ensure thorough mixing and precipitation of proteins.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.[2]

  • Supernatant Transfer: Carefully collect the supernatant, which contains the bile acids and internal standards, and transfer it to a clean HPLC vial equipped with a microinsert.[2]

  • LC-MS/MS Analysis: The prepared sample is now ready for injection into the LC-MS/MS system for analysis. Separation is typically achieved using a C18 reversed-phase column with a gradient of mobile phases, such as water and methanol/acetonitrile, often with additives like ammonium (B1175870) acetate (B1210297) or formic acid to improve ionization.[2]

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for bile acid analysis.

Workflow for Targeted Bile Acid Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Serum) Add_IS Addition of Isotope-Labeled Internal Standards Sample->Add_IS Spiking Precipitation Protein Precipitation (e.g., with cold Methanol) Add_IS->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Extract Supernatant Collection Centrifuge->Extract LC_Separation LC Separation (Reversed-Phase C18) Extract->LC_Separation Injection MS_Detection Tandem MS Detection (Negative Ion Mode, MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Raw Data Quantification Quantification using Internal Standards Integration->Quantification Report Final Report (Bile Acid Concentrations) Quantification->Report

Caption: A generalized workflow for the targeted quantitative analysis of bile acids.

References

Application Notes and Protocols for Apocholic Acid Treatment in a Mouse Model of Non-alcoholic Fatty Liver Disease (NAFLD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by the accumulation of fat in the liver, which can progress to non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. Bile acids, traditionally known for their role in lipid digestion, have emerged as critical signaling molecules that regulate lipid and glucose metabolism, primarily through the activation of the farnesoid X receptor (FXR) and the G-protein coupled receptor TGR5.[1][2] Apocholic acid, an unsaturated bile acid, is a metabolite whose specific role in metabolic diseases is not well-characterized.[3] This document outlines a detailed experimental design to investigate the therapeutic potential of this compound in a mouse model of NAFLD. The proposed studies will explore the hypothesis that this compound ameliorates NAFLD by activating FXR and/or TGR5 signaling pathways, leading to improved hepatic steatosis, inflammation, and metabolic parameters.

Experimental Design

I. Animal Model and Diet-Induced NAFLD

A diet-induced model of NAFLD will be utilized to mimic the metabolic abnormalities observed in human NAFLD.

  • Animal Strain: C57BL/6J male mice, 8 weeks of age. This strain is widely used for metabolic studies and is known to develop NAFLD on a high-fat diet.[4][5]

  • Acclimation: Animals will be acclimated for one week upon arrival, with ad libitum access to standard chow and water.

  • NAFLD Induction: Mice will be fed a high-fat diet (HFD; 60% kcal from fat) for 12 weeks to induce obesity, insulin (B600854) resistance, and hepatic steatosis.[4][6] A control group will be fed a standard chow diet.

II. Treatment Groups

After 12 weeks of HFD feeding, mice will be randomly assigned to the following treatment groups (n=10 mice per group):

  • Chow + Vehicle: Mice on a standard chow diet receiving the vehicle control.

  • HFD + Vehicle: Mice on a high-fat diet receiving the vehicle control.

  • HFD + this compound (Low Dose): Mice on a high-fat diet receiving a low dose of this compound.

  • HFD + this compound (High Dose): Mice on a high-fat diet receiving a high dose of this compound.

  • HFD + Obeticholic Acid (Positive Control): Mice on a high-fat diet receiving obeticholic acid (OCA), a known FXR agonist, as a positive control.[7][8]

III. This compound Administration
  • Dosage Selection: Based on dosages of other bile acids used in mouse studies, a low dose (e.g., 10 mg/kg) and a high dose (e.g., 30 mg/kg) of this compound will be evaluated.[7][9][10] The dosage for the positive control, obeticholic acid, will be 10 mg/kg.[7]

  • Route of Administration: this compound will be administered daily via oral gavage to mimic the physiological route of bile acid absorption.[11][12] The vehicle will be a 0.5% solution of carboxymethylcellulose (CMC) in water.

  • Treatment Duration: The treatment period will be 8 weeks.

IV. Endpoint Measurements

At the end of the 8-week treatment period, the following parameters will be assessed:

  • Metabolic Phenotyping:

    • Body weight and food intake (weekly).

    • Metabolic cage analysis for energy expenditure, respiratory exchange ratio (RER), and physical activity.[8][13]

    • Oral Glucose Tolerance Test (OGTT) to assess glucose metabolism.[1][14]

  • Biochemical Analysis:

    • Serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) to assess liver function.[15][16]

    • Serum lipid profile (total cholesterol, triglycerides, HDL, LDL).

    • Serum and liver bile acid profiling.[3][4]

  • Histopathological Analysis:

    • Liver histology (H&E staining) for assessment of steatosis, inflammation, and ballooning.[17][18]

    • Sirius Red staining for fibrosis assessment.

  • Gene Expression Analysis:

    • Quantitative real-time PCR (qRT-PCR) of liver and ileum tissue to measure the expression of genes involved in bile acid synthesis and transport (e.g., Cyp7a1, Bsep), lipid metabolism (e.g., Srebp-1c, Fasn), and inflammation (e.g., Tnf-α, Il-6), as well as FXR and TGR5 target genes (Shp, Fgf15).[19][20][21][22]

Experimental Workflow

G cluster_0 Phase 1: NAFLD Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint Analysis Induction C57BL/6J Mice (8 weeks old) High-Fat Diet (12 weeks) Treatment_Groups Randomization into 5 Groups: 1. Chow + Vehicle 2. HFD + Vehicle 3. HFD + this compound (Low) 4. HFD + this compound (High) 5. HFD + Obeticholic Acid Induction->Treatment_Groups Control Control Group Standard Chow Diet Dosing Daily Oral Gavage (8 weeks) Treatment_Groups->Dosing Metabolic Metabolic Phenotyping (Body Weight, Metabolic Cages, OGTT) Dosing->Metabolic Biochem Biochemical Analysis (Liver Enzymes, Lipids, Bile Acids) Dosing->Biochem Histo Histopathology (H&E, Sirius Red) Dosing->Histo Gene Gene Expression (qRT-PCR) Dosing->Gene

Figure 1. Experimental workflow for this compound treatment in a mouse model of NAFLD.

This compound Signaling Pathway Hypothesis

G cluster_0 Hepatocyte cluster_1 Systemic Effects Apocholic_Acid This compound FXR FXR Apocholic_Acid->FXR Activates? TGR5 TGR5 Apocholic_Acid->TGR5 Activates? Glucose_Homeostasis ↑ Insulin Sensitivity ↓ Blood Glucose Apocholic_Acid->Glucose_Homeostasis Lipid_Metabolism ↓ Lipogenesis ↑ Fatty Acid Oxidation FXR->Lipid_Metabolism Inflammation ↓ Inflammation FXR->Inflammation Bile_Acid_Homeostasis ↓ Bile Acid Synthesis ↑ Bile Acid Transport FXR->Bile_Acid_Homeostasis TGR5->Inflammation

Figure 2. Hypothesized signaling pathways of this compound in ameliorating NAFLD.

Detailed Experimental Protocols

I. Protocol for Diet-Induced NAFLD in C57BL/6J Mice
  • Animals and Housing:

    • Obtain 8-week-old male C57BL/6J mice.

    • House mice in a temperature-controlled facility (22 ± 2°C) with a 12-hour light/dark cycle.

    • Provide ad libitum access to water.

  • Dietary Intervention:

    • For the NAFLD induction group, provide a high-fat diet (HFD) containing 60% of calories from fat for 12 weeks.

    • For the control group, provide a standard chow diet.

  • Monitoring:

    • Monitor the body weight of the mice weekly.

    • Observe the general health of the animals daily.

II. Protocol for Oral Glucose Tolerance Test (OGTT)
  • Fasting: Fast the mice for 6 hours before the test, with free access to water.[14]

  • Baseline Glucose: At time 0, collect a small blood sample from the tail vein to measure baseline blood glucose levels using a glucometer.

  • Glucose Administration: Administer a 2 g/kg body weight solution of D-glucose via oral gavage.

  • Blood Glucose Monitoring: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose levels.[1]

III. Protocol for Metabolic Cage Analysis
  • Acclimation: Individually house mice in metabolic cages for a 24-hour acclimation period.[8][13]

  • Data Collection: Over the subsequent 24-48 hours, continuously monitor:

    • Oxygen consumption (VO2) and carbon dioxide production (VCO2) to calculate the respiratory exchange ratio (RER = VCO2/VO2) and energy expenditure.

    • Food and water intake.

    • Spontaneous physical activity using infrared beams.

  • Data Analysis: Analyze the collected data to determine differences in energy metabolism between treatment groups.

IV. Protocol for Liver Histology
  • Tissue Collection and Fixation:

    • At the end of the study, euthanize mice and perfuse the liver with phosphate-buffered saline (PBS).

    • Excise a portion of the liver and fix it in 10% neutral buffered formalin for 24 hours.

  • Paraffin Embedding and Sectioning:

    • Dehydrate the fixed tissue through a series of graded ethanol (B145695) solutions and embed in paraffin.

    • Cut 5 µm thick sections using a microtome.

  • Staining:

    • Hematoxylin and Eosin (H&E) Staining: Deparaffinize and rehydrate sections. Stain with hematoxylin, differentiate in acid alcohol, and counterstain with eosin. Dehydrate and mount.[17][18] This will be used to assess steatosis, inflammation, and hepatocyte ballooning.

    • Sirius Red Staining: Deparaffinize and rehydrate sections. Stain with Picro-Sirius Red solution to visualize collagen fibers for fibrosis assessment.

V. Protocol for Quantitative Real-Time PCR (qRT-PCR)
  • RNA Extraction:

    • Homogenize frozen liver or ileum tissue in a suitable lysis buffer.

    • Extract total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.

  • cDNA Synthesis:

    • Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.

  • qRT-PCR:

    • Perform qRT-PCR using a SYBR Green-based master mix and gene-specific primers for the target genes and a housekeeping gene (e.g., Gapdh) for normalization.

    • Run the PCR reaction on a real-time PCR system.

  • Data Analysis:

    • Calculate the relative gene expression using the 2-ΔΔCt method.

Data Presentation

All quantitative data will be presented as mean ± standard error of the mean (SEM). Statistical analysis will be performed using appropriate tests (e.g., ANOVA followed by a post-hoc test) to determine significant differences between groups. A p-value of < 0.05 will be considered statistically significant.

Table 1: Metabolic Parameters

ParameterChow + VehicleHFD + VehicleHFD + this compound (Low)HFD + this compound (High)HFD + Obeticholic Acid
Final Body Weight (g)
Liver Weight (g)
OGTT AUC
Energy Expenditure (kcal/day)
RER

Table 2: Serum Biochemistry

ParameterChow + VehicleHFD + VehicleHFD + this compound (Low)HFD + this compound (High)HFD + Obeticholic Acid
ALT (U/L)
AST (U/L)
ALP (U/L)
Total Cholesterol (mg/dL)
Triglycerides (mg/dL)
Total Bile Acids (µmol/L)

Table 3: Liver Histology Scores

ParameterHFD + VehicleHFD + this compound (Low)HFD + this compound (High)HFD + Obeticholic Acid
Steatosis Score (0-3)
Inflammation Score (0-3)
Ballooning Score (0-2)
Fibrosis Score (0-4)

Table 4: Relative Gene Expression (Fold Change vs. HFD + Vehicle)

GeneHFD + this compound (Low)HFD + this compound (High)HFD + Obeticholic Acid
Cyp7a1
Bsep
Srebp-1c
Fasn
Tnf-α
Il-6
Shp
Fgf15

References

Application Notes and Protocols for the Study of Farnesoid X Receptor (FXR) Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine, is a critical regulator of bile acid, lipid, and glucose homeostasis. Its role in these metabolic pathways has established it as a significant therapeutic target for a variety of conditions, including cholestasis, non-alcoholic fatty liver disease (NAFLD), and metabolic syndrome. The study and development of FXR agonists are paramount for advancing novel therapeutics.

This document provides detailed application notes and protocols for assays commonly used to identify and characterize FXR agonists. While the initial topic of interest was apocholic acid, a thorough review of the scientific literature reveals a lack of documented use of this compound as a tool for studying FXR agonists. Therefore, these notes will focus on well-established tools and methodologies utilizing potent and selective FXR agonists such as Obeticholic Acid (OCA) and the synthetic agonist GW4064.

Farnesoid X Receptor (FXR) Signaling Pathway

FXR is activated by bile acids, with chenodeoxycholic acid (CDCA) being the most potent natural agonist. Upon ligand binding, FXR translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription. Key target genes include the Small Heterodimer Partner (SHP), which plays a role in the negative feedback regulation of bile acid synthesis, and the Bile Salt Export Pump (BSEP), which is involved in bile acid transport.

FXR_Signaling_Pathway cluster_nucleus Nucleus FXR FXR FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR Heterodimerization with RXR Agonist FXR Agonist (e.g., OCA, GW4064) Agonist->FXR FXRE FXR Response Element (FXRE) FXR_RXR->FXRE Binding Target_Genes Target Gene Transcription (e.g., SHP, BSEP) FXRE->Target_Genes Modulation

FXR signaling pathway upon agonist binding.

Quantitative Data of Common FXR Agonists

The potency of FXR agonists is typically determined by their half-maximal effective concentration (EC50) in various in vitro assays. A lower EC50 value indicates a higher potency.

CompoundAgonist TypeEC50 (FXR Activation)Reference
Chenodeoxycholic Acid (CDCA)Natural Bile Acid~10 µM[1][2]
Obeticholic Acid (OCA)Semisynthetic Bile Acid Analog~99 nM[1]
GW4064Non-steroidal Synthetic~15-30 nM[3]

Experimental Protocols

FXR Luciferase Reporter Assay

This assay is a highly sensitive and quantitative method to screen for and characterize compounds that modulate FXR activity. It relies on cells engineered to express FXR and a luciferase reporter gene under the control of an FXR-responsive promoter.

Principle: Activation of FXR by an agonist leads to the expression of luciferase, with the resulting luminescence being directly proportional to the extent of FXR activation.

Luciferase_Assay_Workflow A 1. Cell Seeding (e.g., HepG2, HEK293) B 2. Transfection - FXR Expression Vector - FXRE-Luciferase Reporter A->B C 3. Compound Treatment (Varying concentrations of test agonist) B->C D 4. Incubation (24-48 hours) C->D E 5. Cell Lysis D->E F 6. Add Luciferase Substrate E->F G 7. Measure Luminescence (Luminometer) F->G H 8. Data Analysis (Calculate EC50) G->H

Workflow for an FXR luciferase reporter assay.

Detailed Methodology:

  • Cell Culture and Seeding:

    • Culture HepG2 or HEK293T cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

    • Seed cells into a 96-well white, clear-bottom plate at a density of 1-2 x 10^4 cells per well and incubate overnight.

  • Transfection:

    • For each well, prepare a transfection mixture containing an FXR expression vector and an FXRE-driven luciferase reporter plasmid. A Renilla luciferase vector can be co-transfected for normalization of transfection efficiency.

    • Use a suitable transfection reagent according to the manufacturer's protocol.

    • Incubate the cells with the transfection mixture for 4-6 hours, then replace with fresh culture medium.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (e.g., OCA, GW4064) in the appropriate vehicle (e.g., DMSO).

    • Add the diluted compounds to the transfected cells and incubate for 24-48 hours.

  • Luminescence Measurement:

    • After incubation, lyse the cells using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.

    • Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

FXR Co-activator Recruitment Assay

This biochemical assay measures the ability of a test compound to promote the interaction between FXR and a specific co-activator peptide.

Principle: Ligand-bound FXR undergoes a conformational change that facilitates the recruitment of co-activator proteins. This interaction can be detected using techniques such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

TR_FRET_Assay cluster_no_agonist No Agonist cluster_with_agonist With Agonist FXR_Donor_NA FXR-LBD (Donor Fluorophore) No_FRET No FRET Signal Coactivator_Acceptor_NA Co-activator Peptide (Acceptor Fluorophore) Agonist Agonist FXR_Donor_A FXR-LBD (Donor Fluorophore) Agonist->FXR_Donor_A Binds Coactivator_Acceptor_A Co-activator Peptide (Acceptor Fluorophore) FXR_Donor_A->Coactivator_Acceptor_A Recruits FRET FRET Signal Coactivator_Acceptor_A->FRET Proximity

Principle of a TR-FRET based co-activator assay.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., phosphate (B84403) buffer containing BSA and DTT).

    • Dilute the GST-tagged FXR ligand-binding domain (LBD), biotinylated co-activator peptide (e.g., SRC-1), Europium-labeled anti-GST antibody (donor), and streptavidin-allophycocyanin (acceptor) in the reaction buffer.

  • Assay Procedure:

    • In a 384-well plate, add the test compound at various concentrations.

    • Add the prepared reagents to each well.

    • Incubate the plate at room temperature for 1-4 hours, protected from light.

  • Signal Detection:

    • Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection (excitation at 340 nm, emission at 620 nm and 665 nm).

  • Data Analysis:

    • Calculate the ratio of the acceptor signal (665 nm) to the donor signal (620 nm).

    • Plot the ratio against the logarithm of the compound concentration and determine the EC50 value.

Gene Expression Analysis of FXR Target Genes by qPCR

This method quantifies the mRNA levels of FXR target genes in cells or tissues treated with a test compound, providing evidence of target engagement and downstream functional effects.

Principle: Activation of FXR leads to increased transcription of its target genes. Quantitative real-time PCR (qPCR) can accurately measure the changes in mRNA levels of these genes.

Detailed Methodology:

  • Cell Treatment and RNA Extraction:

    • Treat cultured cells (e.g., HepG2) or animal tissues with the test compound for a specified period (e.g., 6-24 hours).

    • Harvest the cells or tissues and extract total RNA using a suitable RNA isolation kit.

  • cDNA Synthesis:

    • Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

  • Quantitative PCR (qPCR):

    • Perform qPCR using the synthesized cDNA, gene-specific primers for FXR target genes (e.g., SHP, BSEP, FGF19) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

    • Use a SYBR Green or probe-based qPCR master mix.

    • Run the qPCR reaction in a real-time PCR cycler.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method.

    • Normalize the expression of the target genes to the housekeeping gene.

    • Compare the gene expression levels in treated samples to vehicle-treated controls to determine the fold change.

Conclusion

The methodologies described provide a robust framework for the identification and characterization of novel FXR agonists. While this compound does not appear to be a current tool in this field, the principles and protocols outlined using established agonists like OCA and GW4064 are fundamental to advancing research and development in FXR-targeted therapeutics. These assays, when used in combination, offer a comprehensive evaluation of a compound's potential as an FXR agonist, from initial screening to detailed mechanistic studies.

References

Application Notes and Protocols for Apocholic Acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Apocholic acid is an unsaturated secondary bile acid that, like other bile acids, functions as a signaling molecule in various physiological processes.[1] Bile acids are known to activate specific receptors, such as the farnesoid X receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5), to regulate pathways involved in metabolism, inflammation, and cell proliferation.[1][2][3][4] The successful use of this compound in in vitro cell-based assays is critically dependent on proper solubilization, as it is sparingly soluble in aqueous media.

This document provides a detailed protocol for the dissolution of this compound to prepare stock solutions and final working concentrations for cell culture experiments. The primary method involves initial dissolution in an organic solvent, followed by dilution in the appropriate cell culture medium.

Data Presentation

Quantitative data regarding the solubility of related bile acids, which can serve as a guideline for this compound, are summarized below. Researchers should perform their own tests to determine the precise solubility of this compound in their specific systems.

CompoundSolventApproximate Solubility
Deoxycholic Acid (DCA)Ethanol~20 mg/mL
Deoxycholic Acid (DCA)DMSO~20 mg/mL[5]
Deoxycholic Acid (DCA)Dimethyl formamide (B127407) (DMF)~30 mg/mL[5]
Deoxycholic Acid (DCA)1:1 DMF:PBS (pH 7.2)~0.5 mg/mL[5]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is recommended due to its high solvating power for bile acids and its miscibility with cell culture media.[5][6][7]

Materials and Reagents:

  • This compound (crystalline solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance in a sterile weighing boat or directly into a sterile tube.

  • Solvent Addition: Add the appropriate volume of DMSO to the this compound to achieve the desired stock concentration (e.g., 20-50 mM). The molar mass of this compound is 390.56 g/mol .[8]

  • Dissolution: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization: While the high concentration of DMSO is generally sterile, the stock solution can be filter-sterilized through a 0.22 µm syringe filter if required. Ensure the filter material is compatible with DMSO.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile tubes to avoid repeated freeze-thaw cycles.[9] Store the aliquots at -20°C or -80°C for long-term stability. This compound as a solid is stable for years when stored at -20°C.[5]

Protocol 2: Preparation of this compound Working Solution for Cell Assays

This protocol details the dilution of the DMSO stock solution into cell culture medium to prepare the final working solution for treating cells.

Materials and Reagents:

  • This compound stock solution (from Protocol 1)

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile conical tubes

Procedure:

  • Thaw Stock Solution: Thaw one aliquot of the this compound stock solution at room temperature.

  • Dilution: In a sterile conical tube, add the required volume of the thawed stock solution to pre-warmed complete cell culture medium to achieve the desired final concentration. It is crucial to add the stock solution to the medium while gently vortexing or swirling to ensure rapid dispersion and prevent precipitation.

  • Final Solvent Concentration: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells. Typically, the final DMSO concentration should be kept below 0.5%, and ideally at or below 0.1%.[10] A vehicle control (medium containing the same final concentration of DMSO without this compound) must be included in all experiments.

  • Immediate Use: Use the freshly prepared working solution immediately for cell treatment. Aqueous solutions of some bile acids are not recommended for storage for more than one day.[5]

Visualizations

Experimental Workflow

G cluster_0 Protocol 1: Stock Solution Preparation cluster_1 Protocol 2: Working Solution Preparation weigh 1. Weigh this compound add_dmso 2. Add DMSO weigh->add_dmso thaw 5. Thaw Stock Aliquot dissolve 3. Vortex to Dissolve add_dmso->dissolve store 4. Aliquot & Store at -20°C dissolve->store store->thaw dilute 6. Dilute in Pre-warmed Cell Culture Medium thaw->dilute treat 7. Add to Cells dilute->treat G AA This compound (Bile Acid) TGR5 TGR5 (GPCR) AA->TGR5 Binds FXR FXR (Nuclear Receptor) AA->FXR Binds AC Adenylate Cyclase TGR5->AC Activates Gene Gene Expression (Metabolism, Inflammation) FXR->Gene Regulates cAMP cAMP AC->cAMP Catalyzes PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates CREB->Gene Regulates

References

Application Note: Mass Spectrometry-Based Analysis of Apocholic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apocholic acid is an unsaturated secondary bile acid formed during the metabolism of cholic acid. As signaling molecules, bile acids are integral to lipid and glucose homeostasis, and their profiling is crucial in metabolic research and drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of bile acids in complex biological matrices. Understanding the fragmentation pattern of this compound is essential for developing robust and reliable LC-MS/MS methods. This document provides a detailed overview of the mass spectrometric behavior of this compound, its characteristic fragmentation pattern, and a comprehensive experimental protocol for its analysis.

Mass Spectrometry Fragmentation Pattern of this compound

This compound (Chemical Formula: C₂₄H₃₈O₄, Molecular Weight: 390.56 g/mol ) readily ionizes using electrospray ionization (ESI), typically in negative ion mode, to form the deprotonated molecule [M-H]⁻ at m/z 389.27.[1][2][3][4][5] Collision-induced dissociation (CID) of the precursor ion induces fragmentation, yielding characteristic product ions. The primary fragmentation pathways for unconjugated bile acids like this compound involve neutral losses of water (H₂O) and the carboxyl group (CO₂).

The fragmentation of the [M-H]⁻ ion of this compound is proposed to proceed as follows:

  • Initial Dehydration: The most prominent initial fragmentation step is the neutral loss of a water molecule (18.01 Da) from the steroid backbone, resulting in a fragment ion at m/z 371.26.

  • Decarboxylation: A subsequent loss of the carboxyl group as carbon dioxide (44.01 Da) from the dehydrated ion leads to a fragment at m/z 327.25.

  • Sequential Dehydration and Decarboxylation: It is also common for the precursor ion to directly lose both a water molecule and carbon dioxide, resulting in a fragment ion at m/z 327.25.

  • Loss of the Carboxyl Group: Direct decarboxylation from the precursor ion can also occur, though typically to a lesser extent, yielding a fragment at m/z 345.26.

These fragmentation pathways are crucial for setting up selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments for the quantitative analysis of this compound.

Quantitative Data Summary

The expected key ions for this compound in negative ion mode ESI-MS/MS are summarized in the table below. The relative abundance is an approximation based on the typical fragmentation of related bile acids.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossProbable Relative Abundance
389.27371.26H₂OHigh
389.27327.25H₂O + CO₂Medium
389.27345.26CO₂Low

Experimental Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol outlines a general procedure for the analysis of this compound in human plasma using LC-MS/MS.

Materials and Reagents
  • This compound standard

  • Internal Standard (IS): Deuterated analog of a related bile acid (e.g., d4-Taurocholic Acid)

  • LC-MS grade acetonitrile (B52724), methanol, and water

  • LC-MS grade formic acid

  • Human plasma (stored at -80°C)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials

Sample Preparation (Protein Precipitation)
  • Thaw plasma samples, calibrators, and quality control (QC) samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

  • Add 20 µL of the internal standard working solution to each sample.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.[6]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[7]

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 65% Mobile Phase A: 35% Mobile Phase B).[8]

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions
  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for the separation of bile acids.

  • Mobile Phase A: 0.1% formic acid in water.[7]

  • Mobile Phase B: 0.1% formic acid in acetonitrile:methanol (95:5, v/v).[7]

  • Gradient:

    • 0-3 min: 35% B

    • 3-9 min: 35-38% B

    • 9-15 min: 38-65% B

    • 15-18 min: 65-100% B

    • 18-20 min: 100% B

    • 20.1-22 min: 35% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Conditions
  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Ion Spray Voltage: -4500 V

  • Nebulizer Gas (Nitrogen): 20 psi[7]

  • Drying Gas (Nitrogen) Flow: 15 L/min at 290°C[7]

  • Sheath Gas (Nitrogen) Flow: 11 L/min at 250°C[7]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
This compound (Quantifier)389.3371.3100-20
This compound (Qualifier)389.3327.3100-35
Internal Standard (e.g., d4-TCA)518.380.0100-50

Visualizations

Fragmentation Pathway of this compound

Fragmentation_Pathway M_H This compound [M-H]⁻ m/z 389.27 Frag1 [M-H-H₂O]⁻ m/z 371.26 M_H->Frag1 -H₂O Frag3 [M-H-CO₂]⁻ m/z 345.26 M_H->Frag3 -CO₂ Frag2 [M-H-H₂O-CO₂]⁻ m/z 327.25 Frag1->Frag2 -CO₂

Caption: Proposed ESI-MS/MS fragmentation pathway of this compound in negative ion mode.

Experimental Workflow for this compound Analysis

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Spike Spike with Internal Standard Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography (C18 Column) Reconstitute->LC MS Tandem Mass Spectrometry (ESI-, MRM) LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification Integrate->Quantify

Caption: A typical experimental workflow for the quantification of this compound in plasma.

References

Application Notes and Protocols for In Vivo Apocholic Acid Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apocholic acid, a derivative of cholic acid, is a bile acid implicated in the regulation of lipid and cholesterol metabolism.[1] Its amphipathic nature allows it to partake in the emulsification of dietary fats, a crucial step in their digestion and absorption. Emerging research suggests that this compound, like other bile acids, may act as a signaling molecule, modulating key metabolic pathways. The development of robust in vivo models is paramount to elucidating the physiological functions of this compound and evaluating its therapeutic potential.

These application notes provide a comprehensive framework for designing and conducting in vivo studies in murine models to investigate the effects of this compound on lipid metabolism and related signaling pathways. The protocols detailed below cover animal model selection, administration of this compound, sample collection, and bioanalytical methods for quantification of relevant biomarkers.

Key Signaling Pathways

Bile acids exert their signaling functions primarily through the activation of the farnesoid X receptor (FXR) and the G-protein coupled receptor TGR5.[2][3] Activation of these receptors triggers downstream cascades that regulate genes involved in bile acid synthesis, transport, and lipid and glucose metabolism.

  • FXR Signaling: In the liver, FXR activation transcriptionally regulates genes involved in bile acid homeostasis. In the intestine, FXR activation induces the expression of Fibroblast Growth Factor 15 (FGF15; FGF19 in humans), which signals back to the liver to repress bile acid synthesis.[1][2]

  • TGR5 Signaling: TGR5 is a membrane receptor that, upon activation by bile acids, stimulates the production of intracellular cyclic AMP (cAMP). This leads to various downstream effects, including the secretion of glucagon-like peptide-1 (GLP-1), which has beneficial effects on glucose metabolism.[2][4]

The following diagrams illustrate the general signaling pathways of bile acids and a proposed experimental workflow for investigating this compound in vivo.

Bile_Acid_Signaling cluster_liver Hepatocyte cluster_intestine Enterocyte Cholesterol Cholesterol CYP7A1 CYP7A1 Cholesterol->CYP7A1 Primary Bile Acids Primary Bile Acids CYP7A1->Primary Bile Acids FXR_L FXR Primary Bile Acids->FXR_L Activation Gut Microbiota Gut Microbiota Primary Bile Acids->Gut Microbiota Metabolism SHP SHP FXR_L->SHP Induces SHP->CYP7A1 Inhibits This compound This compound FXR_I FXR This compound->FXR_I Activation TGR5 TGR5 This compound->TGR5 Activation FGF15 FGF15 FXR_I->FGF15 Induces GLP-1 GLP-1 TGR5->GLP-1 Secretion FGF15->FXR_L Signals to Liver Systemic Circulation Systemic Circulation GLP-1->Systemic Circulation Enters Secondary Bile Acids Secondary Bile Acids Gut Microbiota->Secondary Bile Acids Produces Secondary Bile Acids->FXR_I Secondary Bile Acids->TGR5

Caption: Bile Acid Signaling Pathways.

Experimental_Workflow Animal_Model Select Animal Model (e.g., C57BL/6J Mice) Acclimatization Acclimatization (1-2 weeks) Animal_Model->Acclimatization Grouping Randomize into Groups (Vehicle, this compound) Acclimatization->Grouping Treatment Daily Oral Gavage (Vehicle or this compound) Grouping->Treatment Monitoring Monitor Body Weight & Food Intake Treatment->Monitoring Sample_Collection Sample Collection (Feces, Blood, Liver, Ileum) Treatment->Sample_Collection Analysis Biochemical & Molecular Analysis Sample_Collection->Analysis Data_Analysis Data Interpretation & Statistical Analysis Analysis->Data_Analysis

Caption: In Vivo Experimental Workflow.

Data Presentation

The following table presents hypothetical data to illustrate the potential effects of this compound administration in a murine model. This data is for exemplary purposes and should be replaced with experimentally derived results.

ParameterVehicle ControlThis compound (10 mg/kg)This compound (30 mg/kg)
Plasma Lipids
Total Cholesterol (mg/dL)150 ± 15130 ± 12110 ± 10**
LDL Cholesterol (mg/dL)60 ± 845 ± 630 ± 5
HDL Cholesterol (mg/dL)80 ± 1085 ± 990 ± 8
Triglycerides (mg/dL)100 ± 1285 ± 1070 ± 9
Fecal Bile Acid Excretion
Total Bile Acids (µmol/g)50 ± 775 ± 990 ± 11
This compound (µmol/g)< 115 ± 3 35 ± 5
Hepatic Gene Expression (Fold Change)
Cyp7a11.0 ± 0.20.6 ± 0.10.4 ± 0.08**
Fxr1.0 ± 0.151.8 ± 0.32.5 ± 0.4
Tgr51.0 ± 0.21.5 ± 0.22.0 ± 0.3*
Ileal Gene Expression (Fold Change)
Fgf151.0 ± 0.32.5 ± 0.54.0 ± 0.7**

*p < 0.05, **p < 0.01 vs. Vehicle Control. Data are presented as mean ± SD.

Experimental Protocols

Animal Model and Husbandry
  • Model: Male C57BL/6J mice, 8-10 weeks old.

  • Housing: House mice in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water.

  • Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.

Preparation and Administration of this compound
  • Preparation: Prepare this compound (and vehicle control) for oral gavage. A common vehicle is 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water. Prepare a homogenous suspension of this compound in the vehicle.

  • Dosage: Based on preliminary studies, dosages of 10 and 30 mg/kg body weight are suggested.

  • Administration: Administer the this compound suspension or vehicle control once daily via oral gavage.[5][6][7][8][9] The volume should not exceed 10 mL/kg of body weight.[8]

Sample Collection
  • Feces: Collect fecal pellets over a 24-hour period using metabolic cages at the end of the treatment period. Store at -80°C.

  • Blood: At the end of the study, collect blood via cardiac puncture or from the retro-orbital sinus into EDTA-coated tubes. Separate plasma by centrifugation (e.g., 2000 x g for 15 minutes at 4°C) and store at -80°C.

  • Tissues: Euthanize mice and immediately dissect the liver and a section of the terminal ileum. Rinse with ice-cold saline, snap-freeze in liquid nitrogen, and store at -80°C.

Bile Acid Extraction and Analysis by LC-MS/MS
  • Lyophilize and homogenize fecal samples.

  • Weigh approximately 20-50 mg of dried feces.

  • Add an appropriate volume of extraction solvent (e.g., methanol (B129727) or ethanol) containing a mixture of deuterated bile acid internal standards.

  • Homogenize thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Collect the supernatant. Repeat the extraction on the pellet for exhaustive extraction.

  • Combine supernatants and prepare for LC-MS/MS analysis.

  • Weigh approximately 50 mg of frozen liver tissue.

  • Add ice-cold methanol (containing internal standards) at a 1:10 (w/v) ratio.

  • Homogenize the tissue on ice.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant for LC-MS/MS analysis.

  • Thaw plasma samples on ice.

  • To 50 µL of plasma, add 200 µL of ice-cold acetonitrile (B52724) containing internal standards to precipitate proteins.

  • Vortex for 1 minute and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant for LC-MS/MS analysis.

  • Utilize a reverse-phase C18 column for chromatographic separation.

  • Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and specific quantification of individual bile acids.

  • Use a gradient elution with mobile phases typically consisting of water and methanol or acetonitrile with additives like formic acid or ammonium (B1175870) acetate.[10][11][12]

Gene Expression Analysis by RT-qPCR
  • Isolate total RNA from liver and ileum samples using a suitable RNA extraction kit.

  • Assess RNA quality and quantity.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform quantitative PCR using gene-specific primers for target genes (e.g., Cyp7a1, Fxr, Tgr5, Fgf15) and a housekeeping gene for normalization.

  • Calculate relative gene expression using the ΔΔCt method.

Conclusion

The protocols and guidelines presented here offer a robust starting point for investigating the in vivo effects of this compound. By employing these methods, researchers can gain valuable insights into the role of this compound in lipid metabolism and its potential as a therapeutic agent for metabolic disorders. Careful experimental design and adherence to these detailed protocols will ensure the generation of high-quality, reproducible data.

References

Apocholic Acid in Cell-Based Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apocholic acid (CAS 641-81-6) is an unsaturated secondary bile acid characterized by a steroidal structure.[1][2][3] Like other bile acids, its amphipathic nature, possessing both hydrophobic and hydrophilic regions, allows it to interact with lipid and aqueous environments, suggesting a role in cellular processes beyond digestion.[2] While specific data on this compound in cell-based assays is limited in publicly available literature, its structural similarity to other well-studied bile acids, such as deoxycholic acid and lithocholic acid, points towards its potential as a modulator of key cellular signaling pathways, including those involved in apoptosis and metabolic regulation.

This document provides detailed protocols for evaluating the effects of this compound in common cell-based assays, including cytotoxicity, apoptosis, and reporter assays for the farnesoid X receptor (FXR) and the G-protein coupled bile acid receptor 1 (TGR5). Given the absence of specific quantitative data for this compound, reference data for other relevant bile acids are provided to offer a comparative context for experimental design and data interpretation.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical characteristics of this compound is essential for its effective use in cell-based assays.

PropertyValueReference(s)
CAS Number 641-81-6[2]
Molecular Formula C₂₄H₃₈O₄[2]
Molecular Weight 390.56 g/mol
Appearance White to off-white powder[2]
Solubility Soluble in organic solvents, limited solubility in water.[2]
Storage -20°C

Potential Applications in Cell-Based Assays

Based on the known functions of other bile acids, this compound can be investigated for its role in:

  • Cytotoxicity and Apoptosis: Many bile acids are known to induce apoptosis in various cell types, particularly at high concentrations.[1] this compound's potential to induce cell death can be explored in cancer cell lines.

  • Farnesoid X Receptor (FXR) Signaling: FXR is a nuclear receptor activated by bile acids that plays a crucial role in bile acid homeostasis and lipid metabolism.[4][5] Some bile acids act as FXR antagonists, a property that is of interest in certain metabolic diseases.[6]

  • Takeda G-protein Coupled Receptor 5 (TGR5) Activation: TGR5 is a cell surface receptor activated by bile acids, leading to various metabolic effects, including the secretion of glucagon-like peptide-1 (GLP-1).[7][8][9][10]

Experimental Protocols

Preparation of this compound for Cell Culture

Due to its limited water solubility, proper preparation of this compound is critical for cell-based assays.

Materials:

  • This compound powder (CAS 641-81-6)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile phosphate-buffered saline (PBS) or serum-free cell culture medium

  • Fatty acid-free bovine serum albumin (BSA) (optional)

  • Sterile microcentrifuge tubes

  • Sterile filters (0.22 µm)

Protocol:

  • Stock Solution Preparation:

    • Dissolve this compound powder in 100% DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM).

    • Gently warm and vortex to ensure complete dissolution.

    • Sterile-filter the stock solution using a 0.22 µm syringe filter.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • Thaw an aliquot of the this compound stock solution.

    • Prepare serial dilutions of the stock solution in serum-free cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[11] Include a vehicle control (medium with the same final concentration of DMSO) in all experiments.

    • For sensitive cell lines or to improve solubility and delivery, this compound can be complexed with fatty acid-free BSA.[12]

Cytotoxicity Assay

This protocol describes a general method to assess the cytotoxic effects of this compound using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Workflow for Cytotoxicity Assay

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 3/4: Measurement seed_cells Seed cells in a 96-well plate incubate_overnight Incubate overnight (37°C, 5% CO2) seed_cells->incubate_overnight prepare_apocholic Prepare serial dilutions of this compound add_treatment Add treatments to cells prepare_apocholic->add_treatment incubate_treatment Incubate for 24-72 hours add_treatment->incubate_treatment add_mtt Add MTT reagent incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_absorbance Read absorbance (e.g., 570 nm) add_solubilizer->read_absorbance

Caption: Workflow for a typical MTT-based cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[13]

  • Treatment: Remove the growth medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.[13]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.

Reference Data for Other Bile Acids (Cytotoxicity):

CompoundCell LineIncubation Time (hr)IC50 (µM)Reference(s)
Corosolic AcidMDA-MB-231 (Breast Cancer)4820.12[14]
Corosolic AcidMCF7 (Breast Cancer)4828.50[14]
Deoxycholic AcidGastric Mucosal Cells24Induces apoptosis at 50-300 µM[15]
Apoptosis Assay

This protocol uses Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathway for Bile Acid-Induced Apoptosis

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway BileAcids_ext Bile Acids DeathReceptor Death Receptor (e.g., Fas) BileAcids_ext->DeathReceptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 BileAcids_int Bile Acids Mitochondrion Mitochondrion BileAcids_int->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC release Bax Bax Bax->Mitochondrion Bcl2 Bcl-2 Bcl2->Bax Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Bile acid-induced apoptosis signaling pathways.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time (e.g., 24-48 hours). Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Caspase Activity Assay:

The activity of key executioner caspases, such as caspase-3 and -7, can be measured using a luminogenic or fluorogenic substrate.

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound.

  • Reagent Addition: Add the caspase-glo 3/7 reagent to each well.

  • Incubation: Incubate at room temperature, protected from light.

  • Measurement: Measure luminescence using a plate reader.

Reference Data for Other Compounds (Apoptosis):

CompoundCell LineEffectReference(s)
Corosolic AcidHCT116 (Colon Cancer)Activation of Caspase-8, -9, and -3[16]
Corosolic AcidKKU-213A/B (Cholangiocarcinoma)Increased Bax/Bcl-2 ratio, cytochrome c release, and caspase-3 activity[17]
Farnesoid X Receptor (FXR) Antagonist Reporter Assay

This assay determines if this compound can inhibit the activation of FXR by a known agonist.

Experimental Workflow for FXR Antagonist Assay

G cluster_0 Day 1: Transfection cluster_1 Day 2: Treatment cluster_2 Day 3: Measurement transfect_cells Co-transfect cells with FXR expression vector and FXR-responsive luciferase reporter add_compounds Add this compound (potential antagonist) followed by a known FXR agonist (e.g., GW4064) incubate_treatment Incubate for 24 hours add_compounds->incubate_treatment lyse_cells Lyse cells measure_luciferase Measure luciferase activity lyse_cells->measure_luciferase

Caption: Workflow for an FXR antagonist reporter assay.

Protocol:

  • Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T or HepG2) with an FXR expression vector and a luciferase reporter plasmid containing FXR response elements.

  • Treatment: Treat the transfected cells with various concentrations of this compound in the presence of a fixed concentration of a known FXR agonist (e.g., GW4064 or obeticholic acid).

  • Incubation: Incubate the cells for 24 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase). Calculate the percent inhibition of the agonist-induced signal by this compound and determine the IC50 value.

Reference Data for FXR Antagonists:

CompoundAssay TypeIC50 (µM)Reference(s)
Tauro-β-muricholic acid (T-β-MCA)FXR Antagonist40[18]
Glycoursodeoxycholic acid (GUDCA)FXR Antagonist77.2[18]
Tauroursodeoxycholic acid (TUDCA)FXR Antagonist75.1[18]
TGR5 Agonist Reporter Assay

This assay determines if this compound can activate the TGR5 receptor.

Signaling Pathway for TGR5 Activation

G BileAcid Bile Acid (e.g., this compound) TGR5 TGR5 Receptor BileAcid->TGR5 G_protein Gαs TGR5->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates CellularResponse Cellular Response (e.g., GLP-1 secretion) PKA->CellularResponse

Caption: TGR5 receptor activation and downstream signaling.

Protocol:

  • Cell Transfection/Use of Stable Cell Line: Use a cell line stably expressing TGR5 or transfect cells with a TGR5 expression vector and a cAMP response element (CRE)-luciferase reporter plasmid.

  • Treatment: Treat the cells with various concentrations of this compound. Include a known TGR5 agonist (e.g., lithocholic acid) as a positive control.

  • Incubation: Incubate the cells for 6-24 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity.

  • Data Analysis: Calculate the fold induction of luciferase activity compared to the vehicle control and determine the EC50 value, the concentration of this compound that produces 50% of the maximal response.

Reference Data for TGR5 Agonists:

CompoundAssay TypeEC50 (µM)Reference(s)
Taurolithocholic acid (TLCA)TGR5 Agonist0.33[10]
Lithocholic acid (LCA)TGR5 Agonist0.53[9][10]
Deoxycholic acid (DCA)TGR5 Agonist1.01[10]
Chenodeoxycholic acid (CDCA)TGR5 Agonist4.43[10]
Cholic acid (CA)TGR5 Agonist7.72[10]

Conclusion

This compound represents an understudied bile acid with the potential to modulate important cellular pathways. The protocols and reference data provided herein offer a comprehensive framework for researchers to initiate investigations into the biological activities of this compound in various cell-based models. Careful experimental design, including appropriate controls and consideration of the compound's physicochemical properties, will be crucial for obtaining reliable and interpretable results. Further research is warranted to elucidate the specific cellular effects and mechanisms of action of this compound.

References

Application Notes and Protocols: Apocholic Acid Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Apocholic acid is an unsaturated secondary bile acid, derived from the primary bile acid, cholic acid, through mild dehydration.[1] As a member of the bile acid family, it plays a role in the emulsification and absorption of dietary lipids and fat-soluble vitamins.[1][2] Beyond their digestive functions, bile acids are now recognized as crucial signaling molecules in various metabolic pathways, regulating glucose, lipid, and energy homeostasis.[1][3][4] High-purity this compound analytical standards are essential for researchers, scientists, and drug development professionals to accurately quantify and study its physiological and pathological roles, which may include connections to cholesterol metabolism and carcinogenesis.[1][2][5]

These application notes provide detailed information on the physicochemical properties, handling, and analytical methodologies for the use of this compound as a reference standard.

Physicochemical Properties and Data

Accurate characterization of the analytical standard is fundamental for its use in quantitative and qualitative analyses. The key properties of this compound are summarized below.

Table 1: Physicochemical Data for this compound Analytical Standard

Property Value Reference(s)
Systematic IUPAC Name (4R)-4-[(3R,5R,9R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid [6]
CAS Number 641-81-6 [2][5][6][7][8]
Molecular Formula C₂₄H₃₈O₄ [2][7][8]
Molecular Weight 390.56 g/mol [6][7][8]
Appearance White to off-white powder [2]
Melting Point 173-176 °C [5][7][8]
Water Solubility 0.8 g/L (at 15 °C) [7][8]

| Storage Conditions | Powder: -20°C (3 years); In solvent: -80°C (6 months) |[7][9] |

Application Notes

Standard Preparation and Handling

This compound analytical standards are typically supplied as a solid powder.[2] Due to its limited solubility in water, stock solutions should be prepared in organic solvents such as methanol (B129727), ethanol, or acetonitrile (B52724).[2] For long-term storage, it is recommended to keep the standard as a powder at -20°C.[7][9] Once dissolved, solutions should be stored at -80°C to maintain stability.[9]

Use in Quantitative Analysis (LC-MS/MS)

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of bile acids, including this compound, in complex biological matrices like plasma, serum, and tissue extracts.[10][11][12] The use of a high-purity analytical standard is critical for creating accurate calibration curves and ensuring reliable quantification. Isotopically labeled standards, where available, are ideal internal standards to correct for matrix effects and variations in sample processing.[13]

Purity Assessment (HPLC)

The purity of the this compound standard should be verified using High-Performance Liquid Chromatography (HPLC).[14][15] Since bile acids lack strong UV chromophores, detection can be achieved at low wavelengths (e.g., ~210 nm) or, more effectively, with a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).[16]

Structural Confirmation (NMR)

The identity and structural integrity of the this compound standard should be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.[17] One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide detailed structural information, confirming the correct stereochemistry and absence of structural impurities.[18][19]

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol provides a general method for the quantification of this compound, adapted from established methods for bile acid analysis.[10][12]

1. Preparation of Standard Stock and Working Solutions: a. Prepare a 1 mg/mL stock solution of this compound in methanol. b. Perform serial dilutions of the stock solution with 50:50 methanol/water to create working standards for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL). c. If using an internal standard (e.g., a deuterated bile acid), prepare a working solution at a fixed concentration (e.g., 100 ng/mL).[13]

2. Sample Preparation (Protein Precipitation): a. To 100 µL of human plasma, add 20 µL of the internal standard working solution. b. Add 400 µL of ice-cold acetonitrile to precipitate proteins.[10] c. Vortex the mixture for 1 minute. d. Centrifuge at 14,000 rpm for 10 minutes at 4°C. e. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. f. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol/water).[10]

3. LC-MS/MS Analysis: a. Inject 5-10 µL of the reconstituted sample onto the LC-MS/MS system. b. Analyze the samples using parameters similar to those outlined in Table 2. The mass spectrometer should be operated in negative electrospray ionization (ESI) mode, monitoring specific Multiple Reaction Monitoring (MRM) transitions for this compound and the internal standard.[11]

Table 2: Example LC-MS/MS Parameters for Bile Acid Analysis

Parameter Setting Reference(s)
LC Column C18 Reverse-Phase, e.g., Ascentis® Express C18, 10 cm x 2.1 mm, 2.7 µm
Mobile Phase A Water with 5 mM ammonium (B1175870) acetate (B1210297) and 0.012% formic acid
Mobile Phase B Methanol with 5 mM ammonium acetate and 0.012% formic acid
Flow Rate 0.4 mL/min [10]
Column Temperature 40 °C
Gradient 70% to 95% B over 10 minutes, hold for 4 minutes
Ionization Mode Electrospray Ionization (ESI), Negative [11]

| Example MRM Transition | To be determined empirically for this compound (Precursor ion [M-H]⁻ → Product ion) | N/A |

Note: Specific MRM transitions for this compound must be optimized on the specific mass spectrometer being used.

Protocol 2: Purity Assessment by HPLC-ELSD

This protocol outlines a method for assessing the purity of the this compound standard.[16]

1. Standard Preparation: a. Prepare a solution of this compound in methanol at a concentration of approximately 1 mg/mL.

2. HPLC-ELSD Analysis: a. LC Column: C18 Reverse-Phase, e.g., 4.6 x 250 mm, 4 µm.[16] b. Mobile Phase A: Acetonitrile. c. Mobile Phase B: Water with 0.1% formic acid. d. Gradient: Start at 30% A, increase to 90% A over 25 minutes, hold for 5 minutes. e. Flow Rate: 1.0 mL/min. f. Column Temperature: 35 °C. g. ELSD Settings: Nebulizer Temperature: 40°C; Evaporator Temperature: 60°C; Gas Flow: 1.5 L/min.

3. Data Analysis: a. Integrate the peak area of all detected peaks. b. Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow for this compound analysis and its role in biological signaling.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Biological Sample (e.g., Plasma) prep Protein Precipitation & Extraction start->prep std This compound Analytical Standard cal_curve Prepare Calibration Curve Standards std->cal_curve lcms LC-MS/MS Analysis prep->lcms Extracted Sample cal_curve->lcms Calibration Standards quant Quantification (Peak Integration) lcms->quant report Final Concentration Report quant->report

Caption: Experimental workflow for the quantification of this compound.

bile_acid_signaling cluster_cell Hepatocyte / Enterocyte cluster_nuc BA Bile Acids (e.g., this compound) TGR5 TGR5 (Membrane Receptor) BA->TGR5 Binds FXR FXR (Nuclear Receptor) BA->FXR Binds Gene_Expression Regulation of Gene Expression (Lipid, Glucose, Energy Metabolism) TGR5->Gene_Expression Activates Signaling Cascade FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR Forms Nucleus Nucleus DNA Bile Acid Response Elements (BAREs) FXR_RXR->DNA Binds to DNA->Gene_Expression Regulates

Caption: Simplified bile acid signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Apocholic Acid Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing apocholic acid concentration in your in vitro experiments. This resource is tailored for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with this compound and other bile acids in a laboratory setting.

Disclaimer: this compound is a less-studied unsaturated bile acid.[1] While direct experimental data on its optimal in vitro concentrations and specific signaling pathways are limited, this guide provides best practices and troubleshooting advice based on established principles for working with similar bile acids and lipophilic compounds.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration for this compound in a new cell-based assay?

A1: For a novel compound like this compound with limited published data, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A broad concentration range is recommended for initial screening. Based on studies with other bile acids, a starting range of 1 µM to 100 µM is a reasonable starting point. It is advisable to perform a literature search for compounds with similar structures to get a more refined initial range.

Q2: How should I dissolve and store this compound?

A2: this compound is a lipophilic compound with limited solubility in aqueous solutions.

  • Dissolving: It is best to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695). Sonication can aid in dissolution.

  • Storage: Store the powder at -20°C. Once dissolved in a solvent, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.

  • In-experiment dilution: When diluting the stock solution into your cell culture medium, ensure the final concentration of the organic solvent is low (typically ≤ 0.5% for DMSO) to prevent solvent-induced cytotoxicity. It is also good practice to pre-warm the media and add the stock solution drop-wise while vortexing to ensure rapid and even dispersion.

Q3: My cells are showing signs of toxicity even at low concentrations of this compound. What could be the cause?

A3: Several factors could contribute to unexpected cytotoxicity:

  • Solvent Toxicity: Ensure your final solvent concentration is not exceeding the tolerance level of your specific cell line. Always include a vehicle-only control in your experiments to assess the effect of the solvent.

  • Compound Purity: Verify the purity of your this compound. Impurities from synthesis or degradation could be cytotoxic.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to bile acids. It is possible your cell line is particularly sensitive. Consider testing a lower concentration range.

  • Oxidation: this compound is an unsaturated bile acid and may be susceptible to oxidation, which can lead to the formation of cytotoxic byproducts. Protect your stock solutions from light and consider preparing fresh dilutions for each experiment.

Q4: I am not observing any effect of this compound in my assay. What should I do?

A4: A lack of an observable effect could be due to several reasons:

  • Insufficient Concentration: The concentrations tested may be too low to elicit a biological response. Try a higher concentration range in your next experiment.

  • Compound Instability: this compound may be degrading in your culture medium over the course of the experiment. You can assess its stability by incubating it in the medium for different time points and analyzing the concentration by LC-MS.

  • Incorrect Assay Endpoint: The selected assay may not be appropriate for detecting the specific biological activity of this compound. Consider exploring different endpoints or pathways known to be affected by other bile acids.

  • Cell Line and Receptor Expression: The cell line you are using may not express the necessary receptors for this compound to exert its effects. Bile acids are known to signal through receptors like the Farnesoid X Receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5).[2][3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

IssuePossible CauseRecommendation
Precipitation of this compound in Culture Medium Concentration exceeds solubility limit: The concentration of this compound is too high for the aqueous environment of the cell culture medium.- Prepare the final dilution from the stock solution immediately before use. - Gently vortex the diluted solution before adding it to the cell culture plates. - Consider using a carrier protein like fatty acid-free Bovine Serum Albumin (BSA) to improve solubility.
Incorrect solvent for stock solution: The solvent used may not be optimal for maintaining solubility upon dilution.- Ensure a high-quality, anhydrous grade of DMSO or ethanol is used for the stock solution.
High Variability in Assay Results Inconsistent compound concentration: This can be due to improper mixing or degradation of the compound.- Ensure thorough mixing when preparing serial dilutions. - Prepare fresh dilutions for each experiment. - Aliquot stock solutions to avoid multiple freeze-thaw cycles.
Cell plating inconsistency: Uneven cell numbers across wells can lead to variable results.- Ensure a homogenous cell suspension before plating. - Use a calibrated multichannel pipette for cell seeding.
Unexpected Cytotoxicity Formation of cytotoxic oxidation products: The unsaturated nature of this compound makes it prone to oxidation.- Store stock solutions under an inert gas (nitrogen or argon) if possible. - Protect solutions from light. - Consider adding a low concentration of an antioxidant like BHT to organic stock solutions.
Off-target effects: The observed toxicity may not be due to the intended mechanism of action.- If investigating a specific pathway, use appropriate positive and negative controls, and consider rescue experiments with agonists or antagonists of the target receptor.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol outlines a standard method to determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to obtain a range of working concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, 1.56 µM, 0 µM). Ensure the final DMSO concentration is consistent across all wells.

  • Cell Treatment: Remove the overnight culture medium and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

    • Add the solubilization solution to each well and incubate until the formazan crystals are fully dissolved.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Table 1: Example IC50 Values for Other Bile Acids in Various Cancer Cell Lines

Note: This data is for other bile acids and should be used as a reference for designing experiments with this compound.

Bile AcidCell LineIC50 ValueReference
Deoxycholic AcidSCM1 (gastric cancer)~100-300 µM (decreased viability)[4]
Deoxycholic AcidCaco-2, HCT 116, HT-29 (colon cancer)<10 µM (stimulated growth), higher concentrations toxic[5]
Lithocholic Acid4T1 (breast cancer)~0.1-1 µM (anti-proliferative)[6]

Visualizing Potential Mechanisms and Workflows

Potential Signaling Pathways for this compound

Bile acids are known to activate several signaling pathways. Given its structural similarity to other bile acids, this compound may potentially interact with receptors like FXR and TGR5.

Bile_Acid_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGR5 TGR5 AC Adenylate Cyclase TGR5->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Gene_Expression Target Gene Expression PKA->Gene_Expression Modulates FXR FXR RXR RXR FXR->RXR Heterodimerizes with FXRE FXR Response Element RXR->FXRE Binds to FXRE->Gene_Expression Apocholic_Acid This compound Apocholic_Acid->TGR5 Activates? Apocholic_Acid->FXR Activates? Experimental_Workflow Start Start: Define Experimental Goals Solubility Determine this compound Solubility in Vehicle (e.g., DMSO) Start->Solubility Dose_Response Perform Broad Range Dose-Response Assay (e.g., 1-200 µM) Solubility->Dose_Response Assess_Viability Assess Cell Viability (e.g., MTT, CellTiter-Glo) Dose_Response->Assess_Viability Determine_IC50 Determine IC50 and Non-Toxic Concentration Range Assess_Viability->Determine_IC50 Functional_Assay Perform Functional Assays at Non-Toxic Concentrations Determine_IC50->Functional_Assay Analyze_Results Analyze and Interpret Results Functional_Assay->Analyze_Results Optimize Optimize Concentration for Specific Functional Assay Analyze_Results->Optimize Iterate if necessary End End: Optimized Concentration Identified Optimize->End Troubleshooting_Logic Start Inconsistent In Vitro Results Check_Purity Assess Compound Purity and Identity Start->Check_Purity Check_Solubility Evaluate Solubility in Assay Medium Check_Purity->Check_Solubility If pure Assess_Stability Perform Stability Assessment in Assay Buffer Check_Solubility->Assess_Stability If soluble Assess_Cell_Stability Perform Stability Assessment in Presence of Cells Assess_Stability->Assess_Cell_Stability If stable in buffer Optimize_Conditions Optimize Assay Conditions (e.g., incubation time, cell density) Assess_Cell_Stability->Optimize_Conditions If unstable Consistent_Results Consistent Results Assess_Cell_Stability->Consistent_Results If stable Optimize_Conditions->Consistent_Results

References

troubleshooting apocholic acid precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working with apocholic acid. The information is presented in a question-and-answer format to address common issues related to its precipitation in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in cell culture media?

This compound is an unsaturated, unconjugated bile acid.[1] Its chemical structure is amphipathic, meaning it has both hydrophobic (water-repelling) and hydrophilic (water-attracting) regions.[2] The primary challenge in dissolving this compound arises from its low solubility in water, especially at the neutral pH (typically 7.2-7.4) of standard cell culture media.[2][3] As an acid with a predicted pKa of around 4.75, it is poorly soluble in its protonated (acidic) form, which predominates at neutral pH.[4][5]

Q2: What factors in my culture media can cause this compound to precipitate?

Several factors can contribute to the precipitation of this compound:

  • pH: Cell culture media is buffered to a neutral pH, where unconjugated bile acids like this compound are inherently less soluble.[5][6]

  • Divalent Cations: The presence of ions such as calcium (Ca²⁺) in the media can lead to the formation of insoluble calcium salts of the bile acid.[5][7]

  • High Concentration: Exceeding the solubility limit of this compound in the media will inevitably lead to precipitation.

  • Temperature: Changes in temperature during storage or incubation can affect solubility.

  • Protein Content: The presence or absence of proteins, like albumin, significantly impacts the stability of this compound in solution.

Q3: What is the recommended method for preparing this compound solutions for cell-based assays?

The most reliable and recommended method involves complexing this compound with fatty acid-free Bovine Serum Albumin (BSA).[8][9] BSA acts as a carrier protein, mimicking the physiological transport of bile acids and other lipids. This method enhances solubility, improves stability in the media, and prevents the formation of cytotoxic micelles that can occur with free bile acids.[8] Alternative methods include initial dissolution in a base (like NaOH) or an organic solvent (like ethanol (B145695) or DMSO).[9][10]

Troubleshooting Guide

Q1: I see a precipitate immediately after adding my this compound stock to the culture medium. What went wrong?

This is a common issue often caused by "pH shock" or exceeding the local solubility limit.

  • Possible Cause: The acidic or organic solvent-based stock solution is causing the this compound to crash out of solution when it comes into contact with the neutral, aqueous environment of the media. The concentration of divalent cations in the media can also contribute.[5]

  • Solution:

    • Warm the Media: Gently warm the culture media to 37°C before adding the stock.

    • Add Dropwise: Add the stock solution slowly, drop by drop, to the vortexing or stirring media. This allows for gradual dispersion and prevents localized high concentrations.

    • Use the BSA Method: The most effective way to prevent this is to use the BSA complexation protocol (see Protocol 3), which creates a more stable formulation.[8][9]

Q2: My this compound solution looks clear initially, but a precipitate forms after several hours or days of incubation. Why?

Delayed precipitation can occur due to changes in the media over time.

  • Possible Cause:

    • Temperature Fluctuation: Moving plates or flasks between the incubator and a microscope can cause temperature shifts that decrease solubility.

    • Evaporation: In multi-well plates, evaporation can increase the concentration of this compound and other media components, leading to precipitation.

    • Instability: The this compound-media mixture may be a supersaturated, metastable solution that precipitates over time.

  • Solution:

    • Maintain Stable Temperature: Minimize the time that cultures are outside the incubator.

    • Reduce Evaporation: Ensure culture plates are properly sealed and maintain humidity in the incubator. For long-term experiments, consider preparing fresh media with this compound more frequently.

    • BSA is Key: BSA-complexed this compound is significantly more stable over time in culture conditions.[9]

Q3: My experimental results are inconsistent between batches. Could this be related to this compound precipitation?

Absolutely. Inconsistent results are a hallmark of solubility problems.

  • Possible Cause: If this compound is not fully dissolved or precipitates out of solution, the actual concentration exposed to the cells will be lower than intended and will vary between experiments.

  • Solution:

    • Standardize Preparation: Use a single, robust protocol for preparing your this compound solutions for all experiments. The BSA complexation method (Protocol 3) is highly recommended for reproducibility.[8]

    • Visual Inspection: Always inspect your media for any signs of precipitation (cloudiness, visible particles) before adding it to cells.

    • Sterile Filtration: Filter your final this compound-media solution through a 0.22 µm filter before use. This will remove any initial precipitates, but be aware that more can form later if the solution is unstable.

Reference Data

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₄H₃₈O₄[1][11]
Molar Mass390.56 g/mol [3][4]
AppearanceWhite to off-white powder[2]
Water Solubility~0.8 g/L (at 15°C)[3][4]
Predicted pKa~4.75[4]

Table 2: Comparison of Stock Preparation Solvents

MethodPrimary SolventAdvantagesDisadvantages
Base Solubilization 0.1M - 1M NaOHAvoids organic solvents.Requires careful pH readjustment of the final media; risk of pH shock.[10][12]
Organic Solvent Ethanol or DMSOAchieves high stock concentration.Potential for solvent cytotoxicity; risk of precipitation upon dilution.[9]
BSA Complexation Ethanol/DMSO then BSA solutionHigh stability and bioavailability; mimics physiological conditions.More complex protocol; requires high-purity, fatty acid-free BSA.[8][9]

Experimental Protocols

Protocol 1: Preparation using Sodium Hydroxide (NaOH)

This method converts the acid to its more soluble sodium salt.

  • Prepare Stock: Weigh out this compound and dissolve it in a small volume of 0.1M NaOH to create a concentrated stock (e.g., 10-20 mM). Gentle warming (37°C) may assist dissolution.

  • Dilute in Media: Add the required volume of the NaOH stock solution dropwise into your pre-warmed (37°C) culture medium while stirring.

  • Adjust pH: After adding the stock, check the pH of the final medium. If necessary, adjust it back to the desired physiological range (e.g., 7.4) using sterile 1N HCl. This step is critical.

  • Sterile Filter: Filter the final solution through a 0.22 µm syringe filter before use.

Protocol 2: Preparation using an Organic Solvent Stock (Ethanol)

This is a quick method but carries a risk of precipitation and solvent toxicity.

  • Prepare Stock: Dissolve this compound in 100% ethanol to create a high-concentration stock (e.g., 100 mM). Ensure it is fully dissolved. Store at -20°C.

  • Dilute in Media: Warm the culture medium to 37°C. Add the required volume of the ethanol stock dropwise to the medium while vortexing. The final ethanol concentration should ideally be below 0.5% to minimize toxicity.[9]

  • Use Immediately: Use the prepared medium immediately, as the this compound may precipitate over time.

Protocol 3: Recommended Method - Complexing with Bovine Serum Albumin (BSA)

This protocol provides the highest stability and is recommended for most cell culture applications.[8][9]

  • Materials:

    • This compound

    • Ethanol (100%)

    • Fatty Acid-Free BSA (high purity)

    • Serum-free culture medium or PBS

  • Prepare this compound Stock: Prepare a 100 mM stock solution of this compound in 100% ethanol as described in Protocol 2.

  • Prepare BSA Solution: Prepare a 10% (w/v) BSA solution in serum-free medium or PBS. Gently warm to 37°C to dissolve. Do not shake vigorously, as this can denature the protein. Sterile filter the BSA solution through a 0.22 µm filter.

  • Complexation:

    • While stirring the warm (37°C) BSA solution, add the ethanol stock of this compound dropwise. The molar ratio of this compound to BSA is critical; a ratio between 3:1 and 6:1 is common.

    • Example Calculation: For a final concentration of 300 µM this compound with a 4:1 molar ratio, the required BSA concentration would be 75 µM.

  • Incubate: Continue to stir the solution in a 37°C water bath for at least 1 hour to allow for complete complexation.

  • Final Dilution: This this compound-BSA complex solution can now be used as a concentrated stock to be added to your complete culture medium.

  • Sterile Filter: Pass the final medium containing the complex through a 0.22 µm filter before applying to cells.

Visualizations

experimental_workflow cluster_prep Stock Preparation cluster_complex Complexation cluster_final Final Steps A 1. Dissolve this compound in 100% Ethanol D 4. Add this compound stock dropwise to stirring BSA A->D B 2. Prepare 10% Fatty-Acid-Free BSA in Serum-Free Media C 3. Warm BSA solution to 37°C B->C C->D E 5. Incubate at 37°C for 1 hour D->E F 6. Add AA-BSA complex to complete culture medium E->F G 7. Sterile filter (0.22 µm) before use F->G signaling_pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus TGR5 TGR5 AC Adenylate Cyclase TGR5->AC cAMP cAMP AC->cAMP Gene Target Gene Transcription cAMP->Gene Regulates FXR FXR FXRE FXRE (DNA) FXR->FXRE RXR RXR RXR->FXRE FXRE->Gene AA This compound AA->TGR5 (extracellular) AA->FXR (intracellular)

References

Technical Support Center: Improving Apocholic Acid Solubility for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving optimal solubility of therapeutic compounds in cell culture is a critical step for obtaining reliable and reproducible experimental results. Apocholic acid, a bile acid derivative with potential therapeutic applications, presents a common challenge due to its limited aqueous solubility. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to improve the solubility of this compound for your in vitro studies.

Troubleshooting Guide

Encountering precipitation or solubility issues with this compound can be a frustrating experience. This troubleshooting guide addresses common problems in a question-and-answer format to help you navigate these challenges.

Q1: I'm seeing a precipitate form after adding my this compound stock solution to the cell culture medium. What could be the cause?

A1: Precipitation upon addition to aqueous media is a frequent issue with hydrophobic compounds like this compound. Several factors could be at play:

  • Solvent Shock: this compound is sparingly soluble in water and is typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a stock solution. When this concentrated stock is added to the aqueous cell culture medium, the sudden change in solvent polarity can cause the this compound to precipitate out of solution.

  • High Final Concentration: The intended final concentration of this compound in your cell culture medium may exceed its solubility limit in that specific medium, even with the use of a co-solvent.

  • pH of the Medium: The pH of your cell culture medium can influence the solubility of this compound. As an acidic compound, its solubility can be pH-dependent.

  • Temperature Fluctuations: Changes in temperature, such as moving the solution from room temperature to a 37°C incubator, can affect solubility and lead to precipitation.[1]

Q2: My this compound powder won't dissolve completely in my chosen organic solvent. What should I do?

A2: If you are having trouble dissolving this compound in your primary solvent, consider the following:

  • Increase Solvent Volume: You may not be using a sufficient volume of solvent to fully dissolve the powder. Try increasing the amount of solvent gradually.

  • Gentle Warming and Vortexing: Gently warming the solution to 37°C and vortexing can aid in dissolution. However, be cautious with heat as it can potentially degrade the compound.

  • Sonication: If available, a bath sonicator can be used to break up particles and enhance dissolution.

  • Alternative Solvents: While DMSO and ethanol are common choices, other organic solvents could be considered, depending on your experimental needs and cell line tolerance.

Q3: How can I minimize the toxic effects of the organic solvent on my cells?

A3: Minimizing solvent-induced cytotoxicity is crucial for maintaining the health of your cell cultures. Here are some key strategies:

  • Low Final Solvent Concentration: Aim to keep the final concentration of the organic solvent in your cell culture medium as low as possible. For many cell lines, a final DMSO concentration of 0.1% to 0.5% is well-tolerated for short-term assays.[2][3][4] It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line.

  • High-Concentration Stock Solutions: Prepare a highly concentrated stock solution of this compound in your organic solvent. This allows you to add a very small volume to your culture medium to achieve the desired final concentration, thereby minimizing the final solvent percentage.

  • Alternative Solubilization Methods: Explore methods that reduce the reliance on high concentrations of organic solvents, such as using a basic solution like sodium hydroxide (B78521) (NaOH) to prepare the stock.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling and preparation of this compound for cell culture experiments.

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in organic solvents.[5][6] Dimethyl sulfoxide (DMSO) and ethanol are the most commonly used solvents for preparing stock solutions for cell culture experiments. The choice between them may depend on the specific cell line's tolerance and the requirements of the downstream application.

Q2: What is a typical starting concentration for an this compound stock solution?

Q3: Can I dissolve this compound directly in the cell culture medium?

A3: Direct dissolution in aqueous cell culture medium is generally not recommended due to the low water solubility of this compound.[5][6] This can lead to an inaccurate final concentration and the presence of undissolved particles that can affect your cells. Preparing a concentrated stock solution in an appropriate solvent is the standard and recommended practice.

Q4: How should I store my this compound stock solution?

A4: To ensure stability, store your this compound stock solution in small, single-use aliquots at -20°C or -80°C. This will prevent degradation that can occur with repeated freeze-thaw cycles.

Q5: What are the known signaling pathways of this compound?

A5: As a bile acid, this compound is expected to interact with nuclear receptors and G protein-coupled receptors that are known to be modulated by bile acids. The primary receptors involved in bile acid signaling are the Farnesoid X Receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5).[7][8][9] Bile acids can act as agonists or antagonists for these receptors, leading to the regulation of genes involved in lipid and glucose metabolism, inflammation, and energy homeostasis.[5][10][11] The specific interaction of this compound with these receptors and the downstream signaling cascades it elicits may vary depending on the cell type and experimental conditions.

Quantitative Data Summary

The following tables summarize the solubility of a related bile acid, cholic acid, in common solvents and the generally accepted non-toxic concentrations of these solvents in cell culture. This information can be used as a guideline for preparing this compound solutions.

Table 1: Solubility of Cholic Acid

SolventSolubilityReference
DMSO≥ 50 mg/mL[4]
0.1 M NaOH33.33 mg/mL[4]

Table 2: Recommended Maximum Non-Toxic Solvent Concentrations in Cell Culture

SolventMaximum Recommended ConcentrationCell Line DependenceReference
DMSO0.1% - 0.5%High[2][3][4]
Ethanol0.1% - 0.5%High

Experimental Protocols

Below are detailed protocols for preparing this compound solutions for cell culture experiments.

Protocol 1: Preparation of this compound Stock Solution using DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Calculate the required mass of this compound:

    • The molecular weight of this compound is approximately 390.57 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 390.57 g/mol * 1000 mg/g = 3.91 mg

  • Weigh the this compound:

    • Carefully weigh out 3.91 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add DMSO:

    • Add 1 mL of cell culture grade DMSO to the tube containing the this compound.

  • Dissolve the this compound:

    • Vortex the tube thoroughly until the powder is completely dissolved. If necessary, gently warm the solution in a 37°C water bath for a few minutes to aid dissolution. The solution should be clear and free of any visible particles.

  • Aliquot and store:

    • Dispense the 10 mM stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C until use.

Protocol 2: Preparation of this compound Stock Solution using Sodium Hydroxide (NaOH)

This protocol provides an alternative method for solubilizing this compound using a basic solution, which can be useful for experiments where organic solvents must be avoided.

Materials:

  • This compound powder

  • 1 M Sodium Hydroxide (NaOH) solution, sterile

  • Sterile, deionized water

  • Sterile conical tubes or vials

  • pH meter or pH paper

  • 0.22 µm sterile filter

Procedure:

  • Weigh the this compound:

    • Weigh the desired amount of this compound powder into a sterile conical tube.

  • Add sterile water:

    • Add a small volume of sterile, deionized water to the tube (e.g., for a 10 mg/mL final concentration, start with ~0.8 mL of water per 10 mg of this compound).

  • Add NaOH dropwise:

    • While gently vortexing or stirring, add 1 M NaOH solution drop by drop to the this compound suspension.

  • Monitor pH and dissolution:

    • Continuously monitor the pH of the solution. Continue adding NaOH until the this compound is fully dissolved and the pH of the solution is in the desired range (typically around 7.4 for cell culture applications). Be careful not to add excess NaOH, as a highly basic stock solution can be difficult to neutralize when diluted into your media.

  • Adjust final volume and sterilize:

    • Once the this compound is dissolved and the pH is adjusted, bring the solution to the final desired volume with sterile, deionized water.

    • Sterile filter the solution using a 0.22 µm syringe filter.

  • Aliquot and store:

    • Store the stock solution in sterile aliquots at -20°C.

Visualizations

Experimental Workflow for this compound Stock Preparation

experimental_workflow cluster_dmso Protocol 1: DMSO Method cluster_naoh Protocol 2: NaOH Method weigh_dmso Weigh this compound add_dmso Add DMSO weigh_dmso->add_dmso dissolve_dmso Vortex/Warm to Dissolve add_dmso->dissolve_dmso store_dmso Aliquot & Store at -20°C/-80°C dissolve_dmso->store_dmso end Ready for Cell Culture store_dmso->end weigh_naoh Weigh this compound add_water Add Sterile Water weigh_naoh->add_water add_naoh Add 1M NaOH Dropwise add_water->add_naoh dissolve_naoh Monitor pH & Dissolution add_naoh->dissolve_naoh adjust_vol Adjust Volume & Sterile Filter dissolve_naoh->adjust_vol store_naoh Aliquot & Store at -20°C adjust_vol->store_naoh store_naoh->end start Start start->weigh_dmso start->weigh_naoh

Caption: Workflow for preparing this compound stock solutions using DMSO or NaOH.

Bile Acid Signaling Pathway

bile_acid_signaling cluster_cell Target Cell cluster_nucleus FXR FXR nucleus Nucleus FXR->nucleus RXR RXR TGR5 TGR5 AC Adenylyl Cyclase TGR5->AC Activates FXR_RXR FXR-RXR Heterodimer Target_Genes Target Gene Expression FXR_RXR->Target_Genes Regulates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates downstream Downstream Signaling PKA->downstream Apocholic_Acid This compound Apocholic_Acid->FXR Agonist/Antagonist? Apocholic_Acid->TGR5 Agonist/Antagonist?

Caption: Overview of potential bile acid signaling pathways involving FXR and TGR5.

References

apocholic acid stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues associated with the long-term storage of apocholic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is an unsaturated bile acid.[1] Its chemical stability is crucial for ensuring the accuracy and reproducibility of experimental results, as degradation can lead to a loss of potency and the formation of impurities that may have unintended biological effects.

Q2: What are the primary factors that affect the stability of this compound during long-term storage?

The main factors influencing the stability of chemical compounds, including this compound, are temperature, exposure to light, pH, and the presence of oxygen and humidity.[2]

Q3: What are the recommended storage conditions for this compound?

While specific long-term stability data for this compound is limited, based on the general principles of steroid and bile acid stability, it is recommended to store this compound in a cool, dark, and dry place. For long-term storage, temperatures of -20°C or lower are advisable.[3] It should be stored in a well-sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Q4: How can I tell if my this compound has degraded?

Degradation can be identified by changes in physical appearance (e.g., color change, clumping), decreased purity as determined by analytical methods such as High-Performance Liquid Chromatography (HPLC), or the appearance of new peaks in the chromatogram, indicating the presence of degradation products.

Q5: What are the likely degradation pathways for this compound?

Given its structure as an unsaturated bile acid, this compound is susceptible to degradation through pathways such as oxidation of the steroid nucleus and side chain, as well as hydrolysis of the carboxylic acid group under certain conditions. The presence of a double bond in the sterol ring system makes it particularly prone to oxidation.

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Unexpectedly low assay results for this compound. Degradation due to improper storage (exposure to heat, light, or air).1. Review storage conditions. Ensure the compound is stored at the recommended temperature, protected from light, and under an inert atmosphere.2. Perform a purity check using a validated analytical method (e.g., HPLC).3. If degradation is confirmed, procure a new, quality-controlled batch of this compound.
Appearance of unknown peaks in HPLC analysis. Formation of degradation products.1. Conduct forced degradation studies (see Experimental Protocols) to intentionally generate degradation products and identify their retention times.2. Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and elucidate the structure of the degradation products.3. Re-evaluate the stability of your experimental solutions and storage conditions.
Inconsistent results between experimental replicates. Inconsistent sample handling leading to variable degradation.1. Standardize all sample preparation and handling procedures.2. Prepare fresh solutions for each experiment from a properly stored stock.3. Minimize the exposure of samples to harsh conditions (e.g., elevated temperature, direct light) during experimentation.
Physical changes in the solid this compound (e.g., discoloration). Significant degradation has occurred.1. Do not use the material for experiments.2. Discard the degraded batch and obtain a fresh supply.3. Review and improve storage and handling protocols to prevent future degradation.

Quantitative Data on Stability

Due to the limited availability of specific long-term stability data for this compound, the following table provides a representative example of stability data for a related bile acid, cholic acid, under different storage conditions. This data is intended to be illustrative of the types of changes that might be expected.

Table 1: Illustrative Stability of a Bile Acid Analogue (Cholic Acid) Over 12 Months

Storage ConditionTime PointAssay (%)Total Impurities (%)
25°C / 60% RH0 Months99.80.2
3 Months99.50.5
6 Months99.10.9
12 Months98.21.8
40°C / 75% RH0 Months99.80.2
3 Months98.02.0
6 Months96.53.5
-20°C0 Months99.90.1
6 Months99.80.2
12 Months99.70.3

Data is hypothetical and based on typical stability profiles for bile acids.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways for this compound and to develop a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid this compound at 80°C for 48 hours.

    • Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Sample Analysis:

    • After the specified stress period, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the stressed samples using a validated HPLC method with a photodiode array (PDA) detector to separate and detect the parent drug and any degradation products. An LC-MS can be used for the identification of degradation products.[2][4]

Protocol 2: Long-Term Stability Testing

Objective: To evaluate the stability of this compound under defined long-term storage conditions.

Methodology:

  • Sample Preparation: Aliquot the this compound (solid form and in solution) into appropriate, well-sealed containers.

  • Storage Conditions: Store the samples under the following ICH recommended conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Refrigerated: 5°C ± 3°C

    • Frozen: -20°C ± 5°C

  • Testing Frequency: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 24, and 36 months for long-term studies; 0, 3, and 6 months for accelerated studies).[5]

  • Analysis: At each time point, analyze the samples for appearance, assay (purity), and degradation products using a validated stability-indicating HPLC method.

Visualizations

cluster_workflow Troubleshooting Workflow for this compound Stability start Inconsistent Experimental Results or Suspected Degradation check_storage Verify Storage Conditions (Temp, Light, Atmosphere) start->check_storage analytical_test Perform Analytical Purity Test (e.g., HPLC) check_storage->analytical_test Conditions OK quarantine Quarantine and Discard Affected Batch check_storage->quarantine Conditions Improper degradation_detected Degradation Detected? analytical_test->degradation_detected degradation_detected->quarantine Yes end Proceed with Experiment degradation_detected->end No new_batch Procure New, QC-Verified This compound quarantine->new_batch review_protocols Review and Revise Storage & Handling Protocols new_batch->review_protocols review_protocols->end

Caption: Troubleshooting workflow for addressing this compound stability issues.

cluster_pathway Potential Degradation Pathways of this compound apocholic_acid This compound (Unsaturated Bile Acid) oxidation Oxidation Products (e.g., epoxides, ketones) apocholic_acid->oxidation O₂, Light, Heat hydrolysis Hydrolysis Products apocholic_acid->hydrolysis Acid/Base isomerization Isomerization Products apocholic_acid->isomerization Heat, pH

Caption: Potential degradation pathways for this compound.

cluster_exp_workflow Experimental Workflow for Stability Indicating Method Development start Start forced_degradation Perform Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) start->forced_degradation hplc_dev Develop HPLC Method to Separate Parent Drug and Degradants forced_degradation->hplc_dev method_validation Validate HPLC Method (Specificity, Linearity, Accuracy, Precision) hplc_dev->method_validation stability_study Initiate Long-Term and Accelerated Stability Studies method_validation->stability_study end End stability_study->end

Caption: Workflow for developing a stability-indicating analytical method.

References

Technical Support Center: Apocholic Acid Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential interference from apocholic acid in fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my fluorescence-based assay?

This compound is a secondary bile acid, meaning it is formed through the metabolic activity of gut bacteria on primary bile acids synthesized in the liver.[1] Like other bile acids, it has a steroidal structure and is amphipathic, possessing both hydrophobic (fat-soluble) and hydrophilic (water-soluble) regions.[2] This amphipathic nature is key to its biological function in fat digestion but can also lead to interference in biochemical assays. While native bile acids themselves are not typically fluorescent, their presence in a sample can lead to inaccurate measurements through mechanisms such as fluorescence quenching or through autofluorescence if the sample matrix (like bile) contains other fluorescent components.[3][4]

Q2: What are the primary mechanisms of interference caused by compounds like this compound in fluorescence assays?

There are two main ways a compound like this compound can interfere with a fluorescence-based assay:

  • Fluorescence Quenching: The compound reduces the fluorescence signal of the assay's fluorophore. This can happen through various processes, including collisional quenching (where the compound directly interacts with the excited fluorophore) or the formation of a non-fluorescent complex.[5][6] This can lead to false-negative or underestimated results.

  • Autofluorescence: While this compound itself is not expected to be fluorescent in the visible spectrum, complex biological samples containing it (such as bile or liver lysates) may exhibit autofluorescence due to other endogenous molecules like bilirubin.[4][7] This inherent fluorescence can increase the background signal, potentially leading to false-positive results.[6]

Q3: At what concentrations might I expect to see interference from this compound?

The concentration at which this compound may cause interference is assay-dependent and will be influenced by the specific fluorophore used, the assay buffer conditions, and the presence of other molecules. It is important to consider the physiologically relevant concentrations of bile acids in your samples. For instance, bile acid concentrations can range from nanograms to micrograms per milliliter in human plasma.[8][9][10] this compound, being amphipathic, can also form micelles above a certain concentration known as the critical micelle concentration (CMC), which can alter its interaction with other molecules in the assay.[11][12][13]

Q4: How can I determine if this compound is interfering with my assay?

The most effective way to determine if this compound is causing interference is to run a set of control experiments. These controls are designed to isolate the potential effects of this compound on the fluorescence signal. The two primary control experiments are an autofluorescence check and a quenching check. Detailed protocols for these experiments are provided in the Troubleshooting Guide section.

Troubleshooting Guide

If you suspect that this compound is interfering with your fluorescence-based assay, follow these steps to diagnose and mitigate the issue.

Step 1: Perform Control Experiments

The first step is to determine if this compound is causing autofluorescence or fluorescence quenching in your assay system.

  • Autofluorescence Check: This experiment will determine if this compound, or the sample matrix it is in, is contributing to the overall fluorescence signal.

  • Quenching Check: This experiment will determine if this compound is reducing the signal from your fluorescent probe.

Detailed protocols for these essential control experiments are provided in the "Experimental Protocols" section below.

Step 2: Analyze the Results of Your Control Experiments

The results from your control experiments will guide your next steps. The logical workflow for troubleshooting is outlined in the diagram below.

troubleshooting_workflow start Suspected this compound Interference control_exp Perform Autofluorescence and Quenching Control Experiments start->control_exp analyze_results Analyze Control Results control_exp->analyze_results autofluorescence Significant Autofluorescence Detected analyze_results->autofluorescence Autofluorescence? quenching Significant Quenching Detected analyze_results->quenching Quenching? no_interference No Significant Interference Detected analyze_results->no_interference Neither? mitigation_auto Mitigation Strategies for Autofluorescence autofluorescence->mitigation_auto mitigation_quench Mitigation Strategies for Quenching quenching->mitigation_quench other_issues Investigate Other Potential Assay Problems no_interference->other_issues

Caption: Troubleshooting workflow for this compound interference.

Step 3: Implement Mitigation Strategies

Based on the type of interference detected, you can implement one or more of the following strategies.

Table 1: Mitigation Strategies for this compound Interference

Interference TypeMitigation StrategyDescription
Autofluorescence Subtract Background: If the autofluorescence is consistent, you can subtract the signal from the "this compound Only" control from your experimental wells.
Use a Red-Shifted Fluorophore: Autofluorescence from biological molecules is often more pronounced at shorter (blue/green) wavelengths. Switching to a fluorophore that excites and emits at longer (red) wavelengths can help to avoid this interference.
Increase Fluorophore Concentration: If possible, increasing the concentration of your fluorescent probe can improve the signal-to-background ratio.
Quenching Change Fluorophore: This compound may quench certain fluorophores more effectively than others. Testing a different fluorophore with a different chemical structure may resolve the issue.
Modify Assay Buffer: The composition of the assay buffer (e.g., pH, ionic strength, presence of detergents) can influence the interaction between this compound and the fluorophore. Systematically varying these parameters may reduce quenching.
Decrease this compound Concentration: If experimentally feasible, reducing the concentration of this compound in the assay can lessen the quenching effect.

Experimental Protocols

Protocol 1: Autofluorescence Check

Objective: To determine if this compound contributes to the measured fluorescence signal at the assay's excitation and emission wavelengths.

Materials:

  • This compound stock solution

  • Assay buffer (the same buffer used in your main experiment)

  • Multi-well plate (e.g., 96-well or 384-well, compatible with your plate reader)

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer. The concentration range should cover and exceed the concentrations used in your main experiment.

  • Add the this compound dilutions to the wells of the microplate.

  • Include a "buffer only" control (blank).

  • Read the fluorescence of the plate using the same excitation and emission wavelengths and instrument settings (e.g., gain) as your main assay.

Data Analysis:

  • Subtract the average fluorescence of the "buffer only" wells from the fluorescence of the wells containing this compound.

  • If the resulting fluorescence intensity is significantly above the blank and increases with this compound concentration, then autofluorescence is present.

autofluorescence_check cluster_prep Plate Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep1 Prepare serial dilutions of This compound in assay buffer prep2 Add dilutions to plate prep1->prep2 prep3 Add 'buffer only' blank prep2->prep3 measure Read plate at assay's ex/em wavelengths prep3->measure analysis1 Subtract blank from This compound wells measure->analysis1 analysis2 Evaluate signal increase with concentration analysis1->analysis2 result1 Autofluorescence Detected analysis2->result1 Yes result2 No Significant Autofluorescence analysis2->result2 No

Caption: Experimental workflow for the autofluorescence check.

Protocol 2: Quenching Check

Objective: To determine if this compound reduces the fluorescence signal of the assay's fluorophore.

Materials:

  • This compound stock solution

  • Fluorescent probe (the same one used in your main experiment) at the final assay concentration

  • Assay buffer

  • Multi-well plate

  • Fluorescence plate reader

Procedure:

  • Prepare solutions in the wells of the microplate as described in the table below.

Well TypeComponents
Fluorophore Only Assay Buffer + Fluorescent Probe
Fluorophore + this compound Assay Buffer + Fluorescent Probe + this compound (at various concentrations)
Blank Assay Buffer Only
  • Incubate the plate under the same conditions as your main experiment (if applicable).

  • Read the fluorescence of the plate using the same instrument settings as your main assay.

Data Analysis:

  • Subtract the average fluorescence of the "Blank" wells from the "Fluorophore Only" and "Fluorophore + this compound" wells.

  • If the corrected fluorescence of the "Fluorophore + this compound" wells is significantly lower than the "Fluorophore Only" wells and decreases with increasing this compound concentration, then quenching is occurring.

quenching_check cluster_prep Plate Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep1 Prepare three sets of wells: 1. Fluorophore Only 2. Fluorophore + this compound 3. Blank (Buffer Only) measure Read plate at assay's ex/em wavelengths prep1->measure analysis1 Subtract blank from all other wells measure->analysis1 analysis2 Compare signal of 'Fluorophore Only' to 'Fluorophore + this compound' analysis1->analysis2 result1 Quenching Detected analysis2->result1 Signal Decreased result2 No Significant Quenching analysis2->result2 No Change

Caption: Experimental workflow for the quenching check.

By following these troubleshooting guides and experimental protocols, researchers can effectively identify and mitigate potential interference from this compound in their fluorescence-based assays, leading to more accurate and reliable experimental data.

References

Technical Support Center: Analysis of Cholic Acid and Other Bile Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the sample preparation and analysis of bile acids, with a specific focus on preventing degradation.

A Note on "Apicholic Acid": Our internal database and a comprehensive review of the scientific literature did not yield information on a compound named "apicholic acid." It is highly probable that this is a misspelling of cholic acid , a primary bile acid extensively studied in biomedical research. This guide will, therefore, focus on cholic acid and other common bile acids. We recommend verifying the chemical identity of your analyte.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of cholic acid degradation during sample preparation?

A1: Cholic acid and other bile acids are susceptible to degradation from several factors during sample preparation. The main causes include:

  • pH Extremes: Both highly acidic and alkaline conditions can lead to the degradation of cholic acid. One study demonstrated that acidic stress (0.5 M HCl at 98–100 °C for 5 hours) resulted in a 6.1% degradation of cholic acid.[1]

  • High Temperatures: Elevated temperatures can accelerate the degradation of bile acids. It is crucial to keep samples cool during processing and storage.

  • Oxidation: The presence of oxidizing agents can lead to the degradation of bile acids. For instance, exposure to 3% hydrogen peroxide at 40°C for 24 hours can cause a minor degradation of about 0.95%.[1]

  • Light Exposure: Although some studies suggest cholic acid is relatively stable under photolytic conditions (experiencing about 0.60% degradation when exposed to 4500 ± 500 Lx for 14 days), it is still good practice to protect samples from light, especially during long-term storage, by using amber vials or covering containers with foil.[1]

  • Enzymatic Activity: Biological samples contain enzymes that can metabolize bile acids. Prompt quenching of enzymatic activity is essential for accurate quantification.

Q2: How should I store my biological samples to ensure the stability of cholic acid?

A2: Proper storage is critical for maintaining the integrity of bile acids in biological samples. For short-term storage, it is recommended to keep samples at 4°C. For long-term stability, samples should be stored at -80°C. It is also advisable to minimize freeze-thaw cycles, as this can affect the stability of some analytes.

Q3: What are the most common sample preparation techniques for analyzing cholic acid in biological matrices?

A3: The two most widely used techniques for extracting bile acids from biological samples like plasma, serum, and tissues are:

  • Protein Precipitation (PPT): This is a simple and rapid method where a cold organic solvent, such as acetonitrile (B52724) or methanol (B129727), is added to the sample to precipitate proteins. The supernatant containing the bile acids is then collected for analysis.

  • Solid-Phase Extraction (SPE): This technique provides a cleaner extract by using a sorbent material to selectively retain the bile acids while other matrix components are washed away. This method is particularly useful for complex matrices to reduce matrix effects in LC-MS analysis.

Q4: I'm observing poor peak shapes and low sensitivity in my LC-MS analysis of cholic acid. What could be the cause?

A4: Poor chromatography and low sensitivity are common issues in bile acid analysis. Several factors could be responsible:

  • Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of cholic acid in the mass spectrometer, leading to inaccurate quantification and poor sensitivity.

  • Inappropriate Mobile Phase: The pH and composition of the mobile phase are crucial for good peak shape. For bile acids, a mobile phase consisting of an aqueous component with a small amount of acid (e.g., formic acid) and an organic solvent like acetonitrile or methanol is typically used.

  • Column Contamination: Buildup of matrix components on the analytical column can lead to peak tailing, broadening, and loss of resolution.

  • Suboptimal Ionization Source Parameters: The settings of the mass spectrometer's ion source, such as temperature and gas flows, need to be optimized for bile acids to achieve the best sensitivity.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the analysis of cholic acid and other bile acids.

Problem Potential Cause Recommended Solution
Low Recovery of Cholic Acid Incomplete protein precipitation. Ensure a sufficient volume of cold organic solvent is used (typically a 3:1 or 4:1 ratio of solvent to sample). Vortex the mixture thoroughly and centrifuge at a high speed to ensure complete protein pelleting.
Inefficient Solid-Phase Extraction (SPE). Optimize the SPE method by testing different sorbents, wash solutions, and elution solvents. Ensure the sample pH is appropriate for retention on the chosen sorbent.
Degradation during sample processing. Keep samples on ice throughout the extraction process. Use antioxidants if oxidative degradation is suspected. Process samples as quickly as possible.
Poor Reproducibility (High %RSD) Inconsistent sample handling. Standardize all sample preparation steps, including vortexing times, centrifugation speeds and times, and evaporation conditions. Use calibrated pipettes.
Matrix effects. Use a stable isotope-labeled internal standard for cholic acid to compensate for variability in extraction and ionization. Consider a more rigorous sample cleanup method like SPE.
Instrument variability. Ensure the LC-MS system is properly equilibrated before analysis. Check for leaks in the system.
Poor Peak Shape (Tailing or Fronting) Column overload. Dilute the sample or inject a smaller volume.
Mismatch between injection solvent and mobile phase. The injection solvent should be of similar or weaker strength than the initial mobile phase to ensure good peak focusing on the column.
Column degradation. Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.
Low Sensitivity/Signal Intensity Ion suppression from matrix components. Improve sample cleanup using SPE. Optimize the chromatography to separate cholic acid from interfering compounds.
Suboptimal MS parameters. Tune the mass spectrometer specifically for cholic acid to determine the optimal ionization and fragmentation parameters.
Degradation of cholic acid. Re-evaluate sample handling and storage conditions to minimize degradation.
Ghost Peaks or Carryover Contamination from a previous injection. Implement a robust needle wash protocol on the autosampler. Inject blank samples between high-concentration samples to check for carryover.
Contaminated LC system. Flush the entire LC system, including the column, with a strong solvent.

Quantitative Data on Cholic Acid Stability

The following table summarizes available data on the degradation of cholic acid under various stress conditions. It is important to note that degradation is highly dependent on the specific conditions (e.g., concentration, matrix, exact temperature, and pH). Therefore, it is recommended to perform your own stability studies for your specific experimental conditions.

Condition Description Degradation (%) Reference
Acidic Stress 0.5 M HCl at 98-100 °C for 5 hours6.1[1]
Alkaline Stress 0.5 M NaOH at 98-100 °C for 5 hoursNot specified, but implied to be low[1]
Oxidative Stress 3% H₂O₂ at 40 °C for 24 hours0.95[1]
Thermal Stress (Solid) 80 °C for 14 days0.82[1]
Photolytic Stress 4500 ± 500 Lx for 14 days0.60[1]

Experimental Protocols

Protocol 1: Protein Precipitation for Cholic Acid Extraction from Plasma/Serum

Materials:

  • Plasma or serum sample

  • Acetonitrile (ACN), ice-cold

  • Internal standard solution (e.g., deuterated cholic acid in ACN)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma or serum into a microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 50:50 methanol:water) for LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Cholic Acid from Urine

Materials:

  • Urine sample

  • SPE cartridges (e.g., C18)

  • Methanol

  • Water

  • Formic acid

  • SPE vacuum manifold

Procedure:

  • Condition the SPE cartridge: Pass 1 mL of methanol through the cartridge, followed by 1 mL of water.

  • Load the sample: Acidify the urine sample to approximately pH 3 with formic acid. Load 1 mL of the acidified urine onto the conditioned SPE cartridge.

  • Wash the cartridge: Pass 1 mL of water through the cartridge to remove salts and other polar impurities.

  • Elute the cholic acid: Elute the cholic acid from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporate and reconstitute: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable solvent for LC-MS analysis.

Visualizations

Sample Preparation Workflow for LC-MS Analysis of Bile Acids

BileAcid_Workflow cluster_sample_collection Sample Collection cluster_extraction Extraction cluster_ppt Protein Precipitation cluster_spe Solid-Phase Extraction (SPE) cluster_downstream Downstream Processing Sample Biological Sample (Plasma, Serum, Tissue, etc.) Add_IS Add Internal Standard Sample->Add_IS Homogenization Homogenization (for tissues) Add_IS->Homogenization if applicable Extraction_Method Extraction Method Add_IS->Extraction_Method if not tissue Homogenization->Extraction_Method PPT Add Cold Organic Solvent (e.g., Acetonitrile) Extraction_Method->PPT Method 1 Condition Condition Cartridge Extraction_Method->Condition Method 2 Vortex Vortex PPT->Vortex Centrifuge_PPT Centrifuge Vortex->Centrifuge_PPT Supernatant Collect Supernatant Centrifuge_PPT->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Load Load Sample Condition->Load Wash Wash Load->Wash Elute Elute Wash->Elute Elute->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS Analysis Reconstitution->LCMS

Caption: Workflow for bile acid sample preparation for LC-MS analysis.

References

challenges in working with apocholic acid in the lab

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Apocholic Acid Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for working with this compound in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary research applications?

This compound is an unsaturated secondary bile acid.[1] In the laboratory, it is often used to investigate cellular signaling pathways, particularly those involving the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5).[2][3][4] Research applications include studying its role in metabolic diseases, inflammatory responses, and cancer biology.

Q2: What are the recommended storage conditions for this compound?

To ensure stability, this compound powder should be stored at -20°C for up to three years. In solvent, it should be stored at -80°C for up to six months or at -20°C for up to one month.[5]

Q3: How should I prepare a stock solution of this compound?

Due to its limited aqueous solubility, this compound is typically dissolved in an organic solvent to prepare a stock solution.[6] Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are commonly used. For example, deoxycholic acid, a related bile acid, is soluble in ethanol and DMSO at approximately 20 mg/mL.[7] It is recommended to prepare fresh dilutions from the stock solution for each experiment to minimize degradation.[8]

Troubleshooting Guides

Issue 1: Solubility and Precipitation

Problem: My this compound is precipitating out of solution, especially when added to aqueous buffers or cell culture media.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Low Aqueous Solubility This compound has limited solubility in water.[6] Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol. When diluting into aqueous solutions, do so gradually while vortexing to avoid localized high concentrations that can lead to precipitation.
Solvent Concentration The final concentration of the organic solvent (e.g., DMSO) in your experimental setup may be too low to maintain solubility. However, high concentrations of organic solvents can be toxic to cells. Aim for a final DMSO concentration below 0.5% in cell culture experiments.[8]
pH of the Solution The solubility of bile acids can be pH-dependent. Adjusting the pH of your buffer may improve solubility.
Aggregation At high concentrations, bile acids can form micelles or aggregates, which can affect their bioavailability and lead to precipitation.[2] Whenever possible, work with concentrations below the critical micelle concentration (CMC). The CMC for cholic acid, a related bile acid, can be influenced by factors like the presence of salts.[9]

Table 1: General Solubility of Related Bile Acids in Common Solvents

Solvent Deoxycholic Acid Solubility Galloyl-CoA Solubility in PBS (pH 7.2)
DMSO ~20 mg/mL[7]-
Ethanol ~20 mg/mL[7]-
Dimethylformamide (DMF) ~30 mg/mL[7]-
PBS (pH 7.2) ~0.5 mg/mL (in a 1:1 DMF:PBS solution)[7]~2 mg/mL[10]

Note: This data is for related bile acids and should be used as a guideline. It is recommended to determine the specific solubility of your this compound lot in your experimental system.

Issue 2: Inconsistent or Unexpected Experimental Results

Problem: I am observing high variability or unexpected outcomes in my in vitro assays with this compound.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Compound Instability This compound may degrade if not stored or handled properly. Ensure the powder is stored at -20°C and stock solutions at -80°C.[5] Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.[8]
Off-Target Effects The observed cellular effects may not be solely due to the intended target (e.g., FXR or TGR5). Include appropriate controls, such as using known agonists or antagonists for the suspected receptors, or using cell lines with knockdown or knockout of the target receptor to confirm specificity.[8]
Micelle Formation At concentrations above the CMC, this compound can form micelles, which may alter its interaction with cells and assay components, leading to non-specific effects.[2] If possible, determine the CMC of this compound in your experimental buffer and work below this concentration.
Assay Interference This compound may interfere with assay components. For example, it could have intrinsic fluorescence or absorbance at the wavelengths used for detection. Run controls with this compound in the assay buffer without cells to check for background signals.[8]
Vehicle Control Issues The solvent used to dissolve this compound (e.g., DMSO) can have its own biological effects. Ensure the final vehicle concentration is consistent across all experimental and control groups and is at a non-toxic level for your cells.[8]

Experimental Protocols

Protocol 1: General Cell Viability Assay (MTT)

This protocol provides a general method for assessing the effect of this compound on cell viability using an MTT assay.[11]

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound stock solution (in DMSO or ethanol)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium from your stock solution. Ensure the final solvent concentration is consistent and non-toxic across all wells. Replace the existing medium with the medium containing the different concentrations of this compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Protocol 2: General FXR Reporter Assay

This protocol describes a general method to assess the activation of the Farnesoid X Receptor (FXR) by this compound using a luciferase reporter assay.[12]

Materials:

  • Host cell line (e.g., HEK293T or HepG2)

  • FXR expression plasmid

  • Luciferase reporter plasmid containing FXR response elements (FXREs)

  • A control plasmid for transfection normalization (e.g., Renilla luciferase or β-galactosidase)

  • Transfection reagent

  • This compound stock solution

  • Known FXR agonist (e.g., GW4064) as a positive control

  • Luciferase assay reagent

Procedure:

  • Transfection: Co-transfect the host cells with the FXR expression plasmid, the FXRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.

  • Cell Plating: After transfection, seed the cells into a 96-well white, clear-bottom plate and allow them to recover and express the plasmids for 18-24 hours.

  • Compound Treatment: Prepare working solutions of this compound, the positive control, and a vehicle control in serum-free medium. Replace the medium in the wells with the treatment solutions.

  • Incubation: Incubate the plate for 18-24 hours at 37°C.

  • Luciferase Assay: Lyse the cells and measure the firefly and control (e.g., Renilla) luciferase activities according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Normalize the firefly luciferase activity to the control luciferase activity to account for variations in transfection efficiency and cell number.

Protocol 3: General TGR5 Activation Assay (cAMP Measurement)

This protocol outlines a general method to measure the activation of TGR5 by this compound by quantifying intracellular cyclic AMP (cAMP) levels.[7][13][14]

Materials:

  • Cell line endogenously or exogenously expressing TGR5

  • This compound stock solution

  • Known TGR5 agonist (e.g., INT-777) as a positive control

  • cAMP assay kit (e.g., ELISA-based)

Procedure:

  • Cell Culture: Culture the TGR5-expressing cells to the desired confluency.

  • Compound Treatment: Treat the cells with various concentrations of this compound, a positive control, and a vehicle control for a specified time (e.g., 30-60 minutes). The treatment is often performed in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Cell Lysis: Lyse the cells according to the protocol of the chosen cAMP assay kit to release intracellular cAMP.

  • cAMP Measurement: Quantify the cAMP levels in the cell lysates using the assay kit.

  • Data Analysis: Compare the cAMP levels in the this compound-treated cells to the vehicle-treated cells to determine the extent of TGR5 activation.

Visualizations

apocholic_acid_troubleshooting cluster_solubility Solubility Issues cluster_results Inconsistent Results cluster_solutions Potential Solutions Precipitation Precipitation Low_Aqueous_Solubility Low Aqueous Solubility Precipitation->Low_Aqueous_Solubility High_Solvent_Concentration High Solvent Concentration Precipitation->High_Solvent_Concentration pH_Issue pH Issue Precipitation->pH_Issue Aggregation Aggregation/Micelle Formation Precipitation->Aggregation Use_Organic_Stock Use Organic Stock & Gradual Dilution Low_Aqueous_Solubility->Use_Organic_Stock Optimize_Solvent_Conc Optimize Final Solvent % High_Solvent_Concentration->Optimize_Solvent_Conc Adjust_pH Adjust Buffer pH pH_Issue->Adjust_pH Work_Below_CMC Work Below CMC Aggregation->Work_Below_CMC Variability Variability Instability Compound Instability Variability->Instability Off_Target Off-Target Effects Variability->Off_Target Assay_Interference Assay Interference Variability->Assay_Interference Vehicle_Effects Vehicle Effects Variability->Vehicle_Effects Proper_Storage Proper Storage & Fresh Dilutions Instability->Proper_Storage Use_Controls Use Specific Controls Off_Target->Use_Controls Run_Blanks Run Compound Blanks Assay_Interference->Run_Blanks Consistent_Vehicle_Control Consistent Vehicle Control Vehicle_Effects->Consistent_Vehicle_Control

Caption: Troubleshooting workflow for common this compound lab issues.

bile_acid_signaling cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Apocholic_Acid This compound TGR5 TGR5 Apocholic_Acid->TGR5 FXR FXR Apocholic_Acid->FXR Enters Cell AC Adenylate Cyclase TGR5->AC cAMP cAMP AC->cAMP RXR RXR FXR->RXR FXRE FXR Response Element FXR->FXRE Binds RXR->FXRE Target_Genes Target Gene Expression FXRE->Target_Genes

Caption: Generalized bile acid signaling pathways via TGR5 and FXR.

References

optimizing buffer conditions for apocholic acid stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for apocholic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions to ensure the stability of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its handling and use.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in solution?

A1: The stability of this compound, like other unsaturated bile acids, is primarily affected by several factors:

  • pH: Extreme acidic or alkaline conditions can promote hydrolysis or other chemical modifications.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Oxidation: The double bond in the this compound structure makes it susceptible to oxidation, especially in the presence of reactive oxygen species (ROS) or exposure to air over prolonged periods.

  • Light: Prolonged exposure to light, particularly UV light, can potentially induce degradation.

  • Enzymatic Degradation: In biological matrices such as cell lysates or tissue homogenates, endogenous enzymes may metabolize this compound.

Q2: What is the recommended way to store this compound powder and its stock solutions?

A2: Proper storage is crucial for maintaining the integrity of this compound. The following storage conditions are recommended:

FormStorage TemperatureRecommended Duration
Powder -20°CUp to several years
In Solvent (e.g., DMSO) -80°CUp to 6 months[1]

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[1]

Q3: What solvents are recommended for preparing this compound stock solutions?

A3: this compound is a hydrophobic molecule with limited solubility in water.[2] For in vitro experiments, the following solvents are commonly used to prepare high-concentration stock solutions:

When preparing solutions, it may be beneficial to use sonication to ensure complete dissolution. For cell-based assays, ensure that the final concentration of the organic solvent in the culture medium is non-toxic to the cells (typically <0.1% for DMSO).

Q4: How can I minimize the oxidation of this compound in my experimental buffer?

A4: To minimize oxidation, consider the following precautions:

  • Use freshly prepared buffers: Degas aqueous buffers before use to remove dissolved oxygen.

  • Inert Atmosphere: For long-term experiments, consider preparing and running the experiment under an inert atmosphere (e.g., nitrogen or argon).

  • Antioxidants: The addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to organic stock solutions may be considered, but its compatibility with the experimental system must be verified.

  • Light Protection: Protect solutions from light by using amber vials or wrapping containers in aluminum foil.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible results in cell-based assays.
  • Potential Cause: Degradation of this compound in the culture medium during the incubation period.

  • Recommended Solutions:

    • Conduct a Stability Study: Perform a time-course experiment to assess the stability of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2). A detailed protocol for a stability study is provided below.

    • Minimize Incubation Time: If significant degradation is observed, consider reducing the incubation time if experimentally feasible.

    • Replenish this compound: For longer incubation periods, it may be necessary to replenish the medium with freshly diluted this compound at regular intervals.

    • Control for Degradation Products: Be aware that degradation products may have their own biological activities. If degradation is unavoidable, consider a "vehicle" control where the this compound has been pre-incubated in the medium for the same duration as the experiment to assess the effects of the degradation products.

Issue 2: Precipitation of this compound in aqueous buffers.
  • Potential Cause: The concentration of this compound exceeds its solubility limit in the aqueous buffer.

  • Recommended Solutions:

    • pH Adjustment: The solubility of bile acids can be pH-dependent. Adjusting the pH of the buffer may improve solubility. For acidic compounds, increasing the pH can enhance solubility by deprotonating the carboxylic acid group.

    • Use of a Carrier Protein: For cell culture experiments, complexing this compound with a carrier protein like fatty acid-free bovine serum albumin (BSA) can significantly improve its solubility and stability in aqueous media.

    • Lower the Concentration: If possible, perform experiments at a lower concentration of this compound.

    • Initial Dissolution in Organic Solvent: Ensure that the this compound is fully dissolved in a small volume of an appropriate organic solvent before its final dilution in the aqueous buffer.

Illustrative Stability Data

The following table presents hypothetical data to illustrate the expected stability trends of this compound under various buffer conditions. This data is for illustrative purposes only and should be confirmed experimentally for your specific buffer system. The stability is presented as the percentage of this compound remaining after a 24-hour incubation.

Buffer pHTemperature% this compound Remaining (Hypothetical)
5.04°C95%
5.025°C85%
5.037°C70%
7.44°C98%
7.425°C92%
7.437°C88%
9.04°C90%
9.025°C80%
9.037°C65%

General Trend: this compound is expected to be most stable at neutral to slightly alkaline pH and at lower temperatures. Stability generally decreases at more acidic or alkaline pH and at higher temperatures.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
  • Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent moisture condensation.

  • Weigh: In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound powder.

  • Dissolve: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Mix: Vortex the tube briefly to mix the contents.

  • Sonicate: Sonicate the solution for 5-10 minutes in a water bath sonicator to ensure complete dissolution.

  • Aliquot: Dispense the stock solution into single-use, amber microcentrifuge tubes.

  • Store: Store the aliquots at -80°C.

Protocol 2: Forced Degradation Study to Assess this compound Stability

This protocol provides a framework for a forced degradation study to identify the degradation pathways and to develop a stability-indicating analytical method.

  • Prepare Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose the this compound solution to the following stress conditions in separate experiments:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for various time points.

    • Oxidation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for various time points.

    • Thermal Degradation: Incubate the stock solution at a high temperature (e.g., 80°C) for various time points.

    • Photodegradation: Expose the stock solution to a light source (e.g., a photostability chamber) for a defined period.

  • Neutralization: After the incubation period, neutralize the acidic and basic samples.

  • Sample Analysis: Analyze all the stressed samples, along with an unstressed control sample, using a stability-indicating analytical method, such as LC-MS/MS.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control. A loss in the peak area of this compound and the appearance of new peaks indicate degradation. This allows for the identification of significant degradation products and the determination of the stability of this compound under different conditions.

Protocol 3: Stability-Indicating LC-MS/MS Method for this compound

This is a general LC-MS/MS method that can be optimized for the analysis of this compound and its potential degradation products.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.9 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.

  • Gradient Elution:

    • Start with a low percentage of mobile phase B and gradually increase to elute this compound and its more hydrophobic degradation products.

    • A typical gradient might run from 5% B to 95% B over 10-15 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) to monitor for the parent ion of this compound and its specific fragment ions. Potential degradation products (e.g., hydroxylated or oxidized forms) should also be monitored.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Bile acid signaling pathways involving TGR5 and FXR.

Stability_Workflow start Start prepare_stock Prepare this compound Stock Solution (e.g., 1 mg/mL) start->prepare_stock stress_conditions Apply Stress Conditions prepare_stock->stress_conditions acid Acid Hydrolysis (0.1 M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stress_conditions->base oxidation Oxidation (3% H2O2, RT) stress_conditions->oxidation thermal Thermal (80°C) stress_conditions->thermal photo Photodegradation (Light Exposure) stress_conditions->photo control Unstressed Control stress_conditions->control analysis LC-MS/MS Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis control->analysis evaluation Evaluate Degradation Profile (Compare to Control) analysis->evaluation end End evaluation->end

Caption: Workflow for a forced degradation study of this compound.

References

apocholic acid aggregation prevention in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective preparation and storage of apocholic acid stock solutions, with a focus on preventing aggregation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is aggregation a concern?

This compound is an unsaturated bile acid derived from cholic acid.[1] Like other bile acids, it is amphipathic, meaning it has both hydrophobic (water-repelling) and hydrophilic (water-attracting) regions.[2] This property makes it susceptible to aggregation in aqueous solutions, where molecules cluster together to minimize the exposure of their hydrophobic parts to water. Aggregation can lead to precipitation, inaccurate concentration measurements, and reduced biological activity in experiments.

Q2: What are the primary signs of this compound aggregation in a stock solution?

The primary signs of aggregation include the solution appearing cloudy or hazy, the formation of visible particulates, or the appearance of a precipitate at the bottom of the container. These issues can occur immediately upon dissolution or over time during storage.

Q3: What are the recommended solvents for preparing this compound stock solutions?

This compound has limited solubility in water but is soluble in organic solvents.[2] For initial stock solution preparation, water-miscible organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are recommended. These can then be carefully diluted into aqueous buffers for final working concentrations. For certain applications, a small amount of a base like sodium hydroxide (B78521) (NaOH) can be used to deprotonate the carboxylic acid group, increasing its aqueous solubility.[3]

Q4: How should this compound stock solutions be stored to minimize aggregation?

To minimize aggregation and degradation, concentrated stock solutions in anhydrous organic solvents like DMSO or ethanol should be stored at -20°C or -80°C.[4] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can promote aggregation.[4] Protect solutions from light to prevent potential degradation.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and handling of this compound solutions.

IssuePotential CauseTroubleshooting StepExpected Outcome
Precipitate forms immediately upon dissolving in an aqueous buffer. Low Solubility: this compound is poorly soluble in neutral aqueous solutions.[2]1. First, dissolve the this compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol to create a concentrated stock solution.[6]2. Slowly add the stock solution to the aqueous buffer while vortexing to ensure rapid mixing.A clear solution should form.
pH is too low: At a pH below its pKa, the carboxylic acid group is protonated, reducing its solubility.[6]1. Prepare a stock solution in an organic solvent.2. Add the stock to a buffer with a pH of 7.2-7.4. Alternatively, for direct dissolution in an aqueous medium, use a small amount of 1N NaOH to dissolve the this compound before adding it to the medium and adjusting the final pH.[3]The deprotonated apocholate form is more soluble, resulting in a clear solution.
Stock solution becomes cloudy over time during storage. Aggregation during storage: Even in organic solvents, temperature fluctuations from freeze-thaw cycles can induce aggregation.[4]1. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[4]2. Store the aliquots at -80°C for long-term stability.The solution remains clear upon thawing for use.
Concentration is too high for the solvent system: The concentration may be above the solubility limit, leading to precipitation over time.1. Prepare a less concentrated stock solution.2. Consider adding a small percentage of a non-ionic surfactant like Tween 20 (0.01-0.05%) to the final working solution to improve stability.[7]The compound remains in solution.
Difficulty dissolving the this compound powder initially. Inadequate mixing: The powder may not be fully dispersed in the solvent.1. Vortex the solution for 1-2 minutes after adding the solvent.2. If necessary, use a bath sonicator to aid dissolution. Avoid excessive heat, which could degrade the compound.[4]Complete dissolution of the solid to form a clear solution.
Solvent quality: The presence of water in organic solvents can reduce the solubility of hydrophobic compounds.Use anhydrous (water-free) solvents for preparing concentrated stock solutions.Improved dissolution and stability of the stock solution.

Quantitative Data Summary

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₄H₃₈O₄[2]
Molecular Weight 390.56 g/mol [8]
Melting Point 175-176 °C[9][10]
Water Solubility 0.8 g/L (at 15 °C)[8]
XLogP3 3.5[8]

Table 2: Recommended Solvent Systems and Storage Conditions

Solvent SystemConcentration RangeStorage TemperatureNotes
DMSO 10-50 mM-20°C to -80°CRecommended for long-term storage of concentrated stock solutions.
Ethanol 10-50 mM-20°C to -80°CUse absolute ethanol. Can be used for studies where DMSO is not suitable.[11]
Aqueous Buffers (e.g., PBS, pH 7.4) < 1 mMUse immediatelyNot recommended for long-term storage due to aggregation risk.

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol provides a reliable method for preparing a stable stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated scale

Procedure:

  • Weighing: Accurately weigh out 3.91 mg of this compound powder and place it in a sterile vial.

  • Dissolution: Add 1 mL of anhydrous DMSO to the vial.

  • Mixing: Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. A clear solution should be obtained. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied.[4]

  • Aliquoting: To avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 50 µL) in sterile microcentrifuge tubes.[4]

  • Storage: Store the aliquots at -80°C for long-term stability.

Preparing a Working Solution: To prepare a working solution, thaw an aliquot of the stock solution at room temperature. While vortexing your aqueous experimental buffer, slowly add the required volume of the DMSO stock solution to achieve the desired final concentration. Ensure the final DMSO concentration in your working solution is low (typically <0.5%) to avoid solvent effects in biological assays.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_use Working Solution Preparation weigh 1. Weigh this compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso mix 3. Vortex/Sonicate to Dissolve add_dmso->mix aliquot 4. Aliquot into Single-Use Tubes mix->aliquot store 5. Store at -80°C aliquot->store thaw 6. Thaw Aliquot store->thaw dilute 7. Dilute into Aqueous Buffer thaw->dilute aggregation_prevention cluster_causes Factors Promoting Aggregation cluster_prevention Prevention Strategies hydrophobicity Amphipathic Nature aggregation This compound Aggregation/Precipitation hydrophobicity->aggregation concentration High Concentration concentration->aggregation low_ph Low pH (Protonated State) low_ph->aggregation freeze_thaw Freeze-Thaw Cycles freeze_thaw->aggregation organic_solvent Use Organic Solvents (DMSO, Ethanol) aggregation->organic_solvent control_ph Maintain pH > pKa (e.g., 7.4) aggregation->control_ph aliquoting Aliquot for Single Use aggregation->aliquoting proper_storage Store at -80°C aggregation->proper_storage

References

Technical Support Center: Apocholic Acid Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive resource for researchers, scientists, and drug development professionals working with apocholic acid. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and frequently asked questions to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an unsaturated secondary bile acid, a derivative of cholic acid.[1][2] Like other bile acids, it is recognized as a signaling molecule that can modulate various cellular pathways.[3] While its specific signaling interactions are still under investigation, based on the activity of structurally similar bile acids, it is presumed to interact with nuclear receptors such as the Farnesoid X Receptor (FXR) and the Vitamin D Receptor (VDR), as well as the membrane-bound G protein-coupled receptor TGR5.[4][5][6] Activation of these receptors can lead to the modulation of downstream signaling cascades, including the MAPK and NF-κB pathways, which are involved in inflammation, lipid metabolism, and cell proliferation.[7][8]

Q2: What are the primary challenges when working with this compound in vitro?

The main challenges include its low aqueous solubility, potential for oxidation due to its unsaturated nature, and the possibility of cytotoxicity at higher concentrations. Ensuring consistent and effective delivery to cells in culture requires careful preparation of stock and working solutions.

Q3: How should this compound be stored to ensure its stability?

Proper storage is crucial to maintain the integrity of this compound. The following storage conditions are recommended:

FormStorage TemperatureRecommended Duration
Powder-20°CUp to 3 years
In Solvent-80°CUp to 6 months

To prevent degradation, it is advisable to prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound experiments, offering potential causes and solutions.

Solubility and Stability Issues

Q: My this compound is precipitating in the cell culture medium. What should I do?

A: This is a common issue due to the low aqueous solubility of this compound.[9]

  • Cause: Direct dilution of a high-concentration organic stock solution (e.g., in DMSO) into an aqueous medium can cause the compound to crash out.

  • Solution:

    • Lower the final solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is low, typically less than 0.1%, to avoid both solubility issues and solvent-induced cytotoxicity.

    • Use a carrier protein: For cell-based assays, complexing this compound with fatty acid-free bovine serum albumin (BSA) can significantly improve its solubility and facilitate its delivery to cells.

    • Adjust the pH: The solubility of bile acids is pH-dependent. Increasing the pH of the solution can enhance the solubility of this compound by deprotonating its carboxylic acid group.[10] However, ensure the final pH is compatible with your experimental system.

Q: I am observing inconsistent results between experiments. Could my this compound be degrading?

A: Yes, the unsaturated nature of this compound makes it susceptible to degradation, which can lead to variability in your results.

  • Cause: Oxidation of the double bond in the this compound structure can be accelerated by exposure to air, light, and elevated temperatures.

  • Solution:

    • Proper Storage: Store stock solutions at -80°C under an inert gas like argon or nitrogen.

    • Protect from Light: Use amber or foil-wrapped tubes for storing and preparing solutions.

    • Prepare Fresh: Prepare working solutions immediately before use from a freshly thawed aliquot of the stock solution.

    • Consider Antioxidants: For organic stock solutions, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) can help prevent oxidation.

In Vitro Experiment-Related Issues

Q: I am observing cytotoxicity in my cell-based assay at concentrations where I expect to see a biological effect. What could be the cause?

A: Unexpected cytotoxicity can arise from several factors.

  • Cause:

    • High concentration of this compound: Like other bile acids, this compound can be toxic to cells at high concentrations.

    • Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be cytotoxic at concentrations above a certain threshold (typically >0.5%).[11]

    • Oxidation products: Degraded this compound may be more cytotoxic than the parent compound.

  • Solution:

    • Perform a dose-response curve: Determine the optimal, non-toxic concentration range for your specific cell line using a cell viability assay (e.g., MTT or LDH assay).

    • Include a solvent control: Always include a control group treated with the same final concentration of the solvent used to prepare your this compound working solution.

    • Ensure compound integrity: Use fresh, properly stored this compound to minimize the presence of cytotoxic degradation products.

Q: I am not observing the expected biological effect in my experiment. What should I check?

A: This could be due to issues with the compound's activity, its delivery to the cells, or the experimental setup.

  • Cause:

    • Degradation of this compound: As mentioned, degradation can lead to a loss of biological activity.

    • Insufficient concentration: The concentration of this compound reaching the cells may not be sufficient to elicit a response.

    • Cell line responsiveness: The cell line you are using may not express the necessary receptors (e.g., FXR, TGR5) to respond to this compound.

  • Solution:

    • Verify compound integrity: Assess the purity of your this compound stock solution using analytical techniques like HPLC.

    • Optimize concentration: Test a wider range of this compound concentrations.

    • Confirm receptor expression: Check the literature or perform molecular analysis (e.g., RT-qPCR or Western blot) to confirm that your cell line expresses the target receptors for bile acids.

    • Positive Controls: Use a known agonist for the receptor of interest (e.g., GW4064 for FXR) as a positive control to ensure your assay is working correctly.

Troubleshooting Workflow for Inconsistent In Vitro Results

cluster_start cluster_check1 cluster_solution1 cluster_check2 cluster_solution2 cluster_end Start Inconsistent Experimental Results Check_Compound Check this compound Integrity Start->Check_Compound Check_Solubility Assess Solubility in Medium Check_Compound->Check_Solubility Purity Confirmed New_Stock Prepare Fresh Stock Solution from Powder Check_Compound->New_Stock Degradation Suspected Use_BSA Use BSA as a Carrier Protein Check_Solubility->Use_BSA Precipitation Observed Check_Cytotoxicity Evaluate Cytotoxicity Check_Solubility->Check_Cytotoxicity Soluble New_Stock->Check_Solubility Optimize_Solvent Optimize Solvent Concentration (<0.1% DMSO) Use_BSA->Optimize_Solvent Optimize_Solvent->Check_Cytotoxicity Check_Controls Review Experimental Controls (Solvent, Positive) Check_Cytotoxicity->Check_Controls No Toxicity Adjust_Concentration Adjust this compound Concentration Range Check_Cytotoxicity->Adjust_Concentration Toxicity Observed Validate_Assay Validate Assay with Known Agonist/Antagonist Check_Controls->Validate_Assay Controls Invalid End Consistent Results Check_Controls->End Controls Valid Adjust_Concentration->Check_Controls Validate_Assay->End

Caption: Troubleshooting workflow for inconsistent in vitro results with this compound.

Quantitative Data Summary

Table 1: Solubility of this compound and Related Bile Acids in Common Solvents

CompoundSolventSolubility
This compoundOrganic SolventsSoluble
This compoundWaterLimited solubility
Deoxycholic AcidDMSO~20 mg/mL
Deoxycholic AcidEthanol~20 mg/mL
Deoxycholic AcidDMF~30 mg/mL
Deoxycholic Acid1:1 DMF:PBS (pH 7.2)~0.5 mg/mL

Data for Deoxycholic Acid is from Cayman Chemical product information and can be used as an estimate for this compound.[12]

Table 2: Recommended Concentrations for In Vitro Assays

Assay TypeTypical Concentration RangeNotes
Cell Viability (e.g., MTT)1 - 100 µMA dose-response curve is essential to determine the IC50 and non-toxic concentrations for your specific cell line.[11][13]
Reporter Gene Assays1 - 50 µMThe optimal concentration will depend on the receptor affinity and cell type.
Cytokine/Chemokine Release1 - 50 µMHigher concentrations may induce cytotoxicity, which can confound the results.
Western Blot Analysis1 - 50 µMThe concentration and incubation time should be optimized to observe changes in protein expression or phosphorylation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Vortexer

  • Sonicator (optional)

Procedure for 10 mM Stock Solution:

  • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound in a sterile, amber microcentrifuge tube. (Molecular Weight of this compound: 390.56 g/mol ).

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex the tube thoroughly to dissolve the powder. Gentle warming or brief sonication can aid dissolution.

  • Aliquot the stock solution into single-use amber tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C.

Procedure for Working Solutions:

  • Thaw a single-use aliquot of the 10 mM stock solution.

  • For cell-based assays, serially dilute the stock solution in serum-free cell culture medium to prepare the final working concentrations.

  • Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Protocol 2: Cell Viability (MTT) Assay

This protocol determines the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • Cell line of interest (e.g., HepG2, HT-29)

  • Complete cell culture medium

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Allow cells to attach overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, protected from light.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: HPLC Method for Purity Analysis of this compound

This protocol provides a general framework for assessing the purity of this compound. Method optimization will be required.

Materials:

  • HPLC system with UV or RI detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (or other suitable buffer component)

  • Deionized water

Procedure:

  • Sample Preparation: Prepare a standard solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Mobile Phase Preparation: A common mobile phase for bile acid analysis is a gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid).[14]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10-20 µL

    • Detection: UV at a low wavelength (e.g., 200-210 nm) or Refractive Index (RI).

  • Method Validation: The method should be validated for parameters such as specificity, linearity, precision, accuracy, and robustness according to ICH guidelines.[15][16]

Signaling Pathways

Bile acids, including likely this compound, are known to activate several key signaling pathways.

FXR and TGR5 Signaling

cluster_ligand cluster_receptors cluster_downstream Apocholic_Acid This compound FXR FXR (Nuclear Receptor) Apocholic_Acid->FXR Activates TGR5 TGR5 (Membrane Receptor) Apocholic_Acid->TGR5 Activates Bile_Acid_Homeostasis Bile Acid Homeostasis FXR->Bile_Acid_Homeostasis Lipid_Metabolism Lipid Metabolism FXR->Lipid_Metabolism Glucose_Homeostasis Glucose Homeostasis FXR->Glucose_Homeostasis TGR5->Glucose_Homeostasis Inflammation Inflammation Modulation TGR5->Inflammation

Caption: this compound likely activates FXR and TGR5, influencing metabolic and inflammatory pathways.

MAPK and NF-κB Signaling

cluster_stimulus cluster_pathways cluster_responses Apocholic_Acid This compound MAPK MAPK Pathway (ERK, JNK, p38) Apocholic_Acid->MAPK Modulates NFkB NF-κB Pathway Apocholic_Acid->NFkB Modulates Inflammation_Response Inflammation MAPK->Inflammation_Response Cell_Proliferation Cell Proliferation MAPK->Cell_Proliferation Apoptosis Apoptosis MAPK->Apoptosis NFkB->Inflammation_Response NFkB->Cell_Proliferation NFkB->Apoptosis

Caption: this compound may modulate MAPK and NF-κB signaling, affecting key cellular processes.

References

minimizing matrix effects in apocholic acid LC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of apocholic acid and other bile acids.

Troubleshooting Guide: Minimizing Matrix Effects

Matrix effects, the suppression or enhancement of ionization of the target analyte by co-eluting compounds, are a common challenge in LC-MS-based bioanalysis.[1][2] Phospholipids (B1166683) are a major contributor to matrix effects in biological samples like plasma and serum.[3][4] This guide provides solutions to common issues encountered during this compound analysis.

Problem Probable Cause(s) Recommended Solution(s)
Poor Peak Shape & Retention Time Shifts - Insufficient removal of matrix components, particularly phospholipids, leading to column fouling.[5] - Inadequate chromatographic separation from interfering substances.- Optimize Sample Preparation: Employ more rigorous cleanup methods like Solid-Phase Extraction (SPE) or specific phospholipid removal plates.[6] - Chromatographic Optimization: Adjust the mobile phase composition and gradient to improve separation of this compound from matrix interferences.[5][7] Consider using a guard column to protect the analytical column.[5]
Low Analyte Recovery - Inefficient extraction of this compound from the sample matrix. - Analyte loss during sample evaporation and reconstitution steps.- Evaluate Different Extraction Methods: Compare protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) to determine the most efficient method for your matrix.[8][9] - Optimize Reconstitution Solvent: Ensure the dried extract is fully dissolved by selecting an appropriate reconstitution solvent, often a mixture of methanol (B129727) and water.[10]
High Signal Variability (Poor Precision) - Inconsistent matrix effects across different samples. - Inaccurate internal standard correction.- Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the ideal choice as it co-elutes and experiences similar matrix effects, providing the most accurate correction.[1][11] - Thorough Method Validation: Evaluate matrix effects from multiple sources of the biological matrix to ensure method robustness.[10]
Ion Suppression or Enhancement - Co-elution of phospholipids or other endogenous matrix components that compete with this compound for ionization.[1][3]- Improve Sample Cleanup: Focus on removing phospholipids using techniques like SPE or specialized removal plates.[4][6] - Modify Chromatography: Alter the LC gradient to separate the elution of this compound from regions of significant ion suppression.[5] - Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of matrix effects in this compound analysis?

A1: The most common sources of matrix effects in the analysis of this compound and other bile acids in biological matrices (e.g., plasma, serum, feces) are phospholipids, salts, and other endogenous components.[1][3] These molecules can co-elute with this compound and interfere with its ionization in the mass spectrometer, leading to inaccurate quantification.[10]

Q2: What is the best sample preparation technique to minimize matrix effects for bile acid analysis?

A2: While simple protein precipitation (PPT) is a fast method, it is often insufficient for removing phospholipids and other interferences.[5] Solid-Phase Extraction (SPE) is a more effective technique for cleaning up complex biological samples and can significantly reduce matrix effects.[6] For particularly challenging matrices, specialized phospholipid removal plates or cartridges can provide an even cleaner extract.[4]

Q3: Why is a stable isotope-labeled internal standard (SIL-IS) recommended?

A3: A SIL-IS is considered the "gold standard" for quantitative LC-MS analysis because it has nearly identical chemical and physical properties to the analyte of interest (this compound).[11][12] This means it will behave similarly during sample preparation, chromatography, and ionization, effectively compensating for matrix effects and improving the accuracy and precision of the results.[1]

Q4: Can I use a structural analog as an internal standard if a SIL-IS for this compound is not available?

A4: While a structural analog can be used, it may not co-elute perfectly with this compound and may experience different degrees of matrix effects. This can lead to less accurate correction and increased variability in the results. A SIL-IS is always the preferred choice for robust and reliable quantification.[13]

Q5: How can I assess the extent of matrix effects in my assay?

A5: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The formula is: Matrix Effect (%) = (Peak area in post-extraction spiked matrix / Peak area in neat solution) x 100.[4] A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.[14]

Data Presentation: Comparison of Sample Preparation Methods

The choice of sample preparation method can significantly impact analyte recovery and the extent of matrix effects. The following table summarizes typical performance data for common extraction techniques used in bile acid analysis.

Sample Preparation Method Typical Analyte Recovery (%) Matrix Effect (%) Key Advantages Key Disadvantages
Protein Precipitation (PPT) with Acetonitrile 85 - 110[8]Can be significant (high variability)[5]Fast, simple, and inexpensive.Inefficient removal of phospholipids and other interferences, leading to strong matrix effects.[5]
Liquid-Liquid Extraction (LLE) 80 - 100ModerateGood for removing salts and some lipids.Can be labor-intensive and may have lower recovery for some analytes.
Solid-Phase Extraction (SPE) 89 - 100[6]LowProvides a much cleaner extract by effectively removing interfering compounds.[6]More time-consuming and costly than PPT. Requires method development.
Phospholipid Removal Plates >90Very LowSpecifically targets and removes phospholipids, a major source of matrix effects.[4]Higher cost compared to other methods.

Note: The values presented are illustrative and can vary depending on the specific analyte, matrix, and experimental conditions.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for Serum/Plasma

This protocol is a rapid method for sample preparation but may require further optimization to minimize matrix effects.

  • To 50 µL of serum or plasma, add 10 µL of the internal standard working solution.[8]

  • Add 140 µL of cold methanol for protein precipitation.[8]

  • Vortex the mixture for 20 seconds.[15]

  • Centrifuge at high speed (e.g., 18,000 rcf) for 5 minutes to pellet the precipitated proteins.[15]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS analysis.[15]

Protocol 2: Solid-Phase Extraction (SPE) for Bile Acids in Serum/Plasma

This protocol provides a cleaner sample extract compared to PPT.

  • Column Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge.[6]

  • Sample Loading: Dilute 100 µL of the plasma/serum sample with water and add the internal standard. Load the diluted sample onto the conditioned SPE cartridge.[6]

  • Washing: Wash the cartridge with 1 mL of water to remove salts and other polar interferences.[6]

  • Elution: Elute the bile acids from the cartridge with 1 mL of methanol into a clean collection tube.[6]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen.[6][10] Reconstitute the dried residue in an appropriate volume of the mobile phase (e.g., 50:50 methanol/water) for LC-MS analysis.

Visualizations

Workflow for Minimizing Matrix Effects

The following diagram illustrates a systematic approach to developing and validating an LC-MS method for this compound analysis with a focus on minimizing matrix effects.

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_validation Method Validation cluster_decision Decision start Obtain Biological Sample (e.g., Plasma, Serum) ppt Protein Precipitation (PPT) start->ppt Select Method lle Liquid-Liquid Extraction (LLE) start->lle Select Method spe Solid-Phase Extraction (SPE) start->spe Select Method plr Phospholipid Removal start->plr Select Method lc_optimization LC Method Optimization (Gradient, Column, Mobile Phase) ppt->lc_optimization lle->lc_optimization spe->lc_optimization plr->lc_optimization ms_optimization MS Parameter Optimization (Ionization, MRM Transitions) lc_optimization->ms_optimization matrix_effect_eval Evaluate Matrix Effect (Post-extraction Spike) ms_optimization->matrix_effect_eval recovery_eval Evaluate Recovery matrix_effect_eval->recovery_eval precision_accuracy Assess Precision & Accuracy recovery_eval->precision_accuracy is_acceptable Matrix Effect Acceptable? precision_accuracy->is_acceptable end Final Validated Method is_acceptable->end Yes fail Re-evaluate & Optimize is_acceptable->fail No fail->start

Caption: A workflow for developing an LC-MS method, emphasizing iterative optimization to minimize matrix effects.

References

apocholic acid experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for apocholic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the experimental use of this compound. Our goal is to help you navigate the challenges of experimental variability and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is an unsaturated secondary bile acid, a derivative of cholic acid.[1] It is characterized by its steroidal structure and amphipathic nature, possessing both hydrophobic and hydrophilic regions.[2] This property is crucial for its biological role in emulsifying fats.[2] It is typically a white to off-white powder.[2]

Q2: What are the primary sources of experimental variability when working with this compound?

Experimental variability with this compound, as with many bile acids, can arise from several factors:

  • Purity and Lot-to-Lot Variation: Impurities or differences in the isomeric composition between batches can significantly alter experimental outcomes. It is crucial to obtain a certificate of analysis (CoA) for each lot to verify purity.[3][4][5]

  • Solubility and Stability: this compound has limited solubility in aqueous solutions and can be unstable under certain conditions, leading to precipitation or degradation.[2]

  • Cell Culture Conditions: The pH and composition of cell culture media can affect the stability and bioactivity of this compound.[6][7][8]

  • Experimental Technique: Inconsistent handling, such as improper dissolution or storage, can lead to unreliable results.

Troubleshooting Guides

Issue 1: Inconsistent or No Biological Activity Observed
Potential Cause Recommended Solution
Degradation of this compound Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and use them promptly. For cell culture experiments, prepare working solutions in media immediately before use. Minimize exposure to light and elevated temperatures.
Poor Solubility in Aqueous Media Ensure complete dissolution in a stock solvent like DMSO before diluting into aqueous buffers or cell culture media. The final concentration of the organic solvent should be kept low (typically <0.1%) and consistent across all experiments, including vehicle controls.
Incorrect Concentration Range Perform a dose-response curve to determine the optimal working concentration for your specific assay and cell type. The bioactivity of bile acids can be highly concentration-dependent.
Low Receptor Expression in Cell Line Verify the expression of target receptors (e.g., FXR, TGR5) in your cell line using techniques like qPCR or Western blotting. If expression is low, consider using a cell line known to express the receptor of interest or a transfected cell line.[9]
Issue 2: Precipitation of this compound in Cell Culture Media
Potential Cause Recommended Solution
Exceeding Solubility Limit Determine the maximum soluble concentration of this compound in your specific cell culture medium by preparing serial dilutions and observing for precipitation.[10]
Interaction with Media Components Components in serum or other supplements can sometimes interact with bile acids, leading to precipitation. Consider using a serum-free or defined medium for your experiments if possible.
Improper Dilution Technique When preparing working solutions, add the this compound stock solution drop-wise to the pre-warmed cell culture medium while gently vortexing to ensure rapid and even dispersion.[10]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₂₄H₃₈O₄[11]
Molar Mass 390.56 g/mol [11][12]
Appearance White to off-white powder[2]
Melting Point 175-176 °C[11]
Storage Temperature -20°C[13]
Table 2: Solubility of this compound and Related Bile Acids
SolventThis compoundDeoxycholic Acid (for comparison)Reference(s)
Dimethyl Sulfoxide (DMSO) Soluble (Specific mg/mL data not readily available)~20 mg/mL[2][13]
Ethanol Soluble (Specific mg/mL data not readily available)~20 mg/mL[2][13]
Water Limited solubilitySparingly soluble[2][13]
Aqueous Buffers (e.g., PBS) Sparingly soluble~0.5 mg/mL in a 1:1 DMF:PBS (pH 7.2) solution[13]

Note: Specific quantitative solubility data for this compound is limited in the available literature. The data for deoxycholic acid is provided as a reference for a structurally similar bile acid.

Table 3: Biological Activity of Bile Acids on FXR and TGR5 (EC₅₀ Values)
Bile AcidReceptorEC₅₀ (µM)Reference(s)
This compound FXRData not available
This compound TGR5Data not available
Chenodeoxycholic acid (CDCA) FXR17[1]
Cholic acid (CA) FXR586[1]
Deoxycholic acid (DCA) TGR51.01[1]
Taurolithocholic acid (T-LCA) TGR50.03[1]

Experimental Protocols

Protocol: Farnesoid X Receptor (FXR) Luciferase Reporter Assay

This protocol is designed to assess the ability of this compound to activate the Farnesoid X Receptor (FXR) using a cell-based luciferase reporter assay.

1. Materials:

  • HEK293T or HepG2 cells

  • FXR expression plasmid (e.g., pCMX-hFXR)

  • FXR-responsive luciferase reporter plasmid (e.g., containing an FXRE promoter)

  • Internal control plasmid for transfection normalization (e.g., Renilla luciferase vector)

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Positive control FXR agonist (e.g., GW4064 or CDCA)

  • Dual-luciferase reporter assay system

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

2. Cell Seeding:

  • Seed HEK293T or HepG2 cells in a 96-well plate at a density that will reach 70-80% confluency at the time of transfection.

  • Incubate overnight at 37°C in a 5% CO₂ incubator.

3. Transfection:

  • For each well, prepare a DNA-transfection reagent complex according to the manufacturer's protocol. A typical mix may include the FXR expression vector, the FXRE-luciferase reporter vector, and the internal control vector.[9][14]

  • Add the complex to the cells and incubate for 4-6 hours.

  • Replace the transfection medium with fresh complete culture medium and incubate for another 18-24 hours to allow for protein expression.[9]

4. Compound Treatment:

  • Prepare serial dilutions of this compound and the positive control agonist in serum-free medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Remove the medium from the cells and replace it with the treatment solutions.

  • Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.[9]

5. Luciferase Assay:

  • Equilibrate the plate and luciferase assay reagents to room temperature.

  • Wash the cells with PBS.

  • Lyse the cells using the passive lysis buffer provided with the assay kit.

  • Measure the firefly luciferase activity, followed by the Renilla luciferase activity, using a luminometer according to the manufacturer's instructions.[14]

6. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.

  • Calculate the fold change in luciferase activity relative to the vehicle control.

  • Plot the fold change against the concentration of this compound to generate a dose-response curve and determine the EC₅₀ value.

Mandatory Visualization

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm Apocholic_Acid Apocholic_Acid TGR5 TGR5 Apocholic_Acid->TGR5 Binds to AC Adenylyl Cyclase TGR5->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Downstream_Signaling Downstream Signaling PKA->Downstream_Signaling Phosphorylates

Caption: this compound signaling through the TGR5 pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution (in DMSO) Treatment Treat Cells with This compound Dilutions Stock_Solution->Treatment Cell_Culture Seed Cells in 96-well Plate Transfection Transfect Cells with FXR & Reporter Plasmids Cell_Culture->Transfection Transfection->Treatment Incubation Incubate for 18-24h Treatment->Incubation Luciferase_Assay Perform Dual-Luciferase Assay Incubation->Luciferase_Assay Data_Analysis Normalize Data and Calculate Fold Change Luciferase_Assay->Data_Analysis EC50_Determination Determine EC50 Data_Analysis->EC50_Determination

Caption: Experimental workflow for an FXR luciferase reporter assay.

References

Validation & Comparative

Navigating the Labyrinth of Bile Acid Analysis: A Guide to Validating LC-MS/MS Results for Avicholic Acid Using Commercially Available Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the nuanced world of bile acid quantification, the validation of analytical methods is paramount. This guide provides a comprehensive framework for validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) results for the avian bile acid, avicholic acid. Due to the current limited commercial availability of avicholic acid analytical standards, this guide will use the structurally similar and widely available primary bile acid, cholic acid, as a practical surrogate for demonstrating the validation process. The principles and methodologies detailed herein are directly transferable to avicholic acid analysis upon the future availability of its certified reference materials.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the sensitive and specific quantification of bile acids in complex biological matrices.[1] The structural diversity and isomeric nature of bile acids, however, present significant analytical challenges, necessitating rigorous method validation to ensure data accuracy and reliability.[2] This guide will delineate the critical steps and parameters for validating an LC-MS/MS method for bile acid analysis, present experimental protocols, and offer a comparative look at expected performance data.

The Crucial Role of Certified Reference Standards

The cornerstone of any quantitative analytical method is the use of high-purity, well-characterized reference standards. For LC-MS/MS analysis, these standards are essential for instrument calibration, and for establishing key validation parameters such as linearity, accuracy, and precision. Ideally, a stable isotope-labeled (SIL) internal standard of the analyte should be used to compensate for variations in sample preparation and instrument response.

In such instances, a common and scientifically sound approach is to utilize a closely related and commercially available standard to develop and validate the analytical method. Cholic acid (3α,7α,12α-trihydroxy-5β-cholan-24-oic acid) serves as an excellent surrogate for this purpose due to its structural similarity to avicholic acid and the wide availability of its certified reference materials, including deuterated forms for use as internal standards.

Comparative Overview of Analytical Standards

When selecting an analytical standard for LC-MS/MS, several factors must be considered. The table below compares the ideal characteristics of an avicholic acid standard (once available) with a commercially available cholic acid standard.

FeatureAvicholic Acid Standard (Hypothetical)Cholic Acid Standard (Commercially Available)Importance in LC-MS/MS Validation
Purity ≥98%Typically ≥98% (with Certificate of Analysis)Ensures that the calibration curve is based on the analyte of interest, minimizing interference from impurities.
Certified Concentration Provided by the supplierOften supplied as a neat powder or in a certified solutionCritical for accurate preparation of calibrators and quality control samples.
Isotopically Labeled Analog Avicholic acid-d4 (or similar)Cholic acid-d4 (or similar) is commercially availableEssential for correcting matrix effects and variability in sample processing and instrument response, leading to higher accuracy and precision.
Supplier Documentation Certificate of Analysis (CoA) with purity, identity, and storage informationComprehensive CoA, Safety Data Sheet (SDS), and technical support available from suppliers.Provides necessary information for quality assurance, regulatory compliance, and troubleshooting.

Experimental Protocols for LC-MS/MS Method Validation

The following protocols provide a detailed methodology for the validation of an LC-MS/MS method for the quantification of a bile acid, using cholic acid as the analyte and cholic acid-d4 as the internal standard. These protocols can be adapted for avicholic acid when standards become available.

Sample Preparation (Protein Precipitation)
  • To 50 µL of the biological sample (e.g., serum, plasma), add 150 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., 50 ng/mL of cholic acid-d4).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A suitable gradient to separate the analyte from other matrix components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for the analyte and internal standard (e.g., for cholic acid and cholic acid-d4).

Key Validation Parameters and Acceptance Criteria

The validation of the LC-MS/MS method should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). The following table summarizes the key validation parameters and their typical acceptance criteria.

Validation ParameterExperimental ApproachAcceptance Criteria
Linearity Analyze a series of calibration standards at a minimum of 5-7 concentration levels.Correlation coefficient (r²) ≥ 0.99
Accuracy (Recovery) Analyze quality control (QC) samples at low, medium, and high concentrations (n=5).Mean recovery within 85-115% of the nominal concentration.
Precision (Repeatability & Intermediate Precision) Analyze QC samples at low, medium, and high concentrations on the same day (repeatability, n=5) and on three different days (intermediate precision).Coefficient of variation (%CV) ≤ 15%
Limit of Detection (LOD) Determined as the lowest concentration at which the analyte can be reliably detected (e.g., signal-to-noise ratio ≥ 3).Reportable value.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Accuracy within 80-120% and precision ≤ 20% CV.
Specificity/Selectivity Analyze blank matrix samples to assess for interferences at the retention time of the analyte and internal standard.No significant interfering peaks.
Matrix Effect Compare the response of the analyte in post-extraction spiked matrix samples to that in a neat solution.Consistent and minimal signal suppression or enhancement.
Stability Assess the stability of the analyte in the biological matrix under various storage conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).Analyte concentration remains within ±15% of the initial concentration.

Visualizing the Validation Workflow

A clear understanding of the validation workflow is essential for successful implementation.

Validation_Workflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Reporting Method_Development Method Development (LC & MS Optimization) Protocol_Design Validation Protocol Design Method_Development->Protocol_Design Standard_Procurement Procurement of Standards (e.g., Cholic Acid & IS) Protocol_Design->Standard_Procurement Linearity Linearity & Range Standard_Procurement->Linearity Accuracy_Precision Accuracy & Precision Linearity->Accuracy_Precision LLOQ LLOQ Determination Accuracy_Precision->LLOQ Specificity Specificity & Selectivity LLOQ->Specificity Matrix_Effect Matrix Effect Specificity->Matrix_Effect Stability Stability Assessment Matrix_Effect->Stability Data_Review Data Review & Analysis Stability->Data_Review Acceptance_Criteria Comparison with Acceptance Criteria Data_Review->Acceptance_Criteria Validation_Report Validation Report Generation Acceptance_Criteria->Validation_Report

A streamlined workflow for the validation of an LC-MS/MS method.

Signaling Pathway of Bile Acid Regulation

To provide further context for the importance of accurate bile acid measurement, the following diagram illustrates the central role of the Farnesoid X Receptor (FXR) in regulating bile acid synthesis.

Bile_Acid_Regulation cluster_liver Hepatocyte cluster_intestine Enterocyte Cholesterol Cholesterol CYP7A1 CYP7A1 (Rate-limiting enzyme) Cholesterol->CYP7A1 + Bile_Acids Primary Bile Acids (e.g., Cholic Acid) CYP7A1->Bile_Acids Bile_Acids_Intestine Bile Acids in Intestine Bile_Acids->Bile_Acids_Intestine Secretion FXR Farnesoid X Receptor (FXR) FGF19 FGF19 FXR->FGF19 Induction FGF19->CYP7A1 Inhibition Bile_Acids_Intestine->FXR Activation

Simplified pathway of FXR-mediated bile acid synthesis regulation.

Conclusion

The validation of LC-MS/MS methods for bile acid analysis is a meticulous but essential process for generating reliable and reproducible data. While the direct validation of avicholic acid is currently hampered by the lack of commercially available standards, the principles and protocols outlined in this guide using cholic acid as a surrogate provide a robust framework for researchers. By adhering to these guidelines, scientists and drug development professionals can ensure the integrity of their analytical results, paving the way for a deeper understanding of the role of bile acids in health and disease. As the availability of specialized bile acid standards, including avicholic acid, expands, these validated methodologies can be readily adapted to further advance the field of metabolomics.

References

A Comparative Analysis of Apocholic Acid and Deoxycholic Acid on Cellular Viability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of apocholic acid and deoxycholic acid on cell viability, supported by experimental data. Due to the limited specific comparative data for this compound, this guide will primarily focus on the well-documented effects of deoxycholic acid (DCA) and contrast them with other relevant bile acids, such as ursodeoxycholic acid (UDCA) and chenodeoxycholic acid (CDCA), to provide a comprehensive overview for researchers.

Introduction to Apocholic and Deoxycholic Acid

This compound is an unsaturated bile acid that has been characterized since the 1920s.[1] It is a derivative of cholic acid and is involved in lipid metabolism.[2][3] Structurally, it is known as 3α,12α-Dihydroxy-5β-chol-8(14)-en-24-oic acid.[1][2] There are some suggestions of its potential carcinogenic activity, though this remains an area requiring further investigation.[1][3]

Deoxycholic acid (DCA) is a secondary bile acid produced in the intestines from the metabolism of primary bile acids by gut bacteria. It is known to have cytotoxic effects and can induce both apoptosis and necrosis in various cell types, depending on its concentration.[4][5][6] At lower concentrations, DCA typically induces apoptosis, while higher concentrations lead to necrosis.[6]

Comparative Effects on Cell Viability: A Data-Driven Overview

The cytotoxic effects of deoxycholic acid have been extensively studied in various cell lines. In contrast, quantitative data on this compound's direct impact on cell viability is scarce in publicly available literature. The following tables summarize key findings on the effects of DCA and other comparator bile acids on cell viability.

Bile AcidCell LineConcentrationEffect on Cell ViabilityAssayReference
Deoxycholic Acid (DCA)Rat Hepatocytes100 µMSignificant decrease in viability over timeApoTox-Glo[7]
Deoxycholic Acid (DCA)Rat Hepatocytes500 µMRapid and significant decline in viabilityApoTox-Glo[7]
Deoxycholic Acid (DCA)HT29 (Colon Adenocarcinoma)Concentration-dependentReduced proliferation rateProliferation Assay[4]
Deoxycholic Acid (DCA)BCS-TC2 (Colon Adenocarcinoma)Not specifiedPromotes cell deathNot specified[8]
Deoxycholic Acid (DCA)A2780 & A2780-CP-R (Ovarian Cancer)50 µM, 200 µM, 400 µMStatistically significant dose-dependent cytotoxicityMTT Assay[9]
Chenodeoxycholic Acid (CDCA)Rat Hepatocytes10-1000 µMStronger toxicity than CA and UDCANeutral Red Uptake & Formazan (B1609692) Formation[10]
Chenodeoxycholic Acid (CDCA)BCS-TC2 (Colon Adenocarcinoma)Not specifiedHigher cell death effect than DCANot specified[8]
Chenodeoxycholic Acid (CDCA)A2780 & A2780-CP-R (Ovarian Cancer)50 µM, 200 µM, 400 µMStatistically significant dose-dependent cytotoxicityMTT Assay[9]
Ursodeoxycholic Acid (UDCA)Rat Hepatocytes100 µMNo significant impact on viabilityApoTox-Glo[7]
Ursodeoxycholic Acid (UDCA)Rat Hepatocytes500 µMSignificant decrease in viabilityApoTox-Glo[7]
Ursodeoxycholic Acid (UDCA)HT29 (Colon Adenocarcinoma)Concentration-dependentReduced proliferation rateProliferation Assay[4]
Cholic Acid (CA)A2780 & A2780-CP-R (Ovarian Cancer)Up to 400 µMMinimal cytotoxic effectMTT Assay[9]

Experimental Methodologies

Detailed protocols for commonly employed cell viability assays are provided below.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength.[11]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (e.g., 37°C, 5% CO2).[11]

  • Compound Treatment: Expose the cells to various concentrations of the bile acids (e.g., this compound, deoxycholic acid) for the desired duration.[12]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 1-4 hours at 37°C.[11][12]

  • Formazan Solubilization: After incubation, add a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan using a microplate reader at a wavelength between 550 and 600 nm.[11]

ApoTox-Glo™ Triplex Assay

This assay allows for the assessment of viability, cytotoxicity, and caspase activation within the same sample well.

Principle: The assay uses three different reagents to measure:

  • Viability: A fluorogenic, cell-permeant peptide substrate (GF-AFC) is cleaved by a live-cell protease to generate a fluorescent signal proportional to the number of viable cells.[7]

  • Cytotoxicity: A fluorogenic, cell-impermeant peptide substrate (bis-AAF-R110) measures the activity of a dead-cell protease that is released from cells with compromised membrane integrity.[7]

  • Apoptosis: A luminogenic caspase-3/7 substrate is cleaved by activated caspases, leading to the generation of a luminescent signal.[7]

Protocol:

  • Cell Plating and Treatment: Seed cells in a 96-well plate and treat with the test compounds for the desired exposure period.[13][14]

  • Viability and Cytotoxicity Measurement:

    • Add the Viability/Cytotoxicity Reagent containing both GF-AFC and bis-AAF-R110 substrates to each well.[13][14]

    • Mix briefly and incubate for 30 minutes at 37°C.[13][14]

    • Measure fluorescence for viability (e.g., 400Ex/505Em) and cytotoxicity (e.g., 485Ex/520Em).[13]

  • Caspase Activity Measurement:

    • Add the Caspase-Glo® 3/7 Reagent to each well.[13][14]

    • Mix and incubate for 30 minutes at room temperature.[13][14]

    • Measure the resulting luminescence.[13][14]

Signaling Pathways in Bile Acid-Induced Cell Death

Deoxycholic acid is known to induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.

Deoxycholic Acid-Induced Apoptotic Signaling

DCA can trigger the extrinsic pathway by promoting the oligomerization of death receptors like Fas, leading to the activation of caspase-8.[15][16] This, in turn, can activate downstream effector caspases. The intrinsic pathway is activated by DCA-induced mitochondrial stress, leading to the release of cytochrome c and the activation of caspase-9.[5] Both pathways converge on the activation of executioner caspases, such as caspase-3, which ultimately leads to apoptosis.

DCA_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DCA_ext Deoxycholic Acid FasR Fas Receptor Oligomerization DCA_ext->FasR DISC DISC Formation (FADD, Pro-caspase-8) FasR->DISC Casp8 Caspase-8 Activation DISC->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 Bid Bid Cleavage (tBid) Casp8->Bid DCA_int Deoxycholic Acid Mito Mitochondrial Stress & MOMP DCA_int->Mito CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome ProCasp9 Pro-caspase-9 ProCasp9->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Bid->Mito

Caption: Deoxycholic acid-induced apoptotic signaling pathways.

Experimental Workflow for Comparative Cell Viability Analysis

A typical workflow for comparing the effects of different bile acids on cell viability is outlined below.

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Select appropriate cell line) Plate_Cells 2. Plate Cells (e.g., 96-well plate) Cell_Culture->Plate_Cells Treat_Cells 4. Treat Cells (Dose-response and time-course) Prep_BAs 3. Prepare Bile Acid Solutions (this compound, DCA, Controls) Prep_BAs->Treat_Cells Viability_Assay 5. Perform Cell Viability Assay (e.g., MTT, ApoTox-Glo) Treat_Cells->Viability_Assay Measure_Signal 6. Measure Signal (Absorbance/Fluorescence/Luminescence) Viability_Assay->Measure_Signal Analyze_Data 7. Analyze and Plot Data (Calculate IC50, statistical analysis) Measure_Signal->Analyze_Data

Caption: General workflow for comparative cell viability assays.

Conclusion

Deoxycholic acid is a well-established cytotoxic agent that induces cell death in a concentration-dependent manner through the activation of apoptotic pathways. While direct comparative data for this compound is limited, the provided methodologies and data for DCA and other bile acids such as CDCA and UDCA offer a strong framework for researchers to design and conduct their own comparative studies. Understanding the differential effects of these bile acids on cell viability is crucial for research in areas such as cholestatic liver diseases and cancer therapeutics. Further investigation into the biological activities of less-studied bile acids like this compound is warranted to fully elucidate their physiological and pathological roles.

References

A Comparative Guide to Obeticholic Acid and Chenodeoxycholic Acid for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between farnesoid X receptor (FXR) agonists is critical for advancing therapeutic strategies for liver diseases. This guide provides a detailed comparison of obeticholic acid (OCA) and its natural counterpart, chenodeoxycholic acid (CDCA), with a focus on their differential effects, supported by experimental data.

Obeticholic acid (OCA), a semi-synthetic analogue of chenodeoxycholic acid (CDCA), is a potent and selective agonist of the farnesoid X receptor (FXR), a key nuclear receptor in regulating bile acid, lipid, and glucose metabolism.[1][2][3][4] While both molecules activate FXR, their pharmacological profiles exhibit significant differences, leading to distinct therapeutic applications and considerations. OCA is approximately 100 times more potent as an FXR agonist than CDCA.[2][4][5][6]

Mechanism of Action: A Tale of Potency

Both OCA and CDCA exert their effects primarily through the activation of FXR.[1][2] FXR is highly expressed in the liver and small intestine.[1][7] Upon activation, FXR forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes.[1][7] This binding modulates the transcription of genes involved in bile acid synthesis and transport, leading to a reduction in intracellular bile acid concentrations and protection against cholestatic liver injury.

Activation of FXR by both OCA and CDCA leads to:

  • Inhibition of bile acid synthesis: This is primarily achieved by downregulating the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.[1][8][9] This effect is mediated through the induction of the small heterodimer partner (SHP).[1][8]

  • Increased bile acid efflux: FXR activation upregulates the expression of key bile acid transporters, including the bile salt export pump (BSEP) and the organic solute transporter α/β (OSTα/OSTβ), which facilitate the removal of bile acids from hepatocytes.[10][11]

  • Anti-inflammatory and anti-fibrotic effects: FXR activation has been shown to suppress inflammatory signaling pathways, such as NF-κB, and reduce the activation of hepatic stellate cells, the primary cell type responsible for liver fibrosis.[7][9]

The key differentiator between OCA and CDCA lies in their potency. The addition of a 6α-ethyl group in OCA enhances its binding affinity to the FXR ligand-binding domain, resulting in a significantly more potent activation of the receptor compared to the endogenous CDCA.[2]

Quantitative Comparison of Biological Activity

The following table summarizes the key quantitative differences in the biological activities of OCA and CDCA based on available experimental data.

ParameterObeticholic Acid (OCA)Chenodeoxycholic Acid (CDCA)Reference
FXR Activation Potency (EC50) ~99 nM~8.3 µM (8300 nM)[10]
Relative Potency ~100-fold more potent than CDCAEndogenous FXR agonist[2][5][8]
Effect on CYP7A1 mRNA Expression Significant dose-dependent suppressionDose-dependent suppression[8]
Induction of SHP mRNA 5.6 ± 1.7-fold increase at 1 µmol/L5.4 ± 2.1-fold increase at 100 µmol/L[8]
Induction of FGF-19 mRNA 397 ± 295-fold increase at 1 µmol/L1046 ± 911-fold increase at 100 µmol/L[8]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the FXR signaling pathway activated by both OCA and CDCA, and a typical experimental workflow for comparing their effects.

cluster_cell Hepatocyte cluster_nucleus Nucleus cluster_effects Downstream Effects OCA Obeticholic Acid (OCA) Chenodeoxycholic Acid (CDCA) FXR FXR OCA->FXR FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (FXRE) in DNA FXR_RXR->FXRE SHP SHP Gene Transcription FXRE->SHP Induction BSEP_OST BSEP, OSTα/β Gene Transcription FXRE->BSEP_OST Induction Inflammation Pro-inflammatory Genes (e.g., NF-κB targets) FXRE->Inflammation Repression CYP7A1 CYP7A1 Gene Transcription SHP->CYP7A1 Repression BileAcidSynthesis Decreased Bile Acid Synthesis CYP7A1->BileAcidSynthesis BileAcidEfflux Increased Bile Acid Efflux BSEP_OST->BileAcidEfflux AntiInflammatory Anti-inflammatory Effects Inflammation->AntiInflammatory

Caption: FXR signaling pathway activated by OCA and CDCA.

cluster_workflow Experimental Workflow cluster_analysis Analysis start Start cell_culture Culture Human Hepatocytes (e.g., Sandwich-Cultured Human Hepatocytes - SCHH) start->cell_culture treatment Treat cells with varying concentrations of Obeticholic Acid (OCA) or Chenodeoxycholic Acid (CDCA) cell_culture->treatment incubation Incubate for a defined period (e.g., 72 hours) treatment->incubation rna_extraction RNA Extraction incubation->rna_extraction protein_analysis Protein Expression Analysis (e.g., Western Blot for transporters) incubation->protein_analysis bile_acid_measurement Measurement of Bile Acid Pool (e.g., LC-MS/MS) incubation->bile_acid_measurement qpcr Quantitative PCR (qPCR) for FXR target genes (CYP7A1, SHP, FGF-19, BSEP) rna_extraction->qpcr data_comparison Compare dose-response curves and quantify differential effects qpcr->data_comparison protein_analysis->data_comparison bile_acid_measurement->data_comparison end End data_comparison->end

Caption: Experimental workflow for comparing OCA and CDCA.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to compare OCA and CDCA.

In Vitro FXR Activation Assay in Sandwich-Cultured Human Hepatocytes (SCHH)

This protocol is designed to assess the potency of OCA and CDCA in activating FXR and modulating the expression of its target genes in a physiologically relevant in vitro model.

1. Cell Culture:

  • Cryopreserved primary human hepatocytes are thawed and plated on collagen-coated plates.

  • Cells are cultured in an appropriate medium (e.g., Williams' E medium) supplemented with growth factors and antibiotics.

  • After attachment, cells are overlaid with a collagen solution to create a "sandwich" configuration, which helps maintain hepatocyte polarity and function.

2. Treatment:

  • After a stabilization period, the culture medium is replaced with a fresh medium containing various concentrations of OCA (e.g., 0.01 to 10 µM) or CDCA (e.g., 1 to 200 µM). A vehicle control (e.g., DMSO) is also included.

  • The cells are incubated with the compounds for a specified duration, typically 72 hours, to allow for changes in gene expression.

3. RNA Isolation and Quantitative Real-Time PCR (qRT-PCR):

  • Total RNA is extracted from the hepatocytes using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

  • RNA concentration and purity are determined using a spectrophotometer.

  • cDNA is synthesized from the RNA template using a reverse transcription kit.

  • qRT-PCR is performed using specific primers for FXR target genes (e.g., CYP7A1, SHP, FGF-19, BSEP, OSTα) and a housekeeping gene (e.g., GAPDH) for normalization.

  • The relative expression of each target gene is calculated using the ΔΔCt method.

4. Data Analysis:

  • Dose-response curves are generated by plotting the fold change in gene expression against the log concentration of the compound.

  • The EC50 values for the induction or repression of each gene are calculated to compare the potency of OCA and CDCA.

Measurement of Bile Acid Pool

This protocol aims to quantify the effect of OCA and CDCA on the total endogenous bile acid pool in cultured hepatocytes.

1. Sample Preparation:

  • Following treatment as described above, the cell culture medium is collected, and the cells are lysed.

  • Internal standards (e.g., deuterated bile acids) are added to both the medium and cell lysate samples.

  • Bile acids are extracted from the samples using a solid-phase extraction (SPE) method.

2. LC-MS/MS Analysis:

  • The extracted bile acids are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • A C18 column is typically used for chromatographic separation.

  • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect and quantify specific bile acid species.

3. Data Analysis:

  • The concentration of each bile acid is determined by comparing its peak area to that of the corresponding internal standard.

  • The total bile acid pool is calculated by summing the concentrations of all measured bile acids in both the cell lysate and the culture medium.

  • The percentage reduction in the total bile acid pool is calculated for each treatment condition relative to the vehicle control.

Therapeutic Implications

The enhanced potency of OCA has significant therapeutic implications. It allows for the use of lower doses to achieve a robust pharmacological response, potentially minimizing off-target effects. OCA has been approved for the treatment of primary biliary cholangitis (PBC) and is under investigation for non-alcoholic steatohepatitis (NASH).[1][12][13] Clinical trials have demonstrated that OCA can significantly improve biochemical markers of liver injury in these conditions.[12][13] While CDCA is a natural and essential bile acid, its lower potency makes it less suitable as a standalone therapeutic agent for potent FXR activation.

References

Confirming the Biological Activity of Synthetic Apocholic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the biological equivalence of a synthetically derived compound to its natural counterpart is a critical step in preclinical development. This guide provides a framework for comparing the biological activity of synthetic apocholic acid with naturally occurring this compound, focusing on key signaling pathways and experimental protocols to ensure functional equivalence.

Overview of this compound and its Synthesis

This compound is an unsaturated secondary bile acid, first described in the 1920s.[1] It is an endogenous metabolite found in the human body. The synthesis of this compound and its derivatives has been achieved through various methods, including photochemical rearrangements of 12-oxo-steroids and synthesis from deoxycholic acid.[2][3][4] The ability to synthesize this compound provides a consistent and scalable source for research and potential therapeutic development, necessitating a thorough comparison to its natural form.

Key Biological Signaling Pathways for Comparative Analysis

Bile acids are now recognized as important signaling molecules that activate nuclear receptors and G-protein coupled receptors to regulate a variety of metabolic processes.[5][6] Based on the known activities of structurally similar bile acids, the primary targets for assessing the biological activity of this compound are the Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 1 (TGR5).[7][8]

Farnesoid X Receptor (FXR) Signaling

FXR is a nuclear receptor that plays a central role in bile acid, lipid, and glucose homeostasis.[5] Activation of FXR by bile acids initiates a signaling cascade that regulates the expression of numerous genes involved in these metabolic pathways.

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Apocholic_Acid This compound (Natural or Synthetic) FXR FXR Apocholic_Acid->FXR Binds FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR Heterodimerizes with RXR RXR RXR->FXR_RXR FXRE FXR Response Element (FXRE) FXR_RXR->FXRE Binds to Target_Genes Target Gene Transcription FXRE->Target_Genes Regulates SHP SHP Target_Genes->SHP BSEP BSEP Target_Genes->BSEP CYP7A1 CYP7A1 (Bile Acid Synthesis) SHP->CYP7A1 Inhibits

FXR Signaling Pathway Activation by this compound.
Takeda G-protein Coupled Receptor 5 (TGR5) Signaling

TGR5 is a cell surface receptor that, upon activation by bile acids, stimulates the production of intracellular cyclic AMP (cAMP).[5][6] This signaling cascade is involved in regulating energy expenditure, inflammation, and glucose homeostasis.

TGR5_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Intestinal L-Cell / Macrophage cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Apocholic_Acid This compound (Natural or Synthetic) TGR5 TGR5 Apocholic_Acid->TGR5 Binds AC Adenylate Cyclase (AC) TGR5->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Activates NFkB NF-κB (in Macrophages) PKA->NFkB Inhibits GLP1 GLP-1 Secretion (in L-Cells) CREB->GLP1 Promotes

TGR5 Signaling Pathway Activation by this compound.

Experimental Protocols for Comparative Analysis

To objectively compare the biological activity of synthetic and natural this compound, a series of well-defined in vitro assays are recommended. The following protocols provide a starting point for these investigations.

FXR Activation Assay (Cell-Based Luciferase Reporter Assay)

This assay quantitatively measures the ability of a compound to activate the FXR signaling pathway.

Methodology:

  • Cell Culture: Use a suitable cell line, such as HepG2 (human hepatoma cells), that endogenously expresses FXR or has been transiently transfected with an FXR expression vector.

  • Transfection: Co-transfect the cells with a luciferase reporter plasmid containing FXR response elements (FXREs) upstream of the luciferase gene and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment: After transfection, treat the cells with varying concentrations of synthetic this compound, natural this compound (if available as a purified standard), a known FXR agonist (e.g., GW4064 or chenodeoxycholic acid) as a positive control, and a vehicle control (e.g., DMSO).

  • Lysis and Luminescence Measurement: After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the compound concentration to generate dose-response curves and determine the EC50 (half-maximal effective concentration) values.

FXR_Assay_Workflow cluster_workflow FXR Activation Assay Workflow A Seed HepG2 cells B Co-transfect with FXRE-Luciferase and Renilla plasmids A->B C Treat with this compound (Natural vs. Synthetic), Positive & Vehicle Controls B->C D Incubate for 24 hours C->D E Lyse cells D->E F Measure Firefly and Renilla Luciferase Activity E->F G Normalize Data and Generate Dose-Response Curves F->G H Determine EC50 values G->H

Workflow for FXR Luciferase Reporter Assay.
TGR5 Activation Assay (cAMP Measurement)

This assay determines the ability of a compound to activate TGR5 and induce the production of cyclic AMP.

Methodology:

  • Cell Culture: Utilize a cell line that expresses TGR5, such as HEK293 cells stably transfected with a TGR5 expression vector.

  • Treatment: Treat the cells with different concentrations of synthetic and natural this compound, a known TGR5 agonist (e.g., lithocholic acid or INT-777) as a positive control, and a vehicle control.

  • cAMP Measurement: After a short incubation period (e.g., 30 minutes), lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or TR-FRET based).

  • Data Analysis: Plot the measured cAMP concentrations against the compound concentrations to create dose-response curves and calculate the EC50 values.

Data Presentation for Comparison

To facilitate a clear and objective comparison, all quantitative data should be summarized in tables.

Table 1: Comparative Potency of this compound on FXR Activation

CompoundEC50 (µM) for FXR ActivationMaximum Fold Induction
Synthetic this compound[Experimental Value][Experimental Value]
Natural this compound[Experimental Value][Experimental Value]
Positive Control (e.g., GW4064)[Experimental Value][Experimental Value]
Vehicle ControlN/A1.0

Table 2: Comparative Potency of this compound on TGR5 Activation

CompoundEC50 (µM) for cAMP ProductionMaximum cAMP Concentration (nM)
Synthetic this compound[Experimental Value][Experimental Value]
Natural this compound[Experimental Value][Experimental Value]
Positive Control (e.g., LCA)[Experimental Value][Experimental Value]
Vehicle ControlN/A[Basal Level]

Conclusion

By employing the experimental protocols and analytical frameworks outlined in this guide, researchers can effectively validate the biological activity of synthetic this compound. A direct comparison of the dose-response curves and EC50 values for FXR and TGR5 activation between the synthetic and natural forms will provide the necessary evidence to confirm its biological equivalence. This confirmation is a crucial milestone for advancing synthetic this compound in drug discovery and development pipelines.

References

A Comparative Guide to Apocholic Acid Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of common analytical methods for the quantification of apocholic acid and related bile acids. While this compound is a specific unsaturated bile acid, much of the available detailed validation data pertains to more common bile acids like cholic acid or total bile acids (TBA). The principles and methodologies described herein are largely applicable across the class of bile acids. This document compares Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Enzymatic Assays, offering supporting data and detailed protocols to aid in selecting the most appropriate method for your research needs.

Data Presentation: Performance Comparison of Quantification Methods

The following table summarizes the key performance characteristics of the three primary analytical methods for bile acid quantification. Data has been compiled from various validation studies and manufacturer specifications.

ParameterLC-MS/MSELISA (Cholic Acid Specific)Enzymatic Assay (Total Bile Acids)
Principle Separation by liquid chromatography, detection by mass spectrometry.Competitive immunoassay with colorimetric detection.Enzyme-driven reaction measuring 3α-hydroxysteroid dehydrogenase activity.
Specificity High; can distinguish between individual bile acid isomers.High for the target bile acid (e.g., Cholic Acid); potential cross-reactivity.Low; measures total 3α-hydroxy bile acids.
Sensitivity (LOD/LLOQ) High (LLOQ typically 1-5 ng/mL).[1]Moderate (Sensitivity limit of ~0.4 µM or ~160 ng/mL).[2][3]Low (Detection limit of ~1 µM).[4]
Linearity Range Wide (e.g., 5 - 5000 ng/mL).[1]Narrower (Typically within 1-2 orders of magnitude).Good (e.g., 0 - 180 µM).[5]
Precision (CV%) Excellent (Intra- and Inter-assay CV <15%).[6]Good (Intra-assay CV ≤8%, Inter-assay CV ≤12%).[7]Good (Intra- and Inter-assay CV <5%).[5]
Sample Throughput Moderate to High (Run times of 3-10 min per sample).[8][9]High (96-well plate format).High (96-well plate format).
Sample Volume Low (Typically 10-50 µL of plasma/serum).[6][8]Low (50 µL).[10]Very Low (4-50 µL).
Cost High (instrumentation and maintenance).Moderate (reagent kits).Low (reagent kits).

Experimental Protocols

Detailed methodologies for the key quantification techniques are provided below.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is considered the gold standard for its high sensitivity and specificity, allowing for the simultaneous quantification of multiple bile acids.[1][11]

a. Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma or serum sample into a 96-well polypropylene (B1209903) plate.[6][8]

  • Add 140-200 µL of acetonitrile (B52724) (or methanol) containing an appropriate internal standard (e.g., deuterated cholic acid).[6][8]

  • Vortex mix the plate for 5 minutes at 1200 rpm.[8]

  • Centrifuge the plate at 4000 rpm for 5-10 minutes at 4°C to pellet the precipitated proteins.[8][9]

  • Transfer the supernatant to a new plate or vials for analysis.[8][9]

  • The supernatant can be injected directly or diluted further (e.g., with methanol (B129727):water 1:1) before injection.[8]

b. Chromatographic Conditions

  • Column: A reverse-phase column, such as a C18, is typically used (e.g., Thermo Hypersil Gold C18, 2.1 × 100 mm, 1.9 µm).[6]

  • Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium (B1175870) acetate (B1210297) with 0.012% formic acid.[6]

  • Mobile Phase B: A mixture of methanol and acetonitrile (e.g., 2:1 v/v) with 0.1% formic acid or methanol with 5mM ammonium acetate and 0.012% formic acid.[6]

  • Flow Rate: 0.6 - 0.7 mL/min.[8]

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, ramping up to elute the bile acids, followed by a wash and re-equilibration step. A full chromatographic run is typically under 10 minutes.[1][9]

  • Column Temperature: 40-60°C.[1]

c. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred for bile acids.[8]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each bile acid and internal standard.[1]

  • Instrument Parameters: Source-specific parameters like ion spray voltage, temperature, and gas flows must be optimized for the specific instrument used.[12]

Enzyme-Linked Immunosorbent Assay (ELISA)

This competitive immunoassay is suitable for quantifying a specific bile acid, such as cholic acid, in various biological samples.[3]

a. Plate Preparation

  • Dilute a Cholic Acid-Conjugate solution 1:100 in 1X PBS.

  • Add 100 µL of the diluted conjugate to each well of a 96-well protein binding plate.

  • Incubate for 2 hours at 37°C or overnight at 4°C.

  • Wash the wells twice with 1X PBS.

  • Block the wells with 200 µL of Assay Diluent for 1 hour at room temperature. The plate is now ready for use.[2][10]

b. Assay Procedure

  • Prepare a standard curve by serially diluting a cholic acid standard.

  • Add 50 µL of unknown samples or standards to the wells of the coated and blocked plate.[2][10]

  • Incubate for 10 minutes at room temperature on an orbital shaker.[2][10]

  • Add 50 µL of diluted anti-Cholic Acid antibody to each well.

  • Incubate for 1 hour at room temperature on an orbital shaker.[2][10]

  • Wash the wells three times with 250 µL of 1X Wash Buffer per well.[2][10]

  • Add 100 µL of a diluted HRP-conjugated secondary antibody to each well.

  • Incubate for 1 hour at room temperature on an orbital shaker.[2][10]

  • Wash the wells three times again with 1X Wash Buffer.

  • Add 100 µL of Substrate Solution to each well and incubate at room temperature until color develops (2-30 minutes).[10]

  • Add 100 µL of Stop Solution to each well.

  • Read the absorbance at 450 nm on a microplate reader. The concentration of cholic acid is inversely proportional to the signal.

Enzymatic Assay

This method quantifies the total amount of bile acids based on the activity of the 3α-hydroxysteroid dehydrogenase (3α-HSD) enzyme.[13]

a. Reagent Preparation

  • Prepare a standard curve using the provided bile acid standard (e.g., glycochenodeoxycholic acid).

  • Reconstitute enzyme mixes and other reagents as per the kit manufacturer's instructions.

b. Assay Procedure (Enzyme Cycling Method)

  • Add 5-50 µL of samples (e.g., serum, plasma) or standards to a 96-well plate. Adjust the volume in all wells to 50 µL with purified water.

  • For samples requiring background correction, prepare duplicate wells.

  • Add 100 µL of a Probe Mix (containing a chromophore) to each well.[4]

  • Incubate for 10 minutes at 37°C.[4]

  • Prepare a Reaction Mix containing the 3α-HSD cycling enzyme and NADH.[4]

  • Add 50 µL of the Reaction Mix to the standard and sample wells. For background wells, add a control reagent without the cycling enzyme.[4]

  • Immediately measure the absorbance at 405 nm in kinetic mode at 37°C for 30-60 minutes.[4]

  • The rate of absorbance increase is directly proportional to the total bile acid concentration in the sample.

Mandatory Visualization

The following diagram illustrates the classical pathway of primary bile acid synthesis from cholesterol in the liver. This pathway is the primary source of cholic acid and chenodeoxycholic acid.

BileAcidSynthesis Cholesterol Cholesterol N7a_Hydroxycholesterol 7α-Hydroxycholesterol Cholesterol->N7a_Hydroxycholesterol CYP7A1 (Rate-limiting step) C4 7α-Hydroxy-4-cholesten-3-one N7a_Hydroxycholesterol->C4 HSD3B7 C4_12a 7α,12α-Dihydroxy-4- cholesten-3-one C4->C4_12a CYP8B1 (CA Pathway) CDCA_precursor 5β-Cholestane- 3α,7α-diol C4->CDCA_precursor (CDCA Pathway) CholicAcid_precursor 5β-Cholestane- 3α,7α,12α-triol C4_12a->CholicAcid_precursor CholicAcid Cholic Acid (CA) CholicAcid_precursor->CholicAcid Conjugation Conjugation (Taurine or Glycine) CholicAcid->Conjugation CDCA Chenodeoxycholic Acid (CDCA) CDCA_precursor->CDCA CDCA->Conjugation BileSalts Conjugated Bile Salts (e.g., GCA, TCA) Conjugation->BileSalts

Caption: Classical pathway of primary bile acid synthesis from cholesterol.

References

A Comparative Guide to the In Vitro Efficacy of Farnesoid X Receptor (FXR) Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Farnesoid X Receptor (FXR), a nuclear receptor activated by bile acids, has emerged as a critical regulator of bile acid, lipid, and glucose homeostasis. Its role in metabolic and inflammatory pathways has made it a promising therapeutic target for a range of conditions, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and other metabolic disorders. This guide provides an objective comparison of the in vitro efficacy of several prominent FXR agonists, supported by experimental data, to aid researchers in the selection and evaluation of these compounds for future studies.

Quantitative Comparison of FXR Agonist Efficacy

The in vitro potency of FXR agonists is a key determinant of their potential therapeutic utility. The following table summarizes the half-maximal effective concentration (EC50) values for a selection of steroidal and non-steroidal FXR agonists, as determined by various in vitro assays. Lower EC50 values are indicative of higher potency.

CompoundTypeAssay TypeCell LineEC50 ValueReference Compound
Obeticholic Acid (OCA, 6-ECDCA) SteroidalFRET Assay-99 nM-
Chenodeoxycholic Acid (CDCA) SteroidalReporter Assay-17 µM-
GW4064 Non-steroidal--65 nM-
Fexaramine Non-steroidalCell-based Reporter Assay-25 nM-
Tropifexor (LJN452) Non-steroidalFXR-SRC1 Interaction Assay-0.20 nM-
Cilofexor (GS-9674) Non-steroidal--43 nM-

Experimental Methodologies

The in vitro characterization of FXR agonists typically involves a variety of assays designed to measure their ability to bind to and activate the FXR, leading to the transcription of target genes. Below are detailed protocols for key experiments commonly cited in the literature.

Luciferase Reporter Gene Assay

This cell-based assay is a widely used method to quantify the transcriptional activity of FXR in response to an agonist.

Principle: Cells are transiently transfected with two plasmids: one expressing the full-length human FXR and another containing a luciferase reporter gene under the control of a promoter with multiple Farnesoid X Receptor Response Elements (FXREs). Upon activation by an agonist, FXR binds to the FXREs and drives the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the level of FXR activation.

Protocol:

  • Cell Culture: Human embryonic kidney 293 (HEK293T) or human hepatoma (HepG2) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection: Cells are seeded in 96-well plates and co-transfected with an FXR expression vector and an FXRE-luciferase reporter vector using a suitable transfection reagent. A constitutively active Renilla luciferase plasmid is often co-transfected to normalize for transfection efficiency.

  • Compound Treatment: After 24 hours, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (e.g., OCA, GW4064) or a vehicle control (e.g., DMSO).

  • Incubation: The cells are incubated with the compounds for 18-24 hours.

  • Lysis and Luminescence Measurement: The cells are lysed, and luciferase activity is measured using a luminometer after the addition of the appropriate luciferase substrate. Firefly luciferase activity is normalized to Renilla luciferase activity.

  • Data Analysis: The fold activation is calculated relative to the vehicle control. EC50 values are determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay measures the direct interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide, which is a crucial step in FXR activation.

Principle: The assay utilizes a purified, recombinant FXR LBD tagged with a donor fluorophore (e.g., Europium cryptate) and a coactivator peptide (e.g., from SRC-1/NCoA-1) tagged with an acceptor fluorophore (e.g., allophycocyanin). In the presence of an agonist, the FXR LBD undergoes a conformational change that promotes its binding to the coactivator peptide, bringing the donor and acceptor fluorophores into close proximity. Excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. The TR-FRET signal is proportional to the extent of the FXR-coactivator interaction.

Protocol:

  • Reagents: Purified, tagged FXR LBD and coactivator peptide, along with test compounds and a suitable assay buffer.

  • Assay Setup: The assay is typically performed in 384-well plates. Serial dilutions of the test compounds are added to the wells.

  • Incubation: The tagged FXR LBD and coactivator peptide are added to the wells containing the compounds and incubated for a specified period (e.g., 1-2 hours) at room temperature to allow the binding reaction to reach equilibrium.

  • Signal Detection: The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.

  • Data Analysis: EC50 values are calculated from the dose-response curves, representing the concentration of the agonist that produces 50% of the maximal response.

Quantitative Real-Time PCR (qPCR) for FXR Target Gene Expression

This assay measures the downstream effects of FXR activation by quantifying the mRNA levels of its target genes in cultured cells.

Principle: FXR activation leads to the increased or decreased transcription of specific target genes. qPCR can be used to measure the relative abundance of mRNA transcripts of these genes in cells treated with an FXR agonist compared to untreated cells.

Protocol:

  • Cell Culture and Treatment: A relevant cell line (e.g., HepG2 for liver-related genes, Caco-2 for intestinal genes) is treated with the FXR agonist at various concentrations for a specific duration (e.g., 24 hours).

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells, and its quality and quantity are assessed. The RNA is then reverse-transcribed into complementary DNA (cDNA).

  • qPCR: The cDNA is used as a template for qPCR with primers specific for FXR target genes (e.g., SHP, BSEP, FGF19) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, comparing the expression levels in treated cells to those in vehicle-treated control cells.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental designs, the following diagrams have been generated using the DOT language.

FXR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist FXR Agonist (e.g., Bile Acid, OCA) FXR_inactive FXR Agonist->FXR_inactive Binds to LBD FXR_RXR_inactive FXR-RXR Heterodimer FXR_inactive->FXR_RXR_inactive RXR_inactive RXR RXR_inactive->FXR_RXR_inactive FXR_RXR_active Activated FXR-RXR Complex FXR_RXR_inactive->FXR_RXR_active Translocates to Nucleus FXRE FXRE TargetGenes Target Gene Transcription (e.g., SHP, BSEP, FGF19) FXRE->TargetGenes Initiates mRNA mRNA TargetGenes->mRNA Protein Protein Synthesis & Biological Effects mRNA->Protein FXR_RXR_active->FXRE Binds to DNA Coactivators Coactivators Coactivators->FXR_RXR_active

Caption: FXR Signaling Pathway Activation.

Luciferase_Reporter_Assay_Workflow start Start: Seed Cells (e.g., HEK293T) transfect Co-transfect with FXR & FXRE-Luciferase Plasmids start->transfect incubate1 Incubate for 24h transfect->incubate1 treat Treat with FXR Agonist (Varying Concentrations) incubate1->treat incubate2 Incubate for 18-24h treat->incubate2 lyse Lyse Cells incubate2->lyse measure Measure Luciferase Activity lyse->measure analyze Analyze Data: Calculate Fold Activation & EC50 measure->analyze end End: Determine Agonist Potency analyze->end

Caption: Luciferase Reporter Assay Workflow.

TR_FRET_Assay_Workflow start Start: Prepare Assay Plate add_agonist Add FXR Agonist (Serial Dilutions) start->add_agonist add_reagents Add Tagged FXR-LBD & Coactivator Peptide add_agonist->add_reagents incubate Incubate to Reach Equilibrium add_reagents->incubate read_plate Measure TR-FRET Signal incubate->read_plate analyze Analyze Data: Generate Dose-Response Curve & EC50 read_plate->analyze end End: Quantify Agonist-Induced FXR-Coactivator Interaction analyze->end

Caption: TR-FRET Assay Workflow.

This guide provides a foundational understanding of the comparative in vitro efficacy of various FXR agonists. For more in-depth analysis, researchers are encouraged to consult the primary literature and consider additional factors such as selectivity, off-target effects, and the specific cellular context of their studies.

Assessing the Reproducibility of Apocholic Acid-Induced Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the reproducibility of the biological effects of apocholic acid, an unsaturated bile acid derived from cholic acid.[1] While historical studies have suggested potential carcinogenic properties, recent and detailed investigations into its specific biological activities and signaling pathways are limited.[2][3] This document outlines key experimental approaches, presents methodologies for robust data generation, and offers a comparative analysis with other well-characterized bile acids to guide future research and ensure the reliability of findings.

Table 1: Physicochemical Properties of this compound and Key Alternative Bile Acids

To ensure reproducible experimental conditions, understanding the fundamental properties of the compounds under investigation is crucial. This compound is soluble in organic solvents and has limited solubility in water.[4][5]

FeatureThis compoundDeoxycholic Acid (DCA)Lithocholic Acid (LCA)Chenodeoxycholic Acid (CDCA)
CAS Number 641-81-6[2][4]83-44-3434-13-9474-25-9
Molecular Formula C24H38O4[4]C24H40O4C24H40O3C24H40O4
Molecular Weight 390.56 g/mol [5]392.57 g/mol 376.58 g/mol 392.57 g/mol
Structure Unsaturated bile acid[2]Secondary bile acid[6]Secondary bile acid[6]Primary bile acid[6]
Key Structural Difference from this compound Saturated steroid nucleusSaturated steroid nucleus, lacks a C-12 hydroxyl groupSaturated steroid nucleus, lacks C-7 and C-12 hydroxyl groupsSaturated steroid nucleus
Known Receptor Agonism Largely uncharacterizedFXR, TGR5FXR, TGR5, VDRFXR

Experimental Protocols for Assessing Biological Effects

Reproducibility in scientific research is contingent on detailed and standardized experimental protocols. The following sections provide methodologies for key experiments to characterize the effects of this compound.

Quantification of this compound and Other Bile Acids by LC-MS/MS

Accurate quantification of bile acids in biological samples is fundamental for in vitro and in vivo studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[7]

Objective: To develop and validate a robust method for the simultaneous quantification of this compound and other relevant bile acids in various biological matrices (e.g., cell culture media, plasma, tissue homogenates).

Methodology:

  • Sample Preparation:

    • Spike samples with a known concentration of an appropriate internal standard (e.g., a deuterated analog of a bile acid not present in the sample).

    • Perform protein precipitation using a cold organic solvent such as acetonitrile (B52724) or methanol (B129727).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Collect the supernatant for analysis. For some applications, the supernatant may be dried and reconstituted in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Utilize a C18 reversed-phase column for chromatographic separation.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small percentage of formic acid or ammonium (B1175870) acetate) and an organic component (e.g., methanol or acetonitrile).

    • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and specific detection of each bile acid.

    • Optimize MRM transitions (precursor ion -> product ion) for this compound and other bile acids of interest.

  • Data Analysis:

    • Construct calibration curves for each analyte using standards of known concentrations.

    • Calculate the concentration of each bile acid in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Reference for a detailed LC-MS/MS protocol for bile acids: [7][8][9]

Farnesoid X Receptor (FXR) Activation Assay

FXR is a key nuclear receptor that regulates bile acid homeostasis. Determining the effect of this compound on FXR activation is crucial to understanding its potential metabolic effects.

Objective: To quantify the ability of this compound to activate or inhibit FXR signaling in a cell-based reporter assay.

Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media.

    • Co-transfect the cells with an FXR expression plasmid and a reporter plasmid containing a luciferase gene under the control of an FXR response element (FXRE). A constitutively expressed reporter (e.g., Renilla luciferase) can be co-transfected for normalization.

  • Compound Treatment:

    • Plate the transfected cells in a 96-well plate.

    • Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO) and a known FXR agonist as a positive control (e.g., GW4064 or chenodeoxycholic acid).

    • Incubate the cells for a specified period (e.g., 24 hours).

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

    • If a normalization vector was used, measure the activity of the second reporter.

  • Data Analysis:

    • Normalize the FXRE-driven luciferase activity to the control reporter activity.

    • Calculate the fold activation relative to the vehicle control.

    • Plot the fold activation against the concentration of this compound to generate a dose-response curve and determine the EC50 (half-maximal effective concentration).

Reference for a detailed FXR activation assay protocol: [10][11][12][13]

Takeda G Protein-Coupled Receptor 5 (TGR5) Activation Assay

TGR5 is a cell surface receptor that mediates various metabolic and anti-inflammatory effects of bile acids.

Objective: To determine if this compound can activate TGR5 signaling, typically measured by an increase in intracellular cyclic AMP (cAMP).

Methodology:

  • Cell Culture and Transfection:

    • Use a cell line endogenously expressing TGR5 or a cell line (e.g., HEK293) transiently or stably transfected with a TGR5 expression construct.

  • Compound Treatment:

    • Plate the cells in a suitable format (e.g., 96-well plate).

    • Treat the cells with a range of concentrations of this compound. Include a vehicle control and a known TGR5 agonist (e.g., lithocholic acid or a synthetic agonist like INT-777) as a positive control.

    • Incubate for a short period (e.g., 30 minutes to 1 hour).

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or TR-FRET based).

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the concentration of cAMP in the cell lysates.

    • Plot the cAMP concentration against the concentration of this compound to create a dose-response curve and determine the EC50.

Reference for a detailed TGR5 activation assay protocol: [14][15][16][17][18]

Mandatory Visualizations

Signaling Pathways of Key Bile Acid Receptors

Bile_Acid_Signaling cluster_Cell Hepatocyte / Enteroendocrine Cell BA1 Bile Acids (e.g., CDCA, DCA) FXR FXR BA1->FXR binds FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (in nucleus) FXR_RXR->FXRE binds Target_Genes_FXR Target Gene Transcription FXRE->Target_Genes_FXR regulates BA2 Bile Acids (e.g., LCA, DCA) TGR5 TGR5 (GPCR) BA2->TGR5 binds G_alpha_s Gαs TGR5->G_alpha_s activates AC Adenylate Cyclase G_alpha_s->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates CRE cAMP Response Element (in nucleus) CREB->CRE binds Target_Genes_TGR5 Target Gene Transcription CRE->Target_Genes_TGR5 regulates

Caption: Simplified signaling pathways for the bile acid receptors FXR and TGR5.

Experimental Workflow for Assessing this compound Effects

Experimental_Workflow Start Start: this compound Sample QC Quality Control (Purity, Identity Verification) Start->QC Solubilization Solubilization Protocol (e.g., in DMSO) QC->Solubilization Cell_Culture Cell-Based Assays Solubilization->Cell_Culture FXR_Assay FXR Activation Assay Cell_Culture->FXR_Assay TGR5_Assay TGR5 Activation Assay Cell_Culture->TGR5_Assay Cytotoxicity_Assay Cytotoxicity Assay Cell_Culture->Cytotoxicity_Assay LCMS LC-MS/MS Analysis (Quantification in media) Cell_Culture->LCMS Data_Analysis Data Analysis (Dose-Response, EC50) FXR_Assay->Data_Analysis TGR5_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Reproducibility Assess Reproducibility (Multiple Experiments) Data_Analysis->Reproducibility Comparison Compare with Alternative Bile Acids Reproducibility->Comparison Conclusion Conclusion on Biological Effects Comparison->Conclusion

Caption: Workflow for reproducible assessment of this compound's biological effects.

Logical Relationship for Comparative Analysis

Comparative_Analysis Apocholic_Acid This compound - Unsaturated - Effects to be determined Alternatives Alternative Bile Acids Apocholic_Acid->Alternatives is compared to DCA Deoxycholic Acid (DCA) - Secondary Bile Acid - FXR/TGR5 Agonist Alternatives->DCA LCA Lithocholic Acid (LCA) - Secondary Bile Acid - Potent TGR5 Agonist Alternatives->LCA CDCA Chenodeoxycholic Acid (CDCA) - Primary Bile Acid - Potent FXR Agonist Alternatives->CDCA

Caption: Comparative framework for this compound and alternative bile acids.

Conclusion

The reproducible assessment of this compound's biological effects requires a systematic approach grounded in well-defined experimental protocols and a comparative framework. Due to the limited current data on this compound, this guide emphasizes the foundational experiments necessary to characterize its activity, particularly its interaction with the key bile acid receptors FXR and TGR5. By adhering to the detailed methodologies for quantification and functional assays, and by comparing the results with well-established bile acids like deoxycholic acid, lithocholic acid, and chenodeoxycholic acid, researchers can generate robust and reproducible data. This will be essential in clarifying the physiological and pathological roles of this compound and determining its potential as a therapeutic agent or a molecule of toxicological concern.

References

A Comparative Guide to Analytical Methods for Confirming Apocholic Acid Purity and Identity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous confirmation of both the purity and identity of bile acids, such as apocholic acid, is a critical step in ensuring the validity of experimental results and the safety of potential therapeutics. This guide provides a comprehensive comparison of key analytical techniques, supported by experimental data and detailed methodologies, to assist in the selection of the most appropriate analytical strategy.

This compound (C₂₄H₃₈O₄, Molar Mass: 390.56 g/mol ) is an unsaturated bile acid whose characterization relies on a combination of chromatographic and spectroscopic techniques.[1][2] The primary methods for confirming its identity and assessing purity are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Elemental Analysis serves as a fundamental tool for verifying the empirical formula.

Comparison of Analytical Methods

The selection of an analytical method is often a trade-off between sensitivity, specificity, and the nature of the information required. While chromatographic methods are ideal for quantification and purity assessment, spectroscopic methods provide definitive structural confirmation.

Table 1: Comparison of Quantitative Performance for this compound Analysis

ParameterHPLC-UV/RILC-MS/MSqNMRElemental Analysis
Limit of Detection (LOD) ~0.06 µg/mL[3]100 pM - 6 nM[4][5]Analyte dependent, typically in the mg rangeMicrogram level
Limit of Quantitation (LOQ) ~2.0 µg/mL[3]5 ng/mL - 20 nM[4][6][7]Analyte dependent, typically in the mg rangeMicrogram level
Linearity (r²) >0.999[3][8]>0.99[5][6][7]Not applicable (absolute quantification)Not applicable
Precision (RSD%) <2.0%[8][9]<15%[6][10]Typically <1%<0.3%
Accuracy (% Recovery) 91.3% - 109.3%[3]85% - 115%[5][6][10]High (primary method)High (for elemental composition)

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone for assessing the purity of this compound by separating it from related impurities.

Methodology:

  • Instrumentation: An Agilent 1260 HPLC system or equivalent, equipped with a Refractive Index (RI) or UV detector.[3]

  • Column: YMC-Pack ODS-AQ column (250 mm × 4.6 mm, S-5 μm, 12 nm).[3]

  • Mobile Phase: A mixture of acetonitrile, methanol, and diluted formic acid solution (pH 2.5) (e.g., 43:17:40, v/v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30 °C.[3]

  • Detector Temperature: 30 °C (for RI detector).[3]

  • Injection Volume: 20 µL.

  • Sample Preparation: A stock solution of this compound (e.g., 4 mg/mL) is prepared in a suitable solvent like acetonitrile/water (60:40, v/v).[3] Calibration standards are prepared by diluting the stock solution to a range of concentrations (e.g., 2.0–80.0 μg/mL).[3]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identity and Quantification

LC-MS/MS offers high sensitivity and specificity, making it ideal for both confirming the identity of this compound through its mass-to-charge ratio and for quantifying it at low concentrations.[4][11][12]

Methodology:

  • Instrumentation: A UPLC system coupled to a tandem mass spectrometer (e.g., AB Sciex Qtrap 5500).[13]

  • Column: A reversed-phase C18 column (e.g., Thermo Hypersil Gold C18, 2.1 × 100 mm, 1.9 μm).[13]

  • Mobile Phase:

    • A: Water with 0.1% formic acid.[13]

    • B: Acetonitrile/Methanol (2:1, v/v) with 0.1% formic acid.[13]

  • Gradient Elution: A typical gradient would start at a low percentage of mobile phase B and gradually increase to elute the analyte.

  • Flow Rate: 0.6 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is common for bile acids.

  • Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification.[11][12]

  • Sample Preparation: For samples in a biological matrix like serum, a protein precipitation step is common.[14][15] This involves adding a cold organic solvent (e.g., acetonitrile) to the sample, vortexing, centrifuging, and then analyzing the supernatant.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and confirmation of this compound's identity.[16] Quantitative NMR (qNMR) can also be used for purity assessment without the need for a specific reference standard of the analyte.[17][18][19]

Methodology:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: 4–12 mg of the this compound sample is accurately weighed and dissolved in a deuterated solvent (e.g., DMSO-d₆) in a standard NMR tube.[20] For qNMR, a certified internal standard with a known purity is also accurately weighed and added to the sample.[20]

  • Experiments:

    • ¹H NMR: Provides information on the number and environment of protons, which is crucial for structural confirmation.

    • ¹³C NMR: Shows the number and types of carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between atoms and provide a complete structural assignment.

  • Data Analysis: For identity confirmation, the obtained spectra are compared with known spectra or predicted chemical shifts. For qNMR, the purity is calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard of known purity.[20][21]

Elemental Analysis for Empirical Formula Verification

Elemental analysis provides the percentage composition of carbon, hydrogen, and oxygen in this compound, which is used to confirm its empirical formula (C₂₄H₃₈O₄).

Methodology:

  • Instrumentation: A CHNS-932 elemental analyzer or a similar instrument.[22]

  • Sample Preparation: A small, accurately weighed amount of the dried this compound sample is placed in a tin or silver capsule.

  • Analysis: The sample is combusted at a high temperature, and the resulting gases (CO₂, H₂O) are separated and quantified by a detector.

  • Data Analysis: The instrument software calculates the percentage of each element, which is then compared to the theoretical values for C₂₄H₃₈O₄ (C: 73.81%, H: 9.81%, O: 16.38%).

Visualizing the Workflow and Method Relationships

The following diagrams illustrate the general workflow for analyzing this compound and the logical relationship between the different analytical techniques.

cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Confirmation Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution EA Elemental Analysis Sample->EA Extraction Extraction from Matrix (if applicable) Dissolution->Extraction NMR NMR Spectroscopy Dissolution->NMR HPLC HPLC Analysis Extraction->HPLC LCMS LC-MS/MS Analysis Extraction->LCMS Purity Purity Assessment HPLC->Purity LCMS->Purity Identity Identity Confirmation LCMS->Identity NMR->Identity Structure Structural Elucidation NMR->Structure Formula Empirical Formula Verification EA->Formula Structure->Identity Formula->Identity

General workflow for this compound analysis.

cluster_0 Information Provided cluster_1 Analytical Methods Purity Purity (%) Identity Molecular Identity Structure Detailed Structure Structure->Identity Composition Elemental Composition Composition->Identity HPLC HPLC HPLC->Purity LCMS LC-MS/MS LCMS->Purity LCMS->Identity NMR NMR NMR->Identity NMR->Structure EA Elemental Analysis EA->Composition

Relationship between methods and information.

References

A Comparative Analysis of Apocholic Acid and Ursodeoxycholic Acid for Cholesterol Solubilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of apocholic acid and the well-established therapeutic agent, ursodeoxycholic acid (UDCA), in the context of cholesterol solubilization. This analysis is intended to inform research and development efforts in the field of gallstone dissolution and cholesterol metabolism.

Executive Summary

Ursodeoxycholic acid is a widely used and extensively studied bile acid effective in the dissolution of cholesterol gallstones. Its mechanisms of action are well-documented and involve the reduction of cholesterol secretion into bile, the formation of liquid crystals that facilitate cholesterol transport, and the modulation of signaling pathways related to cholesterol homeostasis. In contrast, this compound, an unsaturated bile acid derived from cholic acid, is significantly less characterized in terms of its cholesterol solubilizing capacity. While its chemical properties are known, there is a notable absence of experimental data directly comparing its efficacy to UDCA for cholesterol dissolution. This guide summarizes the available data for both compounds, highlighting the established therapeutic profile of UDCA and the current data gap for this compound.

Data Presentation: Quantitative Comparison

Due to a lack of direct comparative studies, a quantitative side-by-side comparison of cholesterol solubilization capacity is not currently possible. The following table summarizes the known properties and clinical efficacy of UDCA for cholesterol gallstone dissolution. Information on this compound is limited to its basic chemical and physiological characteristics.

FeatureUrsodeoxycholic Acid (UDCA)This compound
Chemical Classification Secondary bile acid, hydrophilicUnsaturated bile acid, derived from cholic acid
Primary Mechanism of Cholesterol Solubilization Reduces cholesterol saturation in bile, promotes liquid crystal formation, and alters bile acid composition.[1][2]Not well-established.
Clinical Efficacy in Gallstone Dissolution Effective in dissolving small, uncalcified cholesterol gallstones.[3] Complete dissolution rates of approximately 30-60% have been reported in selected patient populations.[3][4]No clinical data available.
Effect on Biliary Cholesterol Secretion Decreases hepatic cholesterol synthesis and secretion.[1][2]Not documented.
Signaling Pathway Modulation Modulates bile acid receptors such as FXR and TGR5, impacting cholesterol and glucose metabolism.[5]No data available.
Safety Profile Generally well-tolerated; side effects can include diarrhea and nausea.[6]Questionable carcinogenic activity has been reported in animal studies.[7]

Experimental Protocols

The following is a generalized protocol for an in vitro cholesterol solubilization assay that can be used to compare the efficacy of different bile acids. This protocol is based on methodologies commonly reported in the literature.

Objective: To determine the in vitro capacity of a bile acid to dissolve solid cholesterol.

Materials:

  • Cholesterol powder (high purity)

  • Bile acid to be tested (e.g., Ursodeoxycholic acid, this compound)

  • Lecithin (B1663433) (e.g., egg yolk lecithin)

  • Buffer solution (e.g., phosphate-buffered saline, pH 7.4)

  • Organic solvent (e.g., chloroform)

  • Radiolabeled cholesterol (e.g., ¹⁴C-cholesterol) for tracer studies (optional)

  • Incubator shaker

  • Centrifuge

  • Scintillation counter (if using radiolabeled cholesterol)

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Preparation of Artificial Bile:

    • Prepare a stock solution of the test bile acid and lecithin in the buffer. Concentrations should mimic physiological ranges.

    • Vary the concentrations of the bile acid and lecithin to test different conditions.

  • Cholesterol Pellet Preparation:

    • Prepare standardized pellets of cholesterol by compressing a known amount of cholesterol powder.

    • Alternatively, a thin film of cholesterol can be prepared by evaporating a solution of cholesterol in an organic solvent in a glass vial.

  • Solubilization Assay:

    • Place a cholesterol pellet or a cholesterol-coated vial into a known volume of the artificial bile solution.

    • If using a tracer, add a known amount of radiolabeled cholesterol to the pellet or film.

    • Incubate the samples at 37°C with constant agitation in an incubator shaker.

    • Collect aliquots of the supernatant at various time points (e.g., 1, 2, 4, 8, 24 hours).

  • Quantification of Solubilized Cholesterol:

    • Centrifuge the collected aliquots to pellet any undissolved cholesterol particles.

    • Analyze the supernatant for cholesterol concentration.

      • Radiolabeled Method: Measure the radioactivity in the supernatant using a scintillation counter.

      • HPLC Method: Extract the lipids from the supernatant using an organic solvent and quantify the cholesterol concentration using HPLC.

  • Data Analysis:

    • Calculate the amount of cholesterol dissolved at each time point.

    • Plot the dissolution rate over time for each tested condition.

    • Compare the dissolution rates and total cholesterol solubilized between different bile acids.

Mandatory Visualizations

Signaling Pathways of Ursodeoxycholic Acid in Cholesterol Metabolism

UDCA_Signaling cluster_intestine Intestinal Effects cluster_hepatocyte Hepatic Effects cluster_bile Biliary Effects UDCA Ursodeoxycholic Acid (UDCA) Intestine Intestinal Lumen UDCA->Intestine Oral Administration Hepatocyte Hepatocyte Intestine->Hepatocyte Enterohepatic Circulation Cholesterol_Absorption Decreased Cholesterol Absorption Intestine->Cholesterol_Absorption Bile Bile Hepatocyte->Bile Secretion Cholesterol_Synthesis Decreased Cholesterol Synthesis Hepatocyte->Cholesterol_Synthesis Bile_Acid_Synthesis Altered Bile Acid Synthesis Hepatocyte->Bile_Acid_Synthesis FXR FXR Activation Hepatocyte->FXR Cholesterol_Solubilization Increased Cholesterol Solubilization (Liquid Crystal Formation) Bile->Cholesterol_Solubilization Cholesterol_Secretion Decreased Cholesterol Secretion into Bile FXR->Cholesterol_Secretion

Caption: Signaling pathways of UDCA in cholesterol metabolism.

Experimental Workflow for In Vitro Cholesterol Solubilization Assay

Cholesterol_Solubilization_Workflow A Prepare Artificial Bile (Bile Acid + Lecithin in Buffer) C Incubate Cholesterol Source in Artificial Bile at 37°C with Agitation A->C B Prepare Cholesterol Source (Pellet or Film) B->C D Collect Supernatant at Time Intervals C->D E Centrifuge to Remove Undissolved Cholesterol D->E F Quantify Solubilized Cholesterol in Supernatant (HPLC or Scintillation) E->F G Analyze Data: Calculate Dissolution Rate and Capacity F->G

Caption: Experimental workflow for cholesterol solubilization.

References

A Comparative Analysis of Apocholic Acid and Cholic Acid Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the signaling mechanisms of apocholic acid and cholic acid. While cholic acid is a well-characterized primary bile acid with established roles in metabolic regulation through the activation of farnesoid X receptor (FXR) and Takeda G protein-coupled receptor 5 (TGR5), a comprehensive understanding of this compound's signaling pathways is notably absent in the current scientific literature. This document summarizes the available experimental data, outlines key experimental methodologies, and visualizes the known signaling pathways to facilitate further research and drug development.

Executive Summary

Cholic acid, a primary bile acid synthesized from cholesterol in the liver, acts as a crucial signaling molecule in the regulation of bile acid, lipid, and glucose metabolism.[1] Its effects are primarily mediated through the nuclear receptor FXR and the membrane-bound G protein-coupled receptor TGR5.[1] In contrast, this compound, an unsaturated bile acid, is significantly less studied. Current literature primarily focuses on its chemical characteristics and historical associations with potential carcinogenicity, with a lack of data on its specific signaling mechanisms. This guide presents a comprehensive overview of cholic acid signaling and highlights the existing knowledge gap regarding this compound.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for cholic acid's interaction with its primary receptors, FXR and TGR5. Due to a lack of available research, no quantitative data for this compound's signaling activity can be provided at this time.

Table 1: Receptor Activation Data for Cholic Acid

CompoundReceptorAssay TypeEC50 (µM)Reference
Cholic AcidHuman FXRReporter Assay~600[2]
Cholic AcidHuman TGR5cAMP Assay7.7[3]

Table 2: Comparative Overview

FeatureThis compoundCholic Acid
Receptor Activation
Farnesoid X Receptor (FXR)No data availableAgonist[2]
Takeda G protein-coupled receptor 5 (TGR5)No data availableAgonist[3]
Reported Signaling Effects
Regulation of Bile Acid SynthesisNo data availableInhibits via FXR-mediated pathways[2]
Glucose HomeostasisNo data availableModulates via TGR5-mediated GLP-1 secretion[3]
Lipid MetabolismNo data availableRegulates via FXR and TGR5 activation[1]
Inflammatory ResponseNo data availableAnti-inflammatory effects via TGR5[4]

Signaling Pathways

Cholic Acid Signaling

Cholic acid exerts its biological effects through two main signaling pathways: the Farnesoid X Receptor (FXR) pathway and the Takeda G protein-coupled receptor 5 (TGR5) pathway.

FXR Signaling Pathway: As a nuclear receptor, FXR is activated by cholic acid, leading to the regulation of genes involved in bile acid synthesis and transport. Upon activation, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to FXR response elements (FXREs) in the promoter regions of target genes.[2] This leads to the induction of the small heterodimer partner (SHP), which in turn inhibits the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[2]

TGR5 Signaling Pathway: Cholic acid also activates TGR5, a G protein-coupled receptor located on the cell membrane.[3] Activation of TGR5 stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1] This, in turn, activates protein kinase A (PKA) and other downstream effectors, resulting in various physiological responses, including the secretion of glucagon-like peptide-1 (GLP-1), which plays a role in glucose homeostasis.[1][3]

This compound Signaling

Currently, there is a significant lack of information in the scientific literature regarding the specific signaling pathways of this compound. Its interaction with key receptors such as FXR and TGR5 has not been reported, and its downstream effects remain uncharacterized.

Mandatory Visualizations

Cholic_Acid_Signaling_Pathways cluster_Cell Cell Membrane cluster_Nucleus Nucleus Cholic Acid_out Cholic Acid TGR5 TGR5 Cholic Acid_out->TGR5 binds Cholic Acid_in Cholic Acid AC Adenylyl Cyclase TGR5->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates GLP1 GLP-1 Secretion PKA->GLP1 leads to Physiological Effects (Glucose Homeostasis) Physiological Effects (Glucose Homeostasis) GLP1->Physiological Effects (Glucose Homeostasis) FXR FXR Cholic Acid_in->FXR binds RXR RXR FXR->RXR FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR->FXR_RXR FXRE FXRE FXR_RXR->FXRE binds to SHP SHP Gene Transcription FXRE->SHP induces CYP7A1 CYP7A1 Gene Transcription SHP->CYP7A1 inhibits Physiological Effects (Reduced Bile Acid Synthesis) Physiological Effects (Reduced Bile Acid Synthesis) CYP7A1->Physiological Effects (Reduced Bile Acid Synthesis)

Caption: Cholic acid signaling through TGR5 and FXR pathways.

Apocholic_Acid_Signaling_Pathway This compound Signaling Pathway (Largely Unknown) This compound This compound Receptors Receptor Interactions (FXR, TGR5, etc.) This compound->Receptors ? Downstream_Signaling Downstream Signaling Pathways Receptors->Downstream_Signaling ? Physiological_Effects Physiological Effects Downstream_Signaling->Physiological_Effects ?

Caption: this compound's signaling pathway remains uncharacterized.

Experimental Protocols

Farnesoid X Receptor (FXR) Luciferase Reporter Assay

This cell-based assay is a standard method to quantify the ability of a compound to activate FXR.

Principle: The assay utilizes a host cell line (e.g., HEK293T or HepG2) co-transfected with two plasmids: an expression vector for human FXR and a reporter vector containing a luciferase gene under the control of an FXR-responsive promoter.[5] When an FXR agonist like cholic acid binds to the receptor, it induces the expression of luciferase. The resulting luminescence is proportional to the level of FXR activation and can be measured using a luminometer.[5]

Materials:

  • HEK293T or HepG2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • FXR expression plasmid

  • FXRE-luciferase reporter plasmid

  • Transfection reagent (e.g., Lipofectamine)

  • Test compounds (this compound, Cholic acid) and a positive control (e.g., GW4064)

  • 96-well white, clear-bottom assay plates

  • Luciferase assay system (e.g., Dual-Glo® Luciferase Assay System)

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T or HepG2 cells into 96-well plates at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with the FXR expression plasmid and the FXRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions. An internal control vector (e.g., Renilla luciferase) can be co-transfected for normalization of transfection efficiency.[6]

  • Compound Treatment: After 24 hours of transfection, replace the medium with a fresh medium containing serial dilutions of the test compounds (this compound, cholic acid) and the positive control. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the luciferase assay system.[5]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold activation relative to the vehicle control. Plot the fold activation against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Takeda G protein-coupled receptor 5 (TGR5) cAMP Assay

This assay measures the activation of TGR5 by quantifying the downstream production of cyclic AMP (cAMP).

Principle: TGR5 is a Gs-coupled receptor, and its activation leads to the stimulation of adenylyl cyclase, which converts ATP to cAMP.[7] This assay measures the intracellular cAMP levels in cells expressing TGR5 after treatment with a test compound. The amount of cAMP produced is proportional to the extent of TGR5 activation.

Materials:

  • HEK293T cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • TGR5 expression plasmid

  • Transfection reagent

  • Test compounds (this compound, Cholic acid) and a positive control (e.g., INT-777)

  • cAMP assay kit (e.g., cAMP-Glo™ Assay)

  • Luminometer or other appropriate plate reader

Protocol:

  • Cell Seeding and Transfection: Seed HEK293T cells in a 96-well plate and transfect them with the TGR5 expression plasmid.

  • Compound Treatment: After 24-48 hours, replace the medium with a stimulation buffer containing the test compounds and a positive control at various concentrations.

  • Incubation: Incubate the cells for a specified period (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.[7]

  • Data Analysis: Generate a standard curve using the cAMP standards provided in the kit. Determine the cAMP concentration in the samples from the standard curve. Plot the cAMP concentration against the compound concentration to generate a dose-response curve and calculate the EC50 value.

Conclusion

Cholic acid is a well-established signaling molecule that plays a pivotal role in metabolic homeostasis through the activation of FXR and TGR5. Its signaling pathways and downstream effects have been extensively studied, providing a solid foundation for therapeutic targeting. In stark contrast, the signaling properties of this compound remain largely unexplored. The absence of data on its receptor interactions and functional consequences represents a significant knowledge gap. Further investigation into the biological activities of this compound is warranted to determine its potential physiological roles and to complete the comparative landscape of bile acid signaling. This guide serves as a resource for researchers to build upon the existing knowledge of cholic acid and to initiate much-needed studies into the enigmatic signaling of this compound.

References

comparing the cytotoxic effects of apocholic acid to other bile acids

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in current scientific literature exists regarding the cytotoxic effects of apocholic acid. Despite its characterization in the early 20th century, contemporary research detailing its specific mechanisms of cytotoxicity, quantitative data, or direct comparisons with other bile acids is largely unavailable. Historical studies from the 1960s hinted at a questionable carcinogenic potential in animal models, but these findings have not been substantiated by modern molecular studies. Consequently, this guide will focus on a comprehensive comparison of the cytotoxic effects of three well-researched bile acids: Deoxycholic Acid (DCA), Chenodeoxycholic Acid (CDCA), and Lithocholic Acid (LCA).

This guide is intended for researchers, scientists, and drug development professionals interested in the diverse and potent effects of bile acids on cell viability and signaling. The following sections provide a detailed comparison of the cytotoxic properties of DCA, CDCA, and LCA, supported by experimental data, detailed methodologies, and visual representations of key cellular pathways.

Quantitative Comparison of Bile Acid Cytotoxicity

The cytotoxic potential of bile acids is often evaluated by determining the concentration required to inhibit cell growth by 50% (IC50). The following table summarizes the IC50 values for DCA, CDCA, and LCA in various cell lines, demonstrating their relative toxicities.

Bile AcidCell LineIC50 (µM)Exposure Time (h)Assay
Deoxycholic Acid (DCA) HT-29 (Colon Cancer)200-50024Apoptosis Assay
HCT116 (Colon Cancer)20024Apoptosis Assay
HepG2 (Liver Cancer)100-40024MTT Assay
Chenodeoxycholic Acid (CDCA) BCS-TC2 (Colon Cancer)> DCA24Apoptosis Assay
HepG2 (Liver Cancer)50-20024MTT Assay
Human Fibroblasts1001Mitochondrial Dehydrogenase Activity
Lithocholic Acid (LCA) Colon Cancer Cell LinesMost toxic of major bile acids24Cytotoxicity Assay
Human Fibroblasts1-201Mitochondrial Dehydrogenase Activity
Nephroblastoma Cells100-4004-48RealTime-Glo MT Cell Viability Assay

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments commonly used to assess bile acid cytotoxicity.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of the bile acid of interest for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.

  • MTT Addition: After the treatment period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add 100 µL of DMSO or other suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Culture cells and treat with bile acids as described for the MTT assay.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Signaling Pathways in Bile Acid-Induced Cytotoxicity

Bile acids can induce cell death through various signaling pathways, primarily apoptosis. The following diagram illustrates the intrinsic and extrinsic pathways of apoptosis, which can be activated by cytotoxic bile acids like DCA.

Bile_Acid_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Receptors (Fas, TRAIL-R2) Death Receptors (Fas, TRAIL-R2) DISC Formation DISC Formation Death Receptors (Fas, TRAIL-R2)->DISC Formation Bile Acid Binding Pro-Caspase-8 Pro-Caspase-8 DISC Formation->Pro-Caspase-8 Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Activation Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Bax/Bak Bax/Bak Bax/Bak->Mitochondrion Pore Formation Bcl-2 Bcl-2 Bcl-2->Bax/Bak Inhibition Apoptosome Apoptosome Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activation Pro-Caspase-9 Pro-Caspase-9 Pro-Caspase-9->Apoptosome Caspase-9->Pro-Caspase-3 Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Execution Bile Acids Bile Acids Bile Acids->Death Receptors (Fas, TRAIL-R2) Bile Acids->Mitochondrion Direct Effect/ROS

Caption: Bile acid-induced apoptosis signaling pathways.

Experimental Workflow for Cytotoxicity Assessment

The logical flow of experiments to compare the cytotoxic effects of different bile acids is depicted in the following diagram.

Cytotoxicity_Workflow Start Start Cell Line Selection Cell Line Selection Start->Cell Line Selection Dose-Response Screening Dose-Response Screening Cell Line Selection->Dose-Response Screening IC50 Determination IC50 Determination Dose-Response Screening->IC50 Determination Mechanism of Cell Death Analysis Mechanism of Cell Death Analysis IC50 Determination->Mechanism of Cell Death Analysis Apoptosis vs. Necrosis Apoptosis vs. Necrosis Mechanism of Cell Death Analysis->Apoptosis vs. Necrosis Apoptosis Assays Annexin V/PI Staining Caspase Activity Assays Apoptosis vs. Necrosis->Apoptosis Assays Apoptosis Necrosis Assays LDH Release Assay Apoptosis vs. Necrosis->Necrosis Assays Necrosis Signaling Pathway Investigation Signaling Pathway Investigation Apoptosis Assays->Signaling Pathway Investigation Necrosis Assays->Signaling Pathway Investigation Western Blotting Western Blotting for Key Apoptotic Proteins Signaling Pathway Investigation->Western Blotting Publish Comparison Guide Publish Comparison Guide Western Blotting->Publish Comparison Guide

Caption: Experimental workflow for comparing bile acid cytotoxicity.

A Head-to-Head Comparison: Apocholic Acid vs. Obeticholic Acid in the Context of Farnesoid X Receptor (FXR) Agonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of apocholic acid and obeticholic acid, with a focus on their interaction with the farnesoid X receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism. This comparison is intended to inform research and development efforts in hepatobiliary and metabolic diseases.

Executive Summary

Obeticholic acid (OCA) is a potent and selective FXR agonist, structurally a semi-synthetic analogue of the primary bile acid chenodeoxycholic acid (CDCA).[1][2] Its robust activation of FXR has led to its clinical use in the treatment of primary biliary cholangitis (PBC).[3] In stark contrast, this compound, an unsaturated bile acid, currently lacks scientific evidence to support a significant role as an FXR agonist. This guide will delineate the well-documented pharmacological profile of obeticholic acid and highlight the current data gap for this compound in the context of FXR-mediated signaling.

Chemical and Physical Properties

A clear understanding of the chemical structures of this compound and obeticholic acid is fundamental to comprehending their biological activities.

PropertyThis compoundObeticholic Acid
Chemical Formula C24H38O4[4][5]C26H44O4[2]
Molar Mass 390.56 g/mol [5]420.63 g/mol [6]
Synonyms 3α,12α-Dihydroxy-5β-chol-8(14)-en-24-oic acid[7]6α-ethyl-chenodeoxycholic acid (6-ECDCA)[1]
Structure Unsaturated bile acid[7]Semi-synthetic bile acid analogue of CDCA[1]
CAS Number 641-81-6[4]459789-99-2[2]

Mechanism of Action: Farnesoid X Receptor (FXR) Activation

The primary mechanism of action for obeticholic acid involves the potent activation of the farnesoid X receptor.

Obeticholic Acid:

Obeticholic acid is a selective FXR agonist with approximately 100-fold greater potency than the natural ligand, chenodeoxycholic acid.[8] Upon binding to FXR, OCA initiates a signaling cascade that regulates the expression of key genes involved in bile acid homeostasis.[3][9][10] This includes:

  • Repression of Bile Acid Synthesis: Activation of FXR in the liver and intestine leads to the downregulation of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[3][11] This effect is mediated through the induction of the Small Heterodimer Partner (SHP) in the liver and Fibroblast Growth Factor 19 (FGF19) in the intestine.[3]

  • Increased Bile Acid Efflux: OCA upregulates the expression of the Bile Salt Export Pump (BSEP), which enhances the transport of bile acids out of hepatocytes.[3]

This compound:

Currently, there is a lack of available scientific literature and experimental data to substantiate that this compound is an agonist of the farnesoid X receptor. Its effects on FXR target genes and the downstream signaling pathways remain uncharacterized.

Signaling Pathway of Obeticholic Acid

OCA_FXR_Signaling cluster_intestine Intestinal Enterocyte cluster_liver Hepatocyte OCA_intestine Obeticholic Acid FXR_RXR_intestine FXR/RXR Heterodimer OCA_intestine->FXR_RXR_intestine activates FGF19 FGF19 (Fibroblast Growth Factor 19) FXR_RXR_intestine->FGF19 induces expression FXR_RXR_liver FXR/RXR Heterodimer FGF19->FXR_RXR_liver activates OCA_liver Obeticholic Acid OCA_liver->FXR_RXR_liver activates SHP SHP (Small Heterodimer Partner) FXR_RXR_liver->SHP induces expression BSEP BSEP (Bile Salt Export Pump) FXR_RXR_liver->BSEP induces expression CYP7A1 CYP7A1 (Cholesterol 7α-hydroxylase) SHP->CYP7A1 represses expression Bile_Acid_Synthesis Bile Acid Synthesis CYP7A1->Bile_Acid_Synthesis rate-limiting enzyme Bile_Acid_Efflux Bile Acid Efflux BSEP->Bile_Acid_Efflux increases

Caption: Obeticholic acid's activation of FXR in the intestine and liver.

Efficacy and Safety: A Data-Driven Comparison

The clinical development of obeticholic acid has generated a substantial amount of efficacy and safety data, primarily in the context of primary biliary cholangitis. For this compound, such data is not available.

Quantitative Efficacy Data for Obeticholic Acid in Primary Biliary Cholangitis (POISE Trial)
EndpointPlaceboOCA 5-10 mg TitrationOCA 10 mg
Primary Endpoint Achievement (%) 104647
Mean Reduction in Alkaline Phosphatase (U/L) -45-124-130
Mean Reduction in Total Bilirubin (μmol/L) -0.5-1.7-1.5

Data adapted from the POISE trial results.[12]

Safety Profile

Obeticholic Acid:

The most common adverse event associated with obeticholic acid is pruritus (itching), which is dose-dependent.[12] Other reported side effects include fatigue, abdominal pain, and arthralgia. Importantly, there are warnings and precautions regarding hepatic decompensation and failure in patients with cirrhosis.[12]

This compound:

There is a historical reference to this compound having "questionable carcinogenic activity" based on early experimental studies in mice.[7] However, comprehensive, modern safety and toxicology data for this compound are lacking.

Experimental Protocols for FXR Agonist Evaluation

The following are standard experimental protocols used to characterize and compare FXR agonists like obeticholic acid.

In Vitro FXR Activation: Luciferase Reporter Gene Assay

This assay is a common method to determine the potency of a compound in activating FXR.

Principle:

Cells are co-transfected with an FXR expression vector and a reporter plasmid containing a luciferase gene under the control of an FXR-responsive promoter. Activation of FXR by a ligand leads to the expression of luciferase, and the resulting luminescence is proportional to the degree of FXR activation.[13]

Detailed Methodology:

  • Cell Culture and Transfection:

    • HEK293 or HepG2 cells are seeded in 96-well plates.

    • Cells are co-transfected with an FXR expression plasmid and a luciferase reporter plasmid containing an FXR response element (FXRE). A Renilla luciferase plasmid is often co-transfected for normalization.[14]

  • Compound Treatment:

    • After transfection, cells are treated with varying concentrations of the test compound (e.g., obeticholic acid) or a vehicle control.

  • Luciferase Assay:

    • Following an incubation period, cells are lysed.

    • Luciferase activity is measured using a luminometer after the addition of a luciferase substrate.[14]

    • Firefly luciferase activity is normalized to Renilla luciferase activity to control for transfection efficiency and cell viability.

  • Data Analysis:

    • The fold induction of luciferase activity relative to the vehicle control is calculated.

    • EC50 values (the concentration at which 50% of the maximal response is observed) are determined from dose-response curves.

Luciferase_Assay_Workflow start Start cell_seeding Seed Cells (e.g., HEK293) in 96-well plate start->cell_seeding transfection Co-transfect with: - FXR Expression Vector - FXRE-Luciferase Reporter - Renilla Luciferase (Control) cell_seeding->transfection compound_treatment Treat with Test Compound (e.g., Obeticholic Acid) transfection->compound_treatment incubation Incubate compound_treatment->incubation cell_lysis Lyse Cells incubation->cell_lysis luciferase_measurement Measure Firefly & Renilla Luciferase Activity cell_lysis->luciferase_measurement data_analysis Normalize & Analyze Data (Calculate Fold Induction, EC50) luciferase_measurement->data_analysis end End data_analysis->end

Caption: Workflow for an FXR Luciferase Reporter Gene Assay.

FXR Target Gene Expression Analysis: Quantitative Real-Time PCR (qPCR)

This method quantifies the change in mRNA levels of FXR target genes following treatment with a potential agonist.

Principle:

The expression levels of known FXR target genes, such as SHP, BSEP, and FGF19, are measured in cells or tissues treated with the test compound. An increase in the mRNA levels of these genes indicates FXR activation.[15]

Detailed Methodology:

  • Cell Culture and Treatment:

    • Hepatocytes (e.g., HepG2) or intestinal cells (e.g., Caco-2) are treated with the test compound or vehicle control.[16]

  • RNA Isolation:

    • Total RNA is extracted from the cells using a suitable method (e.g., TRIzol reagent or a column-based kit).

  • cDNA Synthesis:

    • The isolated RNA is reverse-transcribed into complementary DNA (cDNA).[15]

  • Quantitative PCR:

    • qPCR is performed using primers specific for the FXR target genes of interest (e.g., SHP, BSEP) and a housekeeping gene (e.g., GAPDH) for normalization.[17]

  • Data Analysis:

    • The relative expression of the target genes is calculated using the ΔΔCt method, normalized to the housekeeping gene and compared to the vehicle-treated control.[15]

qPCR_Workflow start Start cell_treatment Treat Cells (e.g., HepG2) with Test Compound start->cell_treatment rna_isolation Isolate Total RNA cell_treatment->rna_isolation cdna_synthesis Reverse Transcription (RNA to cDNA) rna_isolation->cdna_synthesis qpcr Perform qPCR with primers for: - FXR Target Genes (SHP, BSEP) - Housekeeping Gene (GAPDH) cdna_synthesis->qpcr data_analysis Analyze Data using ΔΔCt Method (Quantify Relative Gene Expression) qpcr->data_analysis end End data_analysis->end

Caption: Workflow for FXR Target Gene Expression Analysis by qPCR.

Conclusion

The comparison between this compound and obeticholic acid in the context of FXR agonism is decidedly one-sided based on currently available scientific evidence. Obeticholic acid is a well-characterized, potent FXR agonist with a clear mechanism of action, supported by extensive preclinical and clinical data. In contrast, this compound lacks evidence of FXR agonism, and its biological effects, particularly concerning FXR-mediated pathways, remain to be elucidated. For researchers and drug development professionals, obeticholic acid serves as a benchmark FXR agonist, while this compound represents an area where fundamental research is needed to determine any potential biological relevance in FXR signaling.

References

validating in vitro findings of apocholic acid in animal models

Author: BenchChem Technical Support Team. Date: December 2025

Despite its long history, a comprehensive understanding of the biological role of apocholic acid remains elusive. A thorough review of existing scientific literature reveals a significant scarcity of in vitro studies detailing its specific cellular effects and signaling pathways. This lack of foundational research presents a considerable challenge in validating any potential in vitro findings in subsequent animal models.

This compound, an unsaturated bile acid, was first described in the early 20th century. Early research in the 1960s suggested a potential link to carcinogenic activity, though this has been questioned.[1] However, since these initial investigations, this compound has largely remained in scientific obscurity. Modern research has heavily focused on other bile acids such as cholic acid, chenodeoxycholic acid, lithocholic acid, and their conjugates, leaving a substantial knowledge gap regarding the specific mechanisms of action of this compound.

Our extensive search for in vitro studies on this compound did not yield sufficient data to construct a detailed comparison guide for its validation in animal models. The core requirement of summarizing quantitative data and detailing experimental protocols for key in vitro experiments could not be met due to the absence of such published research. Consequently, the creation of signaling pathway diagrams and experimental workflow visualizations is not feasible at this time.

The scientific community's attention has been predominantly directed towards understanding the roles of other bile acids in various physiological and pathological processes. These molecules have been shown to act as signaling molecules, activating nuclear receptors like the farnesoid X receptor (FXR) and membrane receptors such as the Takeda G-protein-coupled receptor 5 (TGR5), thereby influencing lipid and glucose metabolism, inflammation, and cell proliferation. However, whether this compound participates in these or other signaling cascades remains to be investigated.

To move forward in understanding the potential therapeutic or toxicological relevance of this compound, foundational in vitro research is imperative. Such studies would need to explore its effects on various cell lines, identify its molecular targets, and elucidate the signaling pathways it may modulate. Only after establishing a solid in vitro footprint can meaningful and targeted in vivo studies in animal models be designed to validate these findings and explore their physiological significance. Until such research is conducted, a comprehensive guide comparing in vitro and in vivo data on this compound cannot be developed.

References

A Comparative Analysis of Apocholic Acid Isomers: Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Apocholic acids, a group of unsaturated bile acid isomers derived from deoxycholic acid, are emerging as molecules of interest in biomedical research. Their structural diversity, arising from the varied positions of a double bond in the steroid nucleus, suggests a potential for differential biological activities. This guide provides a comparative overview of the known biological effects of several apocholic acid isomers, focusing on their interactions with key bile acid receptors, their cytotoxic profiles, and their influence on metabolic pathways. While direct comparative studies are limited, this document synthesizes available data to offer insights into their structure-activity relationships.

Overview of this compound Isomers

Apocholic acids are monounsaturated derivatives of deoxycholic acid. The position of the carbon-carbon double bond within the sterol nucleus defines the specific isomer and is hypothesized to be a key determinant of its biological function. This guide will focus on the following isomers, which have been identified in chemical and metabolic databases:

  • 3α,12α-dihydroxy-5β-chol-8(14)-en-24-oic acid: Commonly referred to as this compound.

  • 3α,12α-dihydroxy-5β-chol-9(11)-en-24-oic acid

  • 3α,12α-dihydroxy-5β-chol-14-en-24-oic acid

  • 3α,12α-dihydroxy-5β-chol-8-en-24-oic acid

Comparative Biological Activity

The biological effects of bile acids are largely mediated through the activation of nuclear receptors, such as the Farnesoid X Receptor (FXR), and G-protein coupled receptors, like the Takeda G-protein-coupled receptor 5 (TGR5). These interactions trigger signaling cascades that regulate a wide array of physiological processes, including bile acid homeostasis, lipid and glucose metabolism, and inflammatory responses.

Unfortunately, direct comparative studies quantifying the potency and efficacy of different this compound isomers on these receptors are not yet available in the public domain. However, based on the broader understanding of bile acid structure-activity relationships, it is plausible that the location of the double bond influences the overall shape and electronic properties of the molecule, thereby affecting its binding affinity to FXR and TGR5.

Similarly, the cytotoxicity of bile acids is often linked to their hydrophobicity and ability to disrupt cell membranes. The introduction of a double bond can alter the planarity and rigidity of the steroid nucleus, which may, in turn, affect its cytotoxic potential.

Table 1: Summary of Known Biological Activities of this compound Isomers

IsomerReceptor Activation (FXR/TGR5)CytotoxicityMetabolic Effects
3α,12α-dihydroxy-5β-chol-8(14)-en-24-oic acid Data not availableData not availableData not available
3α,12α-dihydroxy-5β-chol-9(11)-en-24-oic acid Data not availableData not availableData not available
3α,12α-dihydroxy-5β-chol-14-en-24-oic acid Data not availableData not availableData not available
3α,12α-dihydroxy-5β-chol-8-en-24-oic acid Data not availableData not availableData not available

Note: The lack of specific data in this table highlights a significant gap in the current scientific literature and underscores the need for further research in this area.

Experimental Protocols

To facilitate future comparative studies, this section outlines standard experimental protocols for assessing the key biological activities of this compound isomers.

Bile Acid Receptor Activation Assays

1. Luciferase Reporter Gene Assay for FXR and TGR5 Activation

This assay is a common and effective method to determine if a compound activates a specific nuclear receptor or G-protein coupled receptor.

  • Principle: Cells are engineered to express the receptor of interest (FXR or TGR5) and a reporter gene (e.g., luciferase) linked to a response element for that receptor. Activation of the receptor by a ligand (the this compound isomer) leads to the expression of the reporter gene, and the resulting signal (luminescence) is measured.

  • Methodology:

    • Cell Culture and Transfection: A suitable cell line (e.g., HEK293T or HepG2) is cultured and co-transfected with a plasmid expressing the full-length human FXR or TGR5 and a reporter plasmid containing the luciferase gene under the control of a bile acid-responsive promoter. A control plasmid (e.g., expressing Renilla luciferase) is also co-transfected for normalization.

    • Compound Treatment: After transfection, cells are treated with various concentrations of the this compound isomers. A known agonist (e.g., GW4064 for FXR, INT-777 for TGR5) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.

    • Luciferase Assay: Following an incubation period (typically 24 hours), cells are lysed, and luciferase activity is measured using a luminometer.

    • Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell number. The fold induction of luciferase activity relative to the vehicle control is calculated to determine the agonistic activity of the isomers. EC50 values can be determined from dose-response curves.

Cytotoxicity Assays

1. MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

  • Methodology:

    • Cell Seeding: Cells (e.g., HepG2, Caco-2) are seeded in a 96-well plate and allowed to adhere overnight.

    • Compound Treatment: The cells are then treated with a range of concentrations of the this compound isomers for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution, and the plate is incubated for 2-4 hours to allow for formazan crystal formation.

    • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

    • Data Analysis: Cell viability is expressed as a percentage of the untreated control. IC50 values, the concentration of the compound that causes 50% inhibition of cell viability, can be calculated from the dose-response curves.

2. Lactate (B86563) Dehydrogenase (LDH) Release Assay

This assay measures the release of the cytosolic enzyme lactate dehydrogenase from damaged cells into the culture medium, which is an indicator of cytotoxicity.

  • Principle: LDH is a stable enzyme that is rapidly released into the cell culture supernatant upon damage to the plasma membrane. The amount of LDH released is proportional to the number of lysed cells.

  • Methodology:

    • Cell Culture and Treatment: Cells are cultured and treated with the this compound isomers as described for the MTT assay.

    • Supernatant Collection: After the incubation period, the cell culture supernatant is collected.

    • LDH Activity Measurement: The LDH activity in the supernatant is measured using a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product. The absorbance is read at a specific wavelength.

    • Data Analysis: The amount of LDH released is calculated relative to a maximum LDH release control (cells lysed with a detergent) and a spontaneous LDH release control (untreated cells).

Visualizing Signaling Pathways and Experimental Workflows

To aid in the conceptualization of the experimental processes and the underlying biological pathways, the following diagrams are provided in the DOT language for Graphviz.

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Apocholic_Acid This compound Isomer FXR_RXR_inactive FXR-RXR (Inactive) Apocholic_Acid->FXR_RXR_inactive Binds FXR_RXR_active FXR-RXR (Active) FXR_RXR_inactive->FXR_RXR_active Conformational Change FXRE FXR Response Element (FXRE) FXR_RXR_active->FXRE Translocates & Binds Target_Gene Target Gene (e.g., SHP, BSEP) FXRE->Target_Gene Regulates Transcription mRNA mRNA Target_Gene->mRNA Protein Protein mRNA->Protein Translation Metabolic_Regulation Metabolic Regulation (Bile Acid Homeostasis, Lipid Metabolism) Protein->Metabolic_Regulation Leads to

Caption: FXR Signaling Pathway Activation by an this compound Isomer.

TGR5_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Intestinal L-Cell Apocholic_Acid This compound Isomer TGR5 TGR5 Receptor Apocholic_Acid->TGR5 Binds & Activates AC Adenylate Cyclase TGR5->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates GLP1_Secretion GLP-1 Secretion PKA->GLP1_Secretion Stimulates Metabolic_Effects Metabolic Effects (Insulin Secretion, Satiety) GLP1_Secretion->Metabolic_Effects Leads to

Caption: TGR5 Signaling Pathway Activation in an Intestinal L-Cell.

Cytotoxicity_Assay_Workflow cluster_MTT MTT Assay cluster_LDH LDH Release Assay Start Start: Cell Seeding Treatment Treatment with This compound Isomers (Dose-Response) Start->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Supernatant Collect Supernatant Incubation->Supernatant Formazan Formazan Formation (in viable cells) MTT_Addition->Formazan Solubilization Solubilize Formazan Formazan->Solubilization Absorbance_MTT Measure Absorbance (~570 nm) Solubilization->Absorbance_MTT Data_Analysis Data Analysis: Calculate IC50 Absorbance_MTT->Data_Analysis LDH_Reaction LDH Enzymatic Reaction Supernatant->LDH_Reaction Absorbance_LDH Measure Absorbance (~490 nm) LDH_Reaction->Absorbance_LDH Absorbance_LDH->Data_Analysis

Caption: General Workflow for In Vitro Cytotoxicity Assessment.

Future Directions

The field of bile acid research would greatly benefit from direct, head-to-head comparative studies of this compound isomers. Such research should aim to:

  • Quantify Receptor Activation: Determine the EC50 values of each isomer for FXR and TGR5 to understand their potency as signaling molecules.

  • Elucidate Cytotoxic Profiles: Establish the IC50 values of each isomer in various cell lines (e.g., hepatocytes, intestinal cells, and cancer cell lines) to assess their therapeutic window and potential toxicity.

  • Investigate Metabolic Effects: Conduct in vitro and in vivo studies to compare the effects of the isomers on lipid and glucose metabolism, and on the expression of key metabolic genes.

  • Explore Anti-inflammatory Properties: Evaluate the potential of these isomers to modulate inflammatory pathways, a known function of bile acid receptor activation.

By systematically characterizing the biological activities of this compound isomers, the scientific community can unlock their potential for the development of novel therapeutics for metabolic and inflammatory diseases.

Safety Operating Guide

Safe Handling and Disposal of Apocholic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides essential safety and logistical information for the handling and disposal of Apocholic Acid. Given the limited specific safety data for this compound and its questionable carcinogenic activity, a cautious approach is paramount.[1] All procedures should be conducted under the assumption that the compound is hazardous.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Rationale & Best Practices
Respiratory Protection NIOSH-approved respirator (e.g., N95 for powders, or a respirator with appropriate cartridges for vapors).To prevent inhalation of dust or aerosols.[2][3][4][5] Fit testing is essential to ensure a proper seal.[4]
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and flying particles.[2][3][4]
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile or butyl rubber), with double gloving recommended.To prevent skin contact.[2][4][6] Gloves should be inspected before use and changed regularly or immediately if contaminated.[3][6][7] One glove should be under the gown cuff and one over.[6]
Body Protection A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.To protect skin and clothing from contamination.[6]
Foot Protection Chemical-resistant, steel-toe boots or shoes.To protect against spills and falling objects.[8]

Engineering Controls and Work Practices

  • Ventilation: All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Hygiene: Wash hands thoroughly before and after handling the substance, and before breaks.[2][9] Do not eat, drink, or apply cosmetics in areas where this compound is handled or stored.[6]

  • Storage: Store this compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.[2][9]

First Aid Measures

In case of exposure, follow these immediate steps:

  • Inhalation: Move the individual to fresh air. If not breathing, provide artificial respiration. Seek immediate medical attention.[2]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Ingestion: If the person is conscious, wash out their mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]

Accidental Release and Spill Procedure

In the event of a spill, follow this step-by-step procedure.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area start->evacuate ppe Don Appropriate PPE (Self-contained breathing apparatus, heavy rubber gloves, rubber boots) evacuate->ppe contain Contain the Spill (Use inert absorbent material) ppe->contain cleanup Clean Up Spill (Sweep solid, collect liquid) contain->cleanup package Package Waste (Place in a sealed, labeled container) cleanup->package decontaminate Decontaminate Spill Area (Wash with appropriate solvent) package->decontaminate disposal Dispose of Waste (Follow hazardous waste protocols) decontaminate->disposal end Spill Response Complete disposal->end

This compound Spill Response Workflow

Waste Disposal Plan

All this compound waste is to be considered hazardous.

  • Collection: Collect waste in a sturdy, leak-proof, and clearly labeled container.[10] The container should be kept closed except when adding waste.[10][11]

  • Segregation: Do not mix this compound waste with other waste streams to avoid incompatible chemical reactions.[10]

  • Storage: Store waste containers in a designated, secure area, away from incompatible materials.[10]

  • Disposal: Dispose of this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[10][12] Do not dispose of it down the drain or in regular trash.[10]

  • Empty Containers: Empty containers must be triple-rinsed with an appropriate solvent. The first rinseate must be collected and disposed of as hazardous waste.[10] After thorough rinsing and drying, labels must be defaced or removed before the container is discarded.[10]

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Apocholic Acid
Reactant of Route 2
Apocholic Acid

試験管内研究製品の免責事項と情報

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